molecular formula C18H35NO2 B1210628 Cassine CAS No. 5227-24-7

Cassine

Número de catálogo: B1210628
Número CAS: 5227-24-7
Peso molecular: 297.5 g/mol
Clave InChI: QPRMGHKASRLPJP-FGTMMUONSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cassine is a citraconoyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

5227-24-7

Fórmula molecular

C18H35NO2

Peso molecular

297.5 g/mol

Nombre IUPAC

12-[(2S,5R,6R)-5-hydroxy-6-methylpiperidin-2-yl]dodecan-2-one

InChI

InChI=1S/C18H35NO2/c1-15(20)11-9-7-5-3-4-6-8-10-12-17-13-14-18(21)16(2)19-17/h16-19,21H,3-14H2,1-2H3/t16-,17+,18-/m1/s1

Clave InChI

QPRMGHKASRLPJP-FGTMMUONSA-N

SMILES

CC1C(CCC(N1)CCCCCCCCCCC(=O)C)O

SMILES isomérico

C[C@@H]1[C@@H](CC[C@@H](N1)CCCCCCCCCCC(=O)C)O

SMILES canónico

CC1C(CCC(N1)CCCCCCCCCCC(=O)C)O

Sinónimos

12-(5-hydroxy-6-methylpiperidin-2-yl)dodecan-2-one
cassine

Origen del producto

United States

Foundational & Exploratory

Cassine Alkaloid: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the piperidine alkaloid, (-)-cassine. It details its discovery and natural occurrence, with a focus on plant species from the Senna and Cassia genera. This document outlines comprehensive experimental protocols for the extraction, isolation, and characterization of cassine, including spectroscopic and chromatographic data. Quantitative data on its prevalence in various natural sources are presented in a tabular format for comparative analysis. Furthermore, a putative biosynthetic pathway for this compound is proposed, and its known inhibitory effects on the ERK signaling pathway are illustrated. This guide is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring piperidine alkaloid that has garnered significant interest within the scientific community due to its diverse biological activities. These activities include antimicrobial, anti-inflammatory, and antiproliferative properties, making it a promising candidate for further investigation in drug discovery and development. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its study and application.

Discovery and Natural Sources

The discovery of (-)-cassine dates back to 1964, when it was first isolated from the leaves of Cassia excelsa (now known as Senna spectabilis var. excelsa). Its absolute configuration was subsequently determined in 1966. Later, in 1976, it was also isolated from Senna spectabilis.[1]

This compound is primarily found in plants belonging to the Senna and Cassia genera of the Fabaceae family. These plants are widely distributed in tropical and subtropical regions of the world. The primary documented natural sources of this compound are:

  • Senna spectabilis (syn. Cassia spectabilis): Found in the flowers, leaves, and fruits.

  • Senna racemosa : Isolated from the leaves.[2]

  • Cassia excelsa : The original source of its discovery, found in the leaves and twigs.[1]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following table summarizes the available quantitative data for this compound and related alkaloids from Senna spectabilis.

Plant SourcePlant PartAlkaloid(s)Yield/ConcentrationReference
Senna spectabilisFlowersMixture of (-)-cassine and (-)-spectaline (57:43 ratio)4.82 g of mixture from 39 g of crude alkaloidal fraction[3]
Senna spectabilisFlowers(-)-cassineLimit of Detection (LOD): 10.2 mg L⁻¹ (by CZE-UV)[4]
Senna spectabilisFlowers(-)-spectalineLimit of Detection (LOD): 13.9 mg L⁻¹ (by CZE-UV)[4]

Experimental Protocols

This section provides a detailed methodology for the extraction, isolation, and characterization of this compound from its natural sources, primarily based on procedures described for Senna spectabilis flowers.

Extraction and Isolation

The following protocol outlines a typical procedure for the isolation of a mixture of (-)-cassine and (-)-spectaline:

  • Plant Material Preparation : Fresh flowers of Senna spectabilis are dried in an oven at 40°C for 24 hours and then ground into a fine powder.

  • Maceration : The powdered plant material is subjected to maceration with ethanol for an extended period (e.g., 6 days), with the solvent being replaced periodically.

  • Concentration : The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Liquid-Liquid Partitioning : The crude extract is redissolved in a methanol/water mixture (e.g., 8:2 v/v) and partitioned successively with hexane and dichloromethane (CH₂Cl₂). The CH₂Cl₂ fraction, which is enriched with alkaloids, is collected.

  • Acid-Base Extraction : The CH₂Cl₂ fraction is concentrated, redissolved in CH₂Cl₂, and then extracted with an aqueous acid solution (e.g., 40% HCl). The combined aqueous acidic fractions are then basified to a pH of 9 with a base like ammonium hydroxide (NH₄OH).

  • Final Extraction : The basic aqueous solution is exhaustively extracted with CH₂Cl₂. The combined organic layers are dried over a drying agent (e.g., MgSO₄) and concentrated to yield a crude alkaloidal fraction.

  • Column Chromatography : The crude alkaloidal fraction is purified by column chromatography on neutral alumina, eluting with a solvent system such as ethanol/dichloromethane/hexane (e.g., 1:7:2 v/v/v) to yield a mixture of (-)-cassine and (-)-spectaline.[3]

Characterization

For the separation and quantification of this compound, a reverse-phase HPLC method can be employed. A C18 column is typically used with a mobile phase consisting of a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). Detection can be achieved using a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

GC-MS is another powerful technique for the analysis of this compound. A typical GC-MS protocol would involve:

  • Column : A non-polar capillary column (e.g., HP-5ms).

  • Carrier Gas : Helium at a constant flow rate.

  • Injector Temperature : 250-300°C.

  • Oven Temperature Program : A gradient temperature program, for example, starting at 50°C and ramping up to 320°C.

  • MS Detector : Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-600.

The structural elucidation of this compound is confirmed by ¹H and ¹³C NMR spectroscopy. The following are the reported chemical shifts for (-)-cassine:

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.55 (m, 1H, H-3), 2.95 (m, 1H, H-2), 2.85 (m, 1H, H-6), 2.40 (t, J = 7.2 Hz, 2H, -CH₂-C=O), 1.70-1.20 (m, 20H, methylene groups of the side chain), 1.15 (d, J = 6.0 Hz, 3H, -CH₃).

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 211.5 (C=O), 68.5 (C-3), 60.8 (C-2), 56.5 (C-6), 42.9, 36.5, 31.9, 29.5, 29.3, 29.2, 25.8, 24.5, 23.8, 22.7 (side chain carbons), 15.2 (-CH₃).

Electrospray Ionization Mass Spectrometry (ESI-MS) is a sensitive technique for the detection and characterization of this compound. In positive ion mode, this compound typically shows a protonated molecular ion [M+H]⁺ at m/z 298. Tandem mass spectrometry (MS/MS) of the parent ion reveals characteristic fragment ions, with the predominant fragmentation being the loss of a water molecule (H₂O).[5]

Putative Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, as a piperidine alkaloid, its core heterocyclic ring is believed to be derived from the amino acid L-lysine. The following diagram illustrates a putative biosynthetic pathway.

This compound Biosynthesis lysine L-Lysine cadaverine Cadaverine lysine->cadaverine Lysine Decarboxylase (LDC) aminopentanal 5-Aminopentanal cadaverine->aminopentanal Copper Amine Oxidase (CAO) piperideine Δ¹-Piperideine aminopentanal->piperideine Spontaneous Cyclization piperidine_ring Piperidine Ring Intermediate piperideine->piperidine_ring Reduction This compound (-)-Cassine piperidine_ring->this compound polyketide_pathway Polyketide Pathway (e.g., from Acetyl-CoA) side_chain C₁₂ Keto-Alkyl Chain polyketide_pathway->side_chain side_chain->this compound Condensation/ Acylation

Caption: Putative biosynthetic pathway of (-)-cassine from L-lysine.

The proposed pathway begins with the decarboxylation of L-lysine to form cadaverine, which is then oxidatively deaminated to 5-aminopentanal.[6][7] This intermediate undergoes spontaneous cyclization to form the Δ¹-piperideine Schiff base, which is subsequently reduced to a piperidine ring intermediate.[6][7] The long C₁₂ keto-alkyl side chain is likely synthesized via the polyketide pathway and is then attached to the piperidine ring through a condensation or acylation reaction to form this compound.

Biological Activity and Signaling Pathways

This compound and its related alkaloids have been shown to exhibit a range of biological activities. Of particular interest to drug development professionals is its antiproliferative effect on cancer cell lines. Studies have demonstrated that a mixture of (-)-cassine and (-)-spectaline can induce cell cycle arrest in the G1/S transition phase in hepatocellular carcinoma (HepG2) cells.[8] This effect is associated with the inhibition of the Extracellular signal-Regulated Kinase (ERK) pathway and the subsequent downregulation of cyclin D1 expression.[8]

The following diagram illustrates the inhibitory effect of this compound on the ERK signaling pathway.

This compound Signaling Pathway This compound (-)-Cassine erk ERK Phosphorylation This compound->erk g1s_arrest G1/S Phase Cell Cycle Arrest This compound->g1s_arrest cyclinD1 Cyclin D1 Expression erk->cyclinD1 proliferation Cell Proliferation cyclinD1->proliferation g1s_arrest->proliferation

Caption: Inhibition of the ERK pathway and cell proliferation by (-)-cassine.

Conclusion

(-)-Cassine is a piperidine alkaloid with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, discovery, and methods for its analysis. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers. The elucidation of its biosynthetic and signaling pathways offers insights into its biological functions and potential applications in drug development. Further research is warranted to fully explore the pharmacological properties of this compound and to develop it as a potential therapeutic agent.

References

Isolating Cassine from Senna spectabilis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the extraction, purification, and characterization of the piperidine alkaloid (-)-cassine from the medicinal plant Senna spectabilis, tailored for researchers, scientists, and professionals in drug development.

Abstract

(-)-Cassine, a piperidine alkaloid isolated from Senna spectabilis (syn. Cassia spectabilis), has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antiproliferative, anti-inflammatory, and antinociceptive properties. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of (-)-cassine. It includes detailed experimental protocols, quantitative data on yields and analytical parameters, and a visualization of the compound's known mechanism of action. This document is intended to serve as a valuable resource for researchers seeking to isolate and study this promising natural product.

Introduction

Senna spectabilis, a member of the Fabaceae family, is a flowering plant native to Central and South America that is now widely distributed in tropical and subtropical regions.[1][2][3] Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, with piperidine alkaloids being a prominent class of compounds found in its leaves, flowers, and fruits.[1][2] Among these, (-)-cassine is a major constituent, first isolated from the leaves of Cassia excelsa and later identified in S. spectabilis.[1]

The biological activities of (-)-cassine and its derivatives have been the subject of numerous studies. Research has demonstrated its potential as an antiproliferative agent, inducing cell cycle arrest in cancer cells.[4] Furthermore, its anti-inflammatory and antinociceptive effects have been linked to the inhibition of inflammatory mediators.[5] This guide provides a detailed protocol for the isolation and purification of (-)-cassine, enabling further investigation into its therapeutic potential.

Experimental Protocols

Plant Material Collection and Preparation

Fresh flowers of Senna spectabilis are the primary source material for the isolation of (-)-cassine.[4]

Protocol:

  • Collect fresh flowers of S. spectabilis.

  • Dry the plant material in a stove at 40°C for 24 hours.[4]

  • Grind the dried flowers into a fine powder.

Extraction of Crude Alkaloid Mixture

The initial extraction is performed using ethanol to isolate a broad range of compounds, including the target alkaloids.

Protocol:

  • Macerate the powdered plant material in ethanol (EtOH) for a period of 6 days.[4]

  • Filter the extract and concentrate it to obtain a crude extract.[4]

  • To the residual plant material, add fresh ethanol and continue the maceration, repeating this process every 2 days.[4]

  • Combine all the maceration extracts.

Purification by Column Chromatography

The crude extract is subjected to column chromatography to separate the alkaloidal fraction and isolate the target compounds.

Protocol:

  • Prepare a chromatography column packed with neutral aluminum oxide (Al₂O₃).[4]

  • Dissolve the concentrated crude extract in a minimal amount of the mobile phase.

  • Load the dissolved extract onto the column.

  • Elute the column with a solvent system of ethanol/dichloromethane/hexanes (EtOH/CH₂Cl₂/hexanes) in a ratio of 1:7:2.[4]

  • Collect the fractions and monitor them by an appropriate method (e.g., thin-layer chromatography) to identify those containing the mixture of (-)-cassine and its homolog, (-)-spectaline.

  • Combine the fractions containing the desired alkaloids. This process yields a mixture of (-)-cassine and (-)-spectaline.[4]

Quantitative Data

The following tables summarize the quantitative data reported in the literature for the isolation and analysis of cassine.

ParameterValueReference
Yield of (-)-cassine and (-)-spectaline mixture4.82 g[4]
Analytical MethodAnalyteLimit of Detection (LOD)Reference
Capillary Zone Electrophoresis (CZE)(-)-Cassine10.2 mg L⁻¹[6][7]
Capillary Zone Electrophoresis (CZE)(-)-Spectaline13.9 mg L⁻¹[6][7]

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the isolation and purification workflow for (-)-cassine and its proposed mechanism of action in cancer cells.

G Figure 1: Experimental workflow for the isolation of (-)-cassine. plant Fresh Flowers of Senna spectabilis drying Drying (40°C, 24h) plant->drying grinding Grinding drying->grinding maceration Maceration with Ethanol (6 days) grinding->maceration filtration Filtration and Concentration maceration->filtration cc Column Chromatography (Neutral Al₂O₃) filtration->cc elution Elution with EtOH/CH₂Cl₂/Hexanes (1:7:2) cc->elution product Mixture of (-)-Cassine and (-)-Spectaline elution->product

Figure 1: Experimental workflow for the isolation of (-)-cassine.

G Figure 2: Proposed signaling pathway for (-)-cassine in HepG2 cells. This compound (-)-Cassine erk ERK Inactivation This compound->erk cyclinD1 Downregulation of Cyclin D1 Expression erk->cyclinD1 g1s G1/S Phase Cell Cycle Arrest cyclinD1->g1s proliferation Inhibition of Cell Proliferation g1s->proliferation

Figure 2: Proposed signaling pathway for (-)-cassine in HepG2 cells.

Conclusion

This technical guide outlines a reproducible methodology for the isolation and purification of (-)-cassine from Senna spectabilis. The provided protocols and quantitative data serve as a foundation for researchers to obtain this bioactive alkaloid for further pharmacological and mechanistic studies. The visualization of the experimental workflow offers a clear overview of the process, while the signaling pathway diagram provides insight into the molecular mechanism underlying its antiproliferative effects. Further research is warranted to fully elucidate the therapeutic potential of (-)-cassine and to develop it as a potential drug candidate.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Cassine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cassine is a naturally occurring piperidine alkaloid first isolated from the leaves and other parts of plants belonging to the Cassia genus. Its unique chemical architecture, characterized by a substituted piperidine ring linked to a long alkyl chain with a ketone functionality, has garnered interest in the scientific community. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of (-)-Cassine, supported by spectroscopic data and detailed experimental methodologies. The precise spatial arrangement of its chiral centers is critical for its biological activities, which include antimicrobial and anticholinesterase effects. This document aims to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug development.

Chemical Structure and Nomenclature

(-)-Cassine is a complex alkaloid featuring a 2,5,6-trisubstituted piperidine ring. The systematic IUPAC name for (-)-Cassine is 12-[(2S,5R,6R)-5-hydroxy-6-methylpiperidin-2-yl]dodecan-2-one . Its molecular formula is C₁₈H₃₅NO₂ , corresponding to a molecular weight of 297.48 g/mol .

The core of the molecule is a piperidine ring with three substituents: a methyl group at position 6, a hydroxyl group at position 5, and a long dodecan-2-one chain at position 2. The stereochemistry of these substituents is crucial for the molecule's identity and biological function.

Table 1: Chemical Identifiers for (-)-Cassine

IdentifierValue
IUPAC Name 12-[(2S,5R,6R)-5-hydroxy-6-methylpiperidin-2-yl]dodecan-2-one
Molecular Formula C₁₈H₃₅NO₂
Molecular Weight 297.48 g/mol
CAS Number 471-72-7
SMILES C[C@H]1N--INVALID-LINK--CC[C@H]1O
InChI InChI=1S/C18H35NO2/c1-15(20)11-9-7-5-3-4-6-8-10-12-17-13-14-18(21)16(2)19-17/h16-19,21H,3-14H2,1-2H3/t16-,17+,18-/m1/s1

Stereochemistry and Absolute Configuration

The stereochemistry of (-)-Cassine has been unequivocally established as (2S, 5R, 6R) through a combination of total synthesis and spectroscopic analysis, particularly Nuclear Overhauser Effect (NOE) spectroscopy. The piperidine ring adopts a chair conformation, which is the most stable arrangement for six-membered rings.

  • C-2: The long alkyl chain is in an equatorial position, which is sterically favored. The absolute configuration is S .

  • C-5: The hydroxyl group is in an equatorial position. The absolute configuration is R .

  • C-6: The methyl group is in an equatorial position. The absolute configuration is R .

The relative stereochemistry of the substituents on the piperidine ring is therefore cis between the C-2 and C-6 substituents, and trans between the C-5 hydroxyl group and the C-6 methyl group.

stereochemistry cluster_piperidine Piperidine Ring (Chair Conformation) C2 C3 C2->C3 substituent_C2 (S)-Alkyl Chain (Equatorial) C2->substituent_C2 C4 C3->C4 C5 C4->C5 C6 C5->C6 substituent_C5 (R)-OH (Equatorial) C5->substituent_C5 N1 C6->N1 substituent_C6 (R)-CH3 (Equatorial) C6->substituent_C6 N1->C2 nmr_workflow cluster_sample Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis sample (-)-Cassine in Deuterated Solvent H_NMR ¹H NMR sample->H_NMR C_NMR ¹³C NMR sample->C_NMR COSY COSY sample->COSY HSQC HSQC sample->HSQC HMBC HMBC sample->HMBC NOESY NOESY sample->NOESY structure Structural Elucidation (Connectivity & Stereochemistry) H_NMR->structure Proton Environment C_NMR->structure Carbon Framework COSY->structure ¹H-¹H Correlations HSQC->structure ¹H-¹³C Direct Correlations HMBC->structure ¹H-¹³C Long-Range Correlations NOESY->structure Spatial Proximity

An In-depth Technical Guide to the Physical and Chemical Properties of Cassine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassine, a piperidine alkaloid primarily isolated from plants of the Senna (formerly Cassia) genus, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation, purification, and characterization. Furthermore, this document elucidates the key signaling pathways through which this compound exerts its biological effects, with a particular focus on its anti-inflammatory and anticholinesterase activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising natural compound.

Physicochemical Properties

This compound is a complex organic molecule with a distinct piperidine core structure. A summary of its key physicochemical properties is presented below.

Structural and General Properties
PropertyValueReference
Molecular Formula C₁₈H₃₅NO₂[1][2]
Molecular Weight 297.48 g/mol [1][2]
IUPAC Name (2R,3R,6S)-12-(3-hydroxy-2-methylpiperidin-6-yl)dodecan-2-one[1]
CAS Number 5227-24-7[1]
Appearance White crystalline solid[3]
Thermal Properties
PropertyValueReference
Melting Point 57-58 °C (for synthetic (-)-Cassine)[4]
Boiling Point Not experimentally determined.
Solubility

Qualitative solubility information suggests that this compound, as an alkaloid, exhibits solubility in various organic solvents. However, specific quantitative data is limited.

SolventSolubilityReference
Water Sparingly solubleGeneral alkaloid properties
Ethanol SolubleGeneral alkaloid properties
Methanol SolubleGeneral alkaloid properties
Chloroform SolubleGeneral alkaloid properties
DMSO SolubleGeneral alkaloid properties

Note: Precise solubility values (e.g., in g/100mL) are not well-documented and would require experimental determination.

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are crucial for its identification and structural confirmation. While complete assigned spectra are not consistently available in all literature, typical chemical shift ranges for similar piperidine alkaloids can be referenced.

¹H NMR:

  • Protons on the piperidine ring typically resonate between δ 1.0 and 3.5 ppm.

  • The proton attached to the carbon bearing the hydroxyl group would appear as a multiplet in the δ 3.5-4.5 ppm region.

  • Protons of the long aliphatic chain would produce a complex series of multiplets in the δ 1.2-2.5 ppm region.

  • The methyl group on the piperidine ring would likely appear as a doublet around δ 1.0-1.3 ppm.

  • The methyl group of the ketone would be a singlet around δ 2.1 ppm.

¹³C NMR:

  • The carbonyl carbon of the ketone would be observed downfield, typically in the δ 208-215 ppm region.

  • Carbons of the piperidine ring would resonate in the δ 25-70 ppm range.

  • The carbon attached to the hydroxyl group would be in the δ 60-75 ppm range.

  • The carbons of the aliphatic side chain would appear in the δ 20-40 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration
~3400 (broad)O-HStretching
~2920 and ~2850C-H (alkane)Stretching
~1710C=O (ketone)Stretching
~1465 and ~1375C-H (alkane)Bending
~1100C-NStretching
~1050C-OStretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

  • Molecular Ion (M⁺): The mass spectrum would show a molecular ion peak at m/z 297, corresponding to the molecular weight of this compound.

  • Fragmentation Pattern: Common fragmentation pathways for piperidine alkaloids involve cleavage of the side chain and fragmentation of the piperidine ring. Key fragments would likely arise from the loss of the alkyl ketone side chain and subsequent ring fissions.

Experimental Protocols

Isolation and Purification of this compound from Senna spectabilis

The following is a generalized protocol for the extraction, isolation, and purification of this compound from the leaves of Senna spectabilis.

3.1.1. Extraction

  • Drying and Grinding: Air-dry fresh leaves of Senna spectabilis in the shade for several days until brittle. Grind the dried leaves into a fine powder using a mechanical grinder.

  • Maceration: Macerate the powdered leaf material (e.g., 1 kg) in a suitable organic solvent, such as methanol or ethanol (e.g., 5 L), at room temperature for 48-72 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude extract.

3.1.2. Acid-Base Extraction for Alkaloid Enrichment

  • Acidification: Dissolve the crude extract in a 5% aqueous hydrochloric acid solution.

  • Solvent Partitioning (to remove non-alkaloidal compounds): Extract the acidic solution with a nonpolar solvent such as hexane or diethyl ether. Discard the organic layer.

  • Basification: Basify the aqueous layer to a pH of 9-10 with a base, such as ammonium hydroxide.

  • Extraction of Alkaloids: Extract the basified aqueous solution with a chlorinated solvent like chloroform or dichloromethane.

  • Concentration: Combine the organic extracts and concentrate under reduced pressure to yield a crude alkaloid fraction.

3.1.3. Column Chromatography Purification

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a nonpolar solvent (e.g., hexane).

  • Sample Loading: Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation of this compound: Combine the fractions containing this compound (identified by comparison with a standard or by spectroscopic analysis) and concentrate to yield purified this compound.

  • Recrystallization: Further purify the isolated this compound by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain crystalline this compound.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using the following analytical techniques:

  • Melting Point Determination: Determine the melting point of the crystalline solid and compare it with the literature value.[4] A sharp melting point range is indicative of high purity.

  • Spectroscopic Analysis: Record and analyze the ¹H NMR, ¹³C NMR, IR, and Mass spectra to confirm the structure of the compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and anticholinesterase effects being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties.[5] Its mechanism of action involves the modulation of key inflammatory signaling pathways.

4.1.1. Inhibition of Cyclooxygenase-2 (COX-2) and Pro-inflammatory Mediators

This compound has been shown to inhibit the expression of COX-2, a key enzyme responsible for the production of prostaglandins, which are potent inflammatory mediators.[5] By reducing COX-2 levels, this compound effectively decreases the synthesis of prostaglandins, thereby alleviating inflammation.

4.1.2. Suppression of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a central role in regulating the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6] this compound has been found to inhibit the activation of NF-κB.[5] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target inflammatory genes.

4.1.3. Modulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is also involved in inflammatory responses. This compound has been reported to inhibit the phosphorylation of ERK, a key step in the activation of this pathway.[5] By interfering with MAPK/ERK signaling, this compound further contributes to its anti-inflammatory effects.

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->TLR4 MAPK_Pathway MAPK Pathway (ERK) TLR4->MAPK_Pathway Activates IKK IκB Kinase (IKK) TLR4->IKK Activates Nucleus Nucleus MAPK_Pathway->Nucleus Activates Transcription Factors NFkappaB_complex NF-κB/IκBα Complex (Inactive) IKK->NFkappaB_complex Phosphorylates IκBα IkappaB IκBα NFkappaB_active NF-κB (Active) NFkappaB_complex->NFkappaB_active Releases NFkappaB_active->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Induces COX2 COX-2 Pro_inflammatory_Genes->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->MAPK_Pathway Inhibits This compound->IKK Inhibits This compound->COX2 Inhibits Expression

Anti-inflammatory signaling pathway of this compound.
Anticholinesterase Activity

This compound has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibitory activity makes this compound a compound of interest for the potential treatment of neurodegenerative diseases such as Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.

4.2.1. Mechanism of Inhibition

This compound acts as a reversible inhibitor of cholinesterases. It binds to the active site of the enzyme, preventing the substrate, acetylcholine, from binding and being hydrolyzed. This leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. The inhibition of both AChE and BChE is considered a potential advantage in treating the later stages of Alzheimer's disease.[1]

4.2.2. Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following is a generalized protocol for determining the acetylcholinesterase inhibitory activity of this compound.[7]

  • Reagent Preparation:

    • Prepare a stock solution of acetylcholinesterase (from electric eel or human recombinant) in phosphate buffer (pH 8.0).

    • Prepare stock solutions of acetylthiocholine iodide (ATCI) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure (in a 96-well plate):

    • To each well, add phosphate buffer, the AChE enzyme solution, and the this compound solution at various concentrations. Include a control with no inhibitor and a positive control with a known AChE inhibitor (e.g., galantamine).

    • Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a set period (e.g., 15 minutes).

    • Initiate the reaction by adding a mixture of ATCI and DTNB to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals for a defined period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

AChE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis AChE AChE Solution Plate 96-well Plate AChE->Plate ATCI_DTNB ATCI & DTNB Solution Reaction Add ATCI/DTNB & Measure Absorbance (412 nm) ATCI_DTNB->Reaction Cassine_sol This compound Dilutions Cassine_sol->Plate Incubation Pre-incubation (37°C, 15 min) Plate->Incubation Incubation->Reaction Calc Calculate % Inhibition Reaction->Calc IC50 Determine IC₅₀ Value Calc->IC50

Workflow for AChE inhibition assay.

Conclusion

This compound is a piperidine alkaloid with well-defined physicochemical properties and significant biological activities. Its anti-inflammatory effects are mediated through the inhibition of key signaling pathways, including NF-κB and MAPK, and the suppression of pro-inflammatory enzymes like COX-2. Furthermore, its ability to inhibit both acetylcholinesterase and butyrylcholinesterase highlights its potential as a therapeutic agent for neurodegenerative disorders. The experimental protocols provided in this guide offer a framework for the consistent isolation, purification, and characterization of this compound, facilitating further research and development of this promising natural product.

References

The Enigmatic Path of Cassine: A Technical Guide to its Synthesis and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals.

Introduction

(-)-Cassine, a piperidine alkaloid of significant pharmacological interest, was first isolated from the leaves of Cassia excelsa in 1964 and is also a major alkaloid component in Senna spectabilis.[1] Renowned for its diverse biological activities, including antimalarial, antiviral, anti-inflammatory, and cholinesterase-inhibitory effects, Cassine and its analogues have garnered considerable attention in the field of drug discovery.[1] While the chemical synthesis of this complex molecule has been successfully achieved and extensively documented, its natural biosynthetic pathway within plants remains largely unelucidated. This guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical synthesis and biological activities, while also highlighting the existing knowledge gap concerning its biosynthesis.

Chemical Synthesis of (±)-Cassine and its Analogues

The total synthesis of this compound has been approached through various strategies, often involving the construction of the key cis-2,6-disubstituted piperidine ring. One notable synthetic route involves a multi-step process culminating in the formation of (±)-cassine.

Key Synthetic Intermediates and Reactions

The synthesis often commences from simpler precursor molecules, with key steps including the formation of piperidine ring precursors and subsequent side-chain attachments. For instance, a common strategy involves the synthesis of key intermediates which are then subjected to reactions like the Hoveyda–Grubs II catalyst-mediated reaction to introduce the long alkyl side chain.[1] The final steps typically involve deprotection of functional groups to yield the target alkaloid.[2]

A representative synthetic scheme is outlined below:

Cassine_Synthesis cluster_start Starting Materials cluster_reaction1 Cross-Metathesis cluster_intermediate1 Intermediate Formation cluster_reaction2 Deprotection cluster_final_product Final Product Formation Precursor_A Key Intermediate 8a Reaction_1 Hoveyda-Grubbs II catalyst Precursor_A->Reaction_1 Precursor_B Methyl Ketone B Precursor_B->Reaction_1 Intermediate_9b Intermediate 9b Reaction_1->Intermediate_9b Reaction_2 K2CO3, benzenethiol Intermediate_9b->Reaction_2 Final_Product (±)-Cassine Analogue Reaction_2->Final_Product

Caption: A simplified workflow for the chemical synthesis of a this compound analogue.

Quantitative Data on Chemical Synthesis

The efficiency of chemical synthesis is often evaluated by the yield of each step. Below is a summary of reported yields for the synthesis of key intermediates and analogues of this compound.

StepReactantsCatalyst/ReagentsProductYield (%)Reference
Synthesis of Intermediate 9bIntermediate 8a, Methyl ketone BHoveyda–Grubbs II catalyst12-(5-hydroxy-1-((2-nitrophenyl)sulfonyl)-1,2,5,6-tetrahydropyridin-2-yl)dodec-10-en-2-one (E/Z mixture)68[1]
Synthesis of Intermediate 9cIntermediate 8a, Methyl ketone CHoveyda–Grubbs II catalyst14-(5-hydroxy-1-((2-nitrophenyl)sulfonyl)-1,2,5,6-tetrahydropyridin-2-yl)tetradecadec-12-en-2-one (E/Z mixture)82[1]
Synthesis of Intermediate 9eIntermediate 8b, Methyl ketone CHoveyda–Grubbs II catalyst14-(5-hydroxy-6-methyl-1-((2-nitrophenyl)sulfonyl)-1,2,5,6-tetrahydropyridin-2-yl)tetradec-12-en-2-one (E/Z mixture)66[1]
Deprotection to form Analogue 10cIntermediate 9cK₂CO₃, benzenethiol14-(5-hydroxy-1,2,5,6-tetrahydropyridin-2-yl)tetradec-12-en-2-one (10c, E/Z mixture)85[1]
Experimental Protocols for Chemical Synthesis

A general procedure for the cross-metathesis reaction to form intermediates like 9b is as follows:

General Procedure C: Synthesis of Intermediates (e.g., 9b) [1]

  • To a solution of the appropriate intermediate (e.g., 8a, 1.00 eq) in dry dichloromethane (DCM), the corresponding methyl ketone (5.00 eq) is added.

  • The Hoveyda–Grubbs II catalyst (0.075 eq) is then added to the mixture.

  • The reaction is stirred at room temperature under a nitrogen atmosphere and monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired product.

A general procedure for the deprotection step is as follows:

General Procedure D: Deprotection to form Analogues (e.g., 10c) [1]

  • To a solution of the protected intermediate (e.g., 9c, 1.00 eq) in acetonitrile, potassium carbonate (K₂CO₃, 5.00 eq) and benzenethiol (3.0 eq) are added.

  • The mixture is stirred at room temperature and monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the final product.

The Uncharted Territory: Biosynthesis of this compound in Plants

Despite the well-documented chemical synthesis of this compound, its biosynthetic pathway in plants remains largely unknown. Alkaloids, in general, are known to be derived from amino acids, and the piperidine ring of this compound likely originates from L-lysine, which serves as a precursor for many piperidine alkaloids by providing a C5N building block.[3][4] The biosynthesis of alkaloids is a complex process involving a series of enzymatic reactions, including decarboxylations, transaminations, and cyclizations, often catalyzed by enzymes such as decarboxylases, oxidases, and synthases.[5][6]

A hypothetical, generalized pathway for piperidine alkaloid biosynthesis is presented below. It is important to note that this is a speculative pathway for this compound, based on general knowledge of alkaloid biosynthesis, and the specific enzymes and intermediates for this compound have not been identified.

Hypothetical_Cassine_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Delta1_Piperideine Δ¹-Piperideine Cadaverine->Delta1_Piperideine Amine Oxidase Piperidine_Ring Piperidine Ring Intermediate Delta1_Piperideine->Piperidine_Ring Spontaneous Cyclization Side_Chain_Addition Side Chain Addition (Polyketide Pathway?) Piperidine_Ring->Side_Chain_Addition Cassine_Precursor This compound Precursor Side_Chain_Addition->Cassine_Precursor Final_Modifications Final Modifications (Hydroxylation, etc.) Cassine_Precursor->Final_Modifications This compound (-)-Cassine Final_Modifications->this compound

References

Pharmacological Profile of Cassine Alkaloid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cassine is a piperidine alkaloid isolated from plants of the Senna (formerly Cassia) genus, notably Senna spectabilis. It has garnered significant scientific interest due to its diverse pharmacological activities, particularly its potent anti-inflammatory, anti-nociceptive, and antiproliferative properties. This technical guide provides a comprehensive overview of the pharmacological profile of (-)-cassine, detailing its mechanisms of action, summarizing the available quantitative data, and outlining key experimental protocols for its investigation.

Pharmacodynamics: Mechanism of Action

(-)-Cassine exerts its pharmacological effects through the modulation of several key signaling pathways implicated in inflammation, pain, and cell proliferation.

Anti-inflammatory and Anti-nociceptive Mechanisms

The anti-inflammatory and pain-relieving properties of (-)-cassine are attributed to its interaction with multiple targets in the nociceptive pathway.[1]

  • TRPV1 and TRPA1 Receptor Interaction: (-)-Cassine has been shown to interact with Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) receptors. These ion channels are crucial in the perception of pain and the development of hypersensitivity.[1]

  • COX-2 Inhibition: The alkaloid inhibits the upregulation of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[1]

  • MAPK/ERK and NF-κB Signaling Inhibition: (-)-Cassine has been demonstrated to inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1] These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines and mediators.

The following diagram illustrates the signaling pathway involved in the anti-inflammatory and anti-nociceptive effects of (-)-cassine.

cassine_inflammation_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan, PGE2) TRPV1_TRPA1 TRPV1 / TRPA1 Receptors Inflammatory_Stimuli->TRPV1_TRPA1 MAPK_ERK_Pathway MAPK/ERK Pathway Inflammatory_Stimuli->MAPK_ERK_Pathway NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Inflammation_Pain Inflammation & Pain TRPV1_TRPA1->Inflammation_Pain MAPK_ERK_Pathway->NFkB_Pathway COX2 COX-2 Upregulation NFkB_Pathway->COX2 Pro_inflammatory_Mediators Pro-inflammatory Cytokines & Prostaglandins NFkB_Pathway->Pro_inflammatory_Mediators COX2->Pro_inflammatory_Mediators Pro_inflammatory_Mediators->Inflammation_Pain Cassine (-)-Cassine This compound->TRPV1_TRPA1 This compound->MAPK_ERK_Pathway This compound->NFkB_Pathway This compound->COX2

Anti-inflammatory and Nociceptive Signaling Pathway of (-)-Cassine.
Antiproliferative Mechanism

In addition to its anti-inflammatory effects, a mixture of (-)-cassine and its analogue (-)-spectaline has demonstrated antiproliferative activity in hepatocellular carcinoma (HepG2) cells. The proposed mechanism involves:

  • ERK Inactivation: The alkaloid mixture inhibits the activation of ERK, a key component of the MAPK pathway that is often dysregulated in cancer and promotes cell proliferation.

  • Downregulation of Cyclin D1: This leads to a decrease in the expression of Cyclin D1, a crucial protein for cell cycle progression from the G1 to the S phase. This results in cell cycle arrest at the G1/S transition.

The following diagram depicts the antiproliferative signaling pathway.

cassine_antiproliferative_pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CyclinD1 Cyclin D1 ERK->CyclinD1 G1_S_Transition G1/S Phase Transition CyclinD1->G1_S_Transition Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Cassine_Spectaline (-)-Cassine / (-)-Spectaline Cassine_Spectaline->ERK

Antiproliferative Signaling Pathway of (-)-Cassine/(-)-Spectaline.

Quantitative Pharmacological Data

While the qualitative pharmacological profile of (-)-cassine is increasingly understood, specific quantitative data such as binding affinities and inhibitory concentrations are not widely available in the public domain. The following tables summarize the currently accessible data.

Table 1: In Vitro Antiproliferative Activity of (-)-Cassine and Related Alkaloids

Compound/MixtureCell LineAssayIC50Citation
(-)-Cassine / (-)-Spectaline MixtureHepG2 (Hepatocellular Carcinoma)MTT Assay26.45 ± 1.73 µg/mL
(-)-Cassine / (-)-Spectaline MixtureNormal FibroblastMTT Assay55.62 ± 1.69 µg/mL

Note: Data for pure (-)-cassine is limited. The provided IC50 values are for a mixture of (-)-cassine and (-)-spectaline.

Table 2: Pharmacokinetic Parameters

ParameterValueSpeciesDosing RouteCitation
Cmax Data not available
Tmax Data not available
AUC Data not available
Bioavailability Data not available
Half-life (t1/2) Data not available

Note: To date, detailed pharmacokinetic studies providing parameters such as Cmax, Tmax, AUC, bioavailability, and half-life for (-)-cassine have not been published.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of (-)-cassine's pharmacological profile.

Carrageenan-Induced Paw Edema in Mice

This model is used to assess the in vivo anti-inflammatory activity of a compound.

Workflow Diagram:

carrageenan_paw_edema_workflow Acclimatization Animal Acclimatization Grouping Grouping of Animals Acclimatization->Grouping Baseline_Measurement Baseline Paw Volume Measurement Grouping->Baseline_Measurement Compound_Administration Compound/ Vehicle Admin. Baseline_Measurement->Compound_Administration Carrageenan_Injection Intraplantar Carrageenan Injection Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (at time intervals) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Volume_Measurement->Data_Analysis western_blot_workflow Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conj.) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Stripping Stripping Detection->Stripping Reprobing Reprobing with Total ERK Antibody Stripping->Reprobing Reprobing->Secondary_Ab Detection2 Detection nfkb_reporter_assay_workflow Cell_Transfection Cell Transfection (NF-κB Reporter Plasmid) Cell_Seeding Cell Seeding Cell_Transfection->Cell_Seeding Compound_Treatment Compound/ Vehicle Treatment Cell_Seeding->Compound_Treatment Stimulation Stimulation (e.g., TNF-α, LPS) Compound_Treatment->Stimulation Incubation Incubation Stimulation->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Luciferase_Assay Luciferase Assay Cell_Lysis->Luciferase_Assay Data_Analysis Data Analysis Luciferase_Assay->Data_Analysis

References

Preliminary biological activity screening of Cassine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the preliminary biological activity of the genus Cassine reveals a promising source of phytochemicals with significant therapeutic potential. Primarily recognized for its traditional medicinal uses, scientific screening of this genus has unveiled a spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects. These activities are largely attributed to the presence of diverse secondary metabolites such as alkaloids, flavonoids, tannins, terpenoids, and steroids.[1][2][3] This technical guide provides a consolidated overview of the screening methodologies, quantitative data, and mechanistic pathways associated with the biological evaluation of this compound extracts and their isolated compounds.

Antioxidant Activity

Extracts from this compound species, particularly C. albens and C. glauca, have demonstrated notable antioxidant properties.[1][2] The antioxidant potential is a key indicator of the plant's ability to mitigate oxidative stress-related disorders.[2] The screening typically involves multiple assays to evaluate different mechanisms of antioxidant action, such as radical scavenging and reducing power.[2][4]

Data on Antioxidant Activity

The antioxidant capacity of various extracts from this compound species has been quantified using established in vitro models. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of the extracts, with lower values indicating higher antioxidant activity.

SpeciesExtract/FractionAssayIC50 (µg/mL)Standard (IC50 µg/mL)Reference
This compound albensEthyl AcetateDPPH70.15Ascorbic Acid (16.97)[1]
This compound albensEthyl AcetateABTS69.08Ascorbic Acid (43.60)[1]
This compound albensChloroformABTS85.31Ascorbic Acid (43.60)[1]
Experimental Protocols for Antioxidant Assays

1. DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to determine the free radical scavenging capacity of a sample.[1]

  • Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.[1][5]

  • Protocol:

    • A stock solution of DPPH (e.g., 1.3 mg/mL in methanol) is prepared.[5]

    • Various concentrations of the plant extract are added to a solution of DPPH in methanol.[5]

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.[1]

    • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100, where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance in the presence of the sample.[1]

    • The IC50 value is determined by plotting the scavenging percentage against the extract concentration.[1]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This method is another common approach to measure antioxidant activity.

  • Principle: ABTS reacts with potassium persulfate to produce the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance.[1]

  • Protocol:

    • The ABTS•+ radical cation is pre-generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.

    • Various concentrations of the plant extract are added to the diluted ABTS•+ solution.

    • After a set incubation time, the absorbance is measured at 734 nm.

    • The scavenging percentage and IC50 value are calculated similarly to the DPPH assay.

3. Total Antioxidant Capacity (Phosphomolybdate Assay)

This assay evaluates the overall antioxidant capacity of a sample.[1]

  • Principle: In the presence of antioxidants, Molybdenum(VI) is reduced to Molybdenum(V), forming a green-colored phosphate/Mo(V) complex at acidic pH. The intensity of the green color is proportional to the antioxidant capacity and is measured by absorbance at 695 nm.[1]

  • Protocol:

    • A reagent solution is prepared containing sulfuric acid (0.6 M), sodium phosphate (28 mM), and ammonium molybdate (4 mM).[1]

    • A specific volume of the plant extract (e.g., 100μl) is mixed with the reagent solution.[1]

    • The mixture is incubated in a water bath at 95°C for 90 minutes.[1]

    • After cooling to room temperature, the absorbance is measured at 695 nm.[1]

    • The total antioxidant capacity is typically expressed as equivalents of a standard antioxidant, such as ascorbic acid.[1]

Visualization of Antioxidant Screening Workflow

G Workflow for In Vitro Antioxidant Activity Screening cluster_assays Antioxidant Assays plant This compound Plant Material (e.g., Leaves, Bark) extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) plant->extraction extract Crude Extract / Fractions extraction->extract dpph DPPH Assay (Radical Scavenging) extract->dpph abts ABTS Assay (Radical Scavenging) extract->abts tac Phosphomolybdate Assay (Total Antioxidant Capacity) extract->tac analysis Data Analysis (Spectrophotometry) dpph->analysis abts->analysis tac->analysis result Determine % Scavenging & IC50 Value analysis->result

Caption: General workflow for screening the antioxidant activity of this compound extracts.

Antimicrobial Activity

The piperidine alkaloid this compound, isolated from related genera, has demonstrated antibacterial and antifungal properties, suggesting that this compound species may harbor similar compounds.[6] Screening for antimicrobial activity is a critical first step in the discovery of new anti-infective agents.[7]

Data on Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundMicroorganismTypeMIC (mg/mL)Reference
This compoundStaphylococcus aureusGram (+) Bacteria2.5[6]
This compoundBacillus subtilisGram (+) Bacteria2.5[6]
This compoundCandida albicansFungus (Yeast)5.0[6]
Experimental Protocols for Antimicrobial Assays

1. Agar Disk/Well Diffusion Method

This is a standard preliminary method to screen for antimicrobial activity.[7][8]

  • Principle: An antimicrobial agent diffuses from a concentrated source (a filter paper disk or a well in the agar) into an agar medium inoculated with a test microorganism. If the agent is effective, it inhibits microbial growth, creating a clear zone of inhibition around the source. The diameter of this zone is proportional to the agent's activity.[7][9]

  • Protocol:

    • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland turbidity standard).

    • Evenly swab the inoculum onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a Petri dish.

    • Aseptically place sterile paper disks (6 mm) impregnated with a known concentration of the plant extract onto the agar surface. Alternatively, cut wells into the agar and add a specific volume of the extract.[8]

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Measure the diameter of the zone of inhibition in millimeters.[9]

2. Broth Microdilution Method (MIC Determination)

This quantitative method determines the minimum concentration of an antimicrobial agent needed to inhibit microbial growth.[7]

  • Principle: A serial two-fold dilution of the plant extract is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is identified as the lowest concentration of the extract at which no visible growth (turbidity) occurs after incubation.[10]

  • Protocol:

    • Dispense a specific volume of sterile broth into the wells of a 96-well plate.

    • Create serial dilutions of the plant extract across the wells.

    • Add a standardized inoculum of the test microorganism to each well. Include positive (microbe, no extract) and negative (broth only) controls.

    • Incubate the plate under suitable conditions.

    • Visually inspect the plate for turbidity. The well with the lowest extract concentration showing no growth is the MIC. A colorimetric indicator like resazurin can also be used to aid in determining viability.[7]

Visualization of Antimicrobial Screening Workflow

G Workflow for Antimicrobial Activity Screening cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis extract This compound Extract agar_diffusion Agar Well/Disk Diffusion Assay extract->agar_diffusion inhibit_zone Measure Zone of Inhibition agar_diffusion->inhibit_zone broth_dilution Broth Microdilution Assay inhibit_zone->broth_dilution If Active mic_det Determine MIC Value broth_dilution->mic_det active Active Extract Identified mic_det->active

Caption: A two-stage workflow for screening the antimicrobial activity of this compound.

Anti-inflammatory Activity

The alkaloid (-)-cassine has been identified as a potent anti-inflammatory agent.[11] Its mechanism involves the modulation of key signaling pathways associated with inflammation and nociception, making it a compound of significant interest for drug development.[11][12]

Experimental Protocol for Anti-inflammatory Assay

Carrageenan-Induced Paw Edema Model

This is a classic and widely used in vivo model for evaluating the acute anti-inflammatory activity of compounds.[13][14]

  • Principle: Subplantar injection of carrageenan into the paw of a rodent (e.g., a mouse or rat) induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema. The first phase is mediated by histamine and serotonin, while the second, later phase (after 2 hours) is mediated by prostaglandins, cyclooxygenase (COX), and nitric oxide.[14] The ability of a test compound to reduce the paw volume compared to a control group indicates its anti-inflammatory potential.

  • Protocol:

    • Animals (e.g., male ICR mice) are randomly assigned to control and treatment groups.[13]

    • The test compound (e.g., (-)-cassine at 3-60 mg/kg) or a standard drug (e.g., indomethacin) is administered orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle (e.g., saline).[11][13]

    • After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the plantar surface of the right hind paw of each animal.[13]

    • Paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[13]

    • The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualization of Anti-inflammatory Signaling Pathway

The anti-inflammatory action of (-)-cassine is linked to its ability to inhibit several pro-inflammatory signaling pathways.[11]

G Inhibitory Action of (-)-Cassine on Inflammatory Pathways stimulus Inflammatory Stimulus (e.g., Carrageenan) nfkb_path NF-κB Pathway stimulus->nfkb_path mapk_path MAPK/ERK Pathway stimulus->mapk_path This compound (-)-Cassine This compound->nfkb_path This compound->mapk_path cox2 COX-2 Upregulation This compound->cox2 nfkb_path->cox2 cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb_path->cytokines mapk_path->nfkb_path prostaglandins Prostaglandin E2 cox2->prostaglandins inflammation Inflammation (Edema, Hyperalgesia) cytokines->inflammation prostaglandins->inflammation

Caption: (-)-Cassine inhibits inflammation by targeting NF-κB, MAPK/ERK, and COX-2 pathways.[11]

Cytotoxicity Screening

Preliminary cytotoxicity screening is essential to evaluate the potential of plant extracts as anticancer agents and to assess their general toxicity.[15][16] Simple, low-cost assays like the Brine Shrimp Lethality Assay (BSLA) are often used for initial screening, followed by in vitro assays on human cancer cell lines.[15][17]

Data on Cytotoxicity

While specific data for this compound is limited in the provided context, results from screening other plant genera demonstrate how such data is typically presented. An extract is generally considered to have potent activity if its LC50 or IC50 is below 20-30 µg/mL.

SpeciesExtractAssay/Cell LineLC50/IC50 (µg/mL)Reference
Guaiacum officinaleChloroformBrine Shrimp (BSLA)< 10[15]
Simarouba tulaeChloroformBrine Shrimp (BSLA)36.1[15]
Plectranthus hadiensisAcetoneHCT116 (Colon)2.25[16]
Plectranthus ciliatusAcetoneMCF-7 (Breast)4.50[16]
Experimental Protocols for Cytotoxicity Assays

1. Brine Shrimp Lethality Assay (BSLA)

BSLA is a simple, rapid, and cost-effective bioassay for the preliminary screening of cytotoxic activity.[17]

  • Principle: Brine shrimp (Artemia salina) nauplii are used as test organisms. The assay determines the concentration of a substance that is lethal to 50% of the shrimp larvae (LC50) over a 24-hour period. A strong positive correlation often exists between brine shrimp toxicity and cytotoxicity against human cancer cells.[17][18]

  • Protocol:

    • Hatch brine shrimp eggs in artificial seawater for 48 hours to obtain the nauplii.

    • Prepare vials with various concentrations of the plant extract (e.g., 10, 100, 1000 µg/mL) in seawater.

    • Transfer a set number of nauplii (e.g., 10) into each vial.

    • After 24 hours, count the number of surviving shrimp in each vial.

    • Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis or by plotting mortality against concentration.[18]

2. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[19]

  • Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (e.g., 570 nm). The amount of formazan produced is directly proportional to the number of viable cells.[19]

  • Protocol:

    • Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.[19]

    • Treat the cells with various concentrations of the plant extract and incubate for a specified period (e.g., 48 hours).[18]

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]

    • Measure the absorbance using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualization of Cytotoxicity Screening Workflow

G Workflow for Cytotoxicity Screening cluster_preliminary Preliminary General Toxicity cluster_invitro In Vitro Cytotoxicity extract This compound Extract bsla Brine Shrimp Lethality Assay (BSLA) extract->bsla lc50 Determine LC50 Value bsla->lc50 mtt Cell-Based Assays (e.g., MTT on Cancer Cell Lines) lc50->mtt If LC50 is low ic50 Determine IC50 Value mtt->ic50 active Potentially Anticancer Extract ic50->active

Caption: A hierarchical workflow for screening the cytotoxic potential of this compound extracts.

References

An In-depth Technical Guide to the Piperidine Alkaloid Cassine: From Biological Activity to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassine is a naturally occurring piperidine alkaloid predominantly isolated from plants of the Senna (formerly Cassia) genus. Exhibiting a diverse range of pharmacological activities, this compound has garnered significant interest within the scientific community for its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for the isolation, characterization, and bioactivity assessment of this compound are provided, alongside a summary of key quantitative data. Furthermore, this guide visualizes the known signaling pathways modulated by this compound and presents a typical experimental workflow using the Graphviz DOT language, offering a valuable resource for researchers and drug development professionals exploring the therapeutic utility of this promising piperidine alkaloid.

Introduction

Piperidine alkaloids represent a large and structurally diverse class of natural products known for their wide spectrum of biological activities. Among these, this compound, a 3-hydroxy-2,6-disubstituted piperidine, has emerged as a molecule of interest due to its notable anti-inflammatory, antimicrobial, antiproliferative, and anticholinesterase properties. First isolated from Cassia excelsa (now Senna spectabilis), this compound's therapeutic potential is underscored by its interaction with key cellular signaling pathways and molecular targets implicated in various disease states. This guide aims to consolidate the existing scientific literature on this compound into a detailed technical resource to facilitate further research and development.

Chemical Structure and Properties

This compound, with the chemical formula C₁₈H₃₅NO₂, is characterized by a piperidine ring substituted at the 2, 3, and 6 positions. The absolute configuration of the naturally occurring enantiomer is (-)-Cassine.

  • IUPAC Name: (2R,3R,6R)-6-(12-hydroxydodecyl)-2-methylpiperidin-3-ol

  • Molecular Weight: 301.48 g/mol

  • General Features: The long alkyl chain at the 6-position contributes to the lipophilicity of the molecule, which may influence its pharmacokinetic properties and ability to cross biological membranes. The hydroxyl group at the 3-position and the secondary amine within the piperidine ring are key functional groups that can participate in hydrogen bonding and other molecular interactions.

Biological Activities and Mechanisms of Action

This compound has been demonstrated to possess a variety of biological activities, which are summarized in the table below. The subsequent sections delve into the mechanisms underlying these activities.

Data Presentation: Quantitative Biological Data for this compound
Biological ActivityAssayTarget/Cell LineResultReference
Antimicrobial Minimum Inhibitory Concentration (MIC)Staphylococcus aureus2.5 mg/mL[1][2]
Minimum Inhibitory Concentration (MIC)Bacillus subtilis2.5 mg/mL[1][2]
Minimum Inhibitory Concentration (MIC)Candida albicans5.0 mg/mL[1][2]
Antiproliferative MTT AssayHepG2 (Human hepatocellular carcinoma)IC50: 28.94 µg/mL[3]
Cholinesterase Inhibition Ellman's MethodAcetylcholinesterase (AChE)Further research needed for specific Ki values
Ellman's MethodButyrylcholinesterase (BChE)Further research needed for specific Ki values
Anti-inflammatory and Anti-nociceptive Activity

This compound exhibits significant anti-inflammatory and pain-relieving effects. Its mechanism of action in this context is multifaceted and involves the modulation of several key signaling pathways and receptors.

Studies have shown that this compound interacts with the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels, which are crucial players in pain and inflammation signaling.[4][5][6] By modulating the activity of these ion channels, this compound can reduce the sensation of pain and neurogenic inflammation.

A key aspect of this compound's anti-inflammatory action is its ability to interfere with the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[7][8] These pathways are central to the production of pro-inflammatory mediators. This compound has been shown to inhibit the phosphorylation of ERK and prevent the activation of NF-κB, thereby downregulating the expression of inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).

This compound This compound TRPV1_TRPA1 TRPV1 / TRPA1 Receptors This compound->TRPV1_TRPA1 MAPK_ERK_Pathway MAPK/ERK Pathway This compound->MAPK_ERK_Pathway NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Stimuli Inflammatory Stimuli Stimuli->MAPK_ERK_Pathway Stimuli->NFkB_Pathway Inflammation Inflammation & Pain TRPV1_TRPA1->Inflammation Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., COX-2, Cytokines) MAPK_ERK_Pathway->Pro_inflammatory_Mediators NFkB_Pathway->Pro_inflammatory_Mediators Pro_inflammatory_Mediators->Inflammation

Diagram of this compound's Anti-inflammatory Mechanism of Action.
Antimicrobial Activity

This compound has demonstrated inhibitory activity against both Gram-positive bacteria and fungi.[1][2] The presence of the long alkyl chain and the piperidine ring are thought to be important for its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death.

Antiproliferative Activity

The antiproliferative effects of this compound have been observed in cancer cell lines, such as the human hepatocellular carcinoma cell line HepG2.[3] The exact mechanism is still under investigation but may involve the induction of apoptosis and cell cycle arrest.

Anticholinesterase Activity

This compound and its analogs have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.[9][10][11][12][13] The piperidine core of this compound can interact with the active site of these enzymes, preventing the breakdown of the neurotransmitter acetylcholine.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of (-)-Cassine from Senna spectabilis

A general protocol for the isolation of alkaloids from Senna species is as follows:

  • Extraction: Dried and powdered leaves of Senna spectabilis are subjected to extraction with a suitable solvent, typically methanol or ethanol, using a Soxhlet apparatus or maceration.

  • Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to separate the alkaloids. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and the alkaloids are extracted into an organic solvent.

  • Chromatographic Purification: The resulting alkaloid-rich fraction is concentrated and subjected to chromatographic techniques for the purification of this compound. This typically involves column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure (-)-Cassine.

Start Dried & Powdered Senna spectabilis Leaves Extraction Solvent Extraction (Methanol/Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base Acid-Base Extraction Crude_Extract->Acid_Base Alkaloid_Fraction Alkaloid-Rich Fraction Acid_Base->Alkaloid_Fraction Chromatography Chromatographic Purification (Column, TLC, HPLC) Alkaloid_Fraction->Chromatography Pure_this compound Pure (-)-Cassine Chromatography->Pure_this compound

Workflow for the Isolation and Purification of (-)-Cassine.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The microbial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
  • Reaction Mixture Preparation: A reaction mixture containing phosphate buffer (pH 8.0), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and the cholinesterase enzyme (AChE or BChE) is prepared.

  • Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture and pre-incubated.

  • Substrate Addition: The reaction is initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).

  • Kinetic Measurement: The increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion is monitored over time using a microplate reader.

  • Calculation of Inhibition: The percentage of inhibition is calculated, and the IC50 or Ki value is determined.

Pharmacokinetics (ADME)

Currently, there is limited publicly available data specifically on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound.[14][15] As a piperidine alkaloid with a significant lipophilic side chain, it is hypothesized that this compound may exhibit good oral absorption and tissue distribution. However, detailed pharmacokinetic studies are crucial to evaluate its drug-like properties, including metabolic stability, potential for drug-drug interactions (e.g., inhibition or induction of cytochrome P450 enzymes), and elimination pathways. The lack of this data represents a significant knowledge gap that needs to be addressed to advance the development of this compound as a therapeutic agent.

Conclusion and Future Perspectives

This compound, a piperidine alkaloid from the Senna genus, has demonstrated a compelling profile of biological activities, including anti-inflammatory, antimicrobial, antiproliferative, and anticholinesterase effects. Its ability to modulate key signaling pathways such as MAPK/ERK and NF-κB, as well as its interaction with ion channels like TRPV1 and TRPA1, provides a solid foundation for its therapeutic potential. The experimental protocols detailed in this guide offer a framework for the consistent and reproducible investigation of this promising natural product.

Future research should focus on several key areas. A critical next step is the comprehensive evaluation of this compound's pharmacokinetic and toxicological profiles to assess its suitability for in vivo studies and potential clinical development. Further elucidation of its molecular mechanisms of action, particularly in the context of its antiproliferative and anticholinesterase activities, will be essential. Structure-activity relationship (SAR) studies on the this compound scaffold could lead to the design and synthesis of novel analogs with improved potency, selectivity, and drug-like properties. The continued exploration of this compound and its derivatives holds significant promise for the discovery of new therapeutic agents for a range of diseases.

References

Ethnobotanical Uses of Cassine-Containing Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The genus Cassine, belonging to the Celastraceae family, encompasses a group of trees and shrubs distributed throughout tropical and subtropical regions.[1] For centuries, various species within this genus have been integral to traditional medicine systems, particularly in Africa and Asia, for treating a wide array of ailments.[1][2] This technical guide provides an in-depth exploration of the ethnobotanical uses, phytochemical composition, and pharmacological activities of this compound-containing plants. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and insights into the molecular mechanisms that may validate their traditional applications.

Ethnobotanical Uses

Traditional knowledge forms the bedrock of modern ethnopharmacology. Several this compound species are well-documented for their medicinal applications.

1.1 Qualitative Ethnobotanical Data

  • This compound glauca (Rottb.) Kuntze: Commonly known as "Karuvali" in some regions, the roots and leaves of this plant are traditionally used for treating cough with phlegm, swellings, and menstrual disorders. A paste made from the plant is applied to skin wounds and cuts, while the bark powder is used for rheumatism. It has also been traditionally utilized for managing epilepsy.[3]

  • This compound albens (Retz.) Kosterm.: The bark and leaves of this species are known to have astringent, anti-inflammatory, and emetic properties. Powdered leaves are used as a snuff to alleviate headaches and for fumigation to treat hysteria.[4]

  • This compound peragua L.: Also referred to as Cape Saffron, this plant is traditionally used for its medicinal properties in treating fever, inflammation, skin diseases, and digestive disorders.[5] Beyond its medicinal uses, it is also cultivated as an ornamental plant.[5]

1.2 Quantitative Ethnobotanical Data

Despite extensive literature searches, specific quantitative ethnobotanical data, such as the Informant Consensus Factor (ICF) or Use Value (UV), for species within the this compound genus were not found in the available literature. This represents a significant gap in the research and highlights an opportunity for future ethnobotanical field studies.

However, a study conducted in Mpumalanga, South Africa, provided limited quantitative data for a related species from the same family, Celastraceae. This data is presented below to offer a contextual example of quantitative ethnobotanical metrics.

Plant SpeciesFamilyLocal NamePart UsedTraditional UseUse Reports (UR)Frequency of Citation (FC)Relative Frequency of Citation (RFC)*Reference
Elaeodendron transvaalenseCelastraceaeNgwavumaStemInduces vomiting, good luck2140.93[6]

*Relative Frequency of Citation (RFC) was calculated based on the 15 informants in the study (RFC = FC/N)[6]

Phytochemical Constituents

The therapeutic effects of plants are attributed to their bioactive chemical constituents. Phytochemical screenings of this compound species have revealed the presence of several classes of compounds.

Qualitative analyses of this compound albens and this compound glauca have confirmed the presence of alkaloids, flavonoids, tannins, steroids, and terpenoids.[3][7] Quantitative studies on this compound glauca have further elucidated the concentration of some of these compounds in different plant parts.

Table 2.1: Quantitative Phytochemical Analysis of this compound glauca Extracts

Plant PartExtract TypeTotal Phenol Content (mg GAE/g)Tannin Content (mg RE/g)Flavonoid Content (mg TAE/g)Reference
LeafMethanol47.45845.298160.106[8]
BarkMethanolLower than leafLower than leafLower than leaf[8]

GAE: Gallic Acid Equivalents; RE: Rutin Equivalents; TAE: Tannic Acid Equivalents

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and evaluation of bioactive compounds from this compound species.

3.1 Protocol for Phytochemical Extraction (Soxhlet)

This protocol describes a continuous extraction method suitable for obtaining a broad range of phytochemicals from dried plant material.[1][9][10]

  • Sample Preparation: Air-dry the plant material (leaves, bark, etc.) in the shade for approximately one week. Grind the dried material into a coarse powder using a mechanical pulverizer.

  • Apparatus Setup:

    • Place 10-20 g of the powdered plant material into a cellulose thimble.

    • Position the thimble inside the main chamber of a Soxhlet extractor.

    • Fill a 500 mL round-bottom flask with an appropriate solvent (e.g., methanol, ethanol) to about two-thirds of its volume. Add a few boiling chips to ensure smooth boiling.

    • Assemble the Soxhlet apparatus by connecting the flask to the extractor and attaching a condenser to the top of the extractor.

  • Extraction Process:

    • Heat the flask using a heating mantle. The solvent will evaporate, and its vapor will travel up the distillation arm into the condenser.

    • The condensed solvent will drip into the thimble containing the plant material.

    • Once the solvent level in the extraction chamber reaches the top of the siphon arm, the entire volume of the solvent and extracted compounds will be siphoned back into the round-bottom flask.

    • Allow this process to cycle continuously for 16-24 hours at a rate of 4-6 cycles per hour.[10]

  • Concentration: After extraction, cool the apparatus. Remove the flask and concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract.

3.2 Protocol for Compound Isolation (Column Chromatography)

This protocol outlines the separation of individual compounds from a crude plant extract based on their polarity.[3][11][12]

  • Column Preparation:

    • Select a glass column of appropriate size. Place a small plug of cotton wool at the bottom to prevent the stationary phase from washing out.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica gel to pack uniformly under gravity, gently tapping the column to dislodge air bubbles. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Alternatively, for "dry loading," adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, methanol) in a stepwise or gradient manner.

    • Collect the eluate in fractions of equal volume (e.g., 10-20 mL) in separate test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting each fraction on a Thin Layer Chromatography (TLC) plate.

    • Visualize the spots under UV light or by using a suitable staining reagent (e.g., iodine vapor).

    • Combine fractions that show similar TLC profiles.

    • Evaporate the solvent from the combined fractions to yield the isolated compounds. Further purification can be achieved by repeating the process or using other techniques like High-Performance Liquid Chromatography (HPLC).

3.3 Protocol for Antioxidant Activity (DPPH Assay)

This assay measures the free radical scavenging capacity of an extract.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Dissolve the plant extract in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate or test tubes, add 40 µL of each sample dilution.

    • Add 2.96 mL (if using test tubes) of the 0.1 mM DPPH solution to each sample.

    • Prepare a control containing only the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 20-30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging Activity = [ (Abs_control - Abs_sample) / Abs_control ] * 100

Pharmacological Activities and Mechanisms of Action

Scientific studies have begun to validate some of the traditional uses of this compound species, particularly their antioxidant, anticonvulsant, and anti-inflammatory properties.

4.1 Experimental Workflow

The general workflow for investigating the ethnobotanical potential of this compound plants is depicted below.

G cluster_ethno Ethnobotanical Survey cluster_phyto Phytochemical Analysis cluster_bio Bioactivity Screening Ethno Data Collection (Interviews, Questionnaires) Quant Quantitative Analysis (ICF, UV) Ethno->Quant Extract Extraction (e.g., Soxhlet) Quant->Extract Isolate Isolation & Purification (Column Chromatography) Extract->Isolate Identify Structural Elucidation (GC-MS, NMR) Isolate->Identify InVitro In Vitro Assays (Antioxidant, Enzyme Inhibition) Identify->InVitro InVivo In Vivo Models (Anticonvulsant, Anti-inflammatory) InVitro->InVivo DrugDev Lead Compound for Drug Development InVivo->DrugDev

Figure 1. General workflow for ethnopharmacological research.

4.2 Antioxidant Activity and the Keap1-Nrf2 Pathway

This compound species are rich in flavonoids and phenolic compounds, which are known for their antioxidant properties.[8] These compounds can neutralize free radicals, protecting cells from oxidative damage. One of the key cellular defense mechanisms against oxidative stress is the Keap1-Nrf2 signaling pathway.[13][14] Natural compounds, including flavonoids, can activate this pathway. Under normal conditions, the transcription factor Nrf2 is bound by Keap1, leading to its degradation. In the presence of oxidative stress or activators (like certain flavonoids), Keap1 releases Nrf2, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1).[14]

G cluster_nucleus Flavonoids Flavonoids (from this compound) Keap1_Nrf2 Keap1-Nrf2 Complex Flavonoids->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 (degraded) Keap1_Nrf2->Keap1 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection

Figure 2. Antioxidant mechanism via the Keap1-Nrf2 pathway.

4.3 Anti-inflammatory Activity and the NF-κB Pathway

Chronic inflammation is implicated in numerous diseases. The transcription factor NF-κB is a central regulator of the inflammatory response.[2] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli, such as cytokines (e.g., TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to move into the nucleus, where it binds to DNA and promotes the expression of pro-inflammatory genes, including COX-2 and various cytokines.[2] Flavonoids have been shown to inhibit this pathway, potentially by preventing the degradation of IκB, thereby exerting an anti-inflammatory effect.

G cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Activation Stimuli->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p Phosphorylated IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_NFkB->NFkB Releases IkB_d Degraded IκB IkB_p->IkB_d Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflam_Genes Transcription of Pro-inflammatory Genes (COX-2, Cytokines) Inflammation Inflammation Inflam_Genes->Inflammation Flavonoids Flavonoids (from this compound) Flavonoids->IKK Inhibition

Figure 3. Anti-inflammatory mechanism via NF-κB pathway inhibition.

4.4 Anticonvulsant Activity and Neurotransmitter Modulation

The traditional use of this compound glauca for epilepsy is supported by studies showing its anticonvulsant effects in animal models.[3] The bioactive compounds, likely flavonoids and triterpenes, may exert their effects by modulating neurotransmitter systems. Epilepsy is often characterized by an imbalance between excitatory (glutamatergic) and inhibitory (GABAergic) signaling in the brain. Many anticonvulsant drugs act by either enhancing GABAergic inhibition or reducing glutamatergic excitation. Flavonoids have been shown to interact with GABA-A receptors, potentiating the inhibitory effects of GABA, similar to benzodiazepines. They may also modulate glutamate receptors, such as the NMDA receptor, reducing excessive neuronal excitation.

G Flavonoids Flavonoids & Triterpenes (from this compound) GABA_R GABA-A Receptor Flavonoids->GABA_R Positive Allosteric Modulation Glutamate_R Glutamate Receptor (e.g., NMDA) Flavonoids->Glutamate_R Antagonism Inhibition Increased Neuronal Inhibition (Cl- influx) GABA_R->Inhibition Excitation Decreased Neuronal Excitation (Ca2+ influx) Glutamate_R->Excitation Balance Restored Synaptic Balance Inhibition->Balance Excitation->Balance Anticonvulsant Anticonvulsant Effect Balance->Anticonvulsant

Figure 4. Potential anticonvulsant mechanisms of this compound compounds.

Conclusion

Plants of the this compound genus possess a rich history of traditional medicinal use, which is increasingly being supported by scientific evidence. Phytochemical analyses have identified several classes of bioactive compounds, including flavonoids, tannins, and alkaloids, which likely contribute to their observed pharmacological effects. The antioxidant, anti-inflammatory, and anticonvulsant properties of this compound extracts are particularly promising areas for further research.

This guide has provided a framework for the continued investigation of these plants, from ethnobotanical data collection to detailed laboratory protocols and an exploration of the underlying molecular mechanisms. A significant opportunity exists to conduct quantitative ethnobotanical surveys to better understand the cultural importance and consensus of use for this compound species. Further research should focus on isolating and characterizing the specific compounds responsible for the observed bioactivities and elucidating their precise mechanisms of action, which could lead to the development of novel therapeutic agents.

References

Initial Investigations into the Mechanism of Action of Cassine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cassine is a piperidine alkaloid that has demonstrated a range of pharmacological activities, positioning it as a compound of interest for further investigation. This document provides a technical overview of the initial findings regarding its mechanism of action. The primary activities of Cassine include anti-inflammatory, anti-hyperalgesic, anticholinesterase, and antimicrobial effects. These effects are attributed to its interaction with several key biological targets, including Transient Receptor Potential (TRP) channels (TRPV1 and TRPA1), Cyclooxygenase-2 (COX-2), the Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK) pathway, and the Nuclear Factor-kappa B (NF-κB) signaling pathway. Furthermore, this compound has shown inhibitory activity against butyrylcholinesterase (BChE) and antimicrobial properties against select pathogens. This guide synthesizes the available quantitative data, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the involved signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the biological activities of (-)-Cassine and its analogues.

Table 1: Anticholinesterase Activity of (-)-Cassine Analogues

CompoundTarget EnzymeInhibition Constant (Ki) in µM
Analogue 10cHuman Butyrylcholinesterase (BChE)5.24[1]
Analogue 12bHuman Butyrylcholinesterase (BChE)17.4[1]
Analogue 13aHuman Butyrylcholinesterase (BChE)13.2[1]
Racemic this compound (Analogue 3)Human Butyrylcholinesterase (BChE)11.3[1]

Note: Specific Ki value for (-)-Cassine against BChE is not yet available in the reviewed literature.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2.5 mg/mL
Bacillus subtilis2.5 mg/mL
Candida albicans5.0 mg/ml

Note: Further studies are required to confirm these MIC values and to determine the activity of this compound against a broader range of microorganisms.

Key Mechanisms of Action and Signaling Pathways

Initial research indicates that this compound exerts its pharmacological effects through the modulation of several key signaling pathways involved in inflammation, pain, and neurotransmission.

Anti-inflammatory and Anti-hyperalgesic Mechanisms

This compound's anti-inflammatory and pain-reducing effects are mediated through a multi-target approach. It has been shown to interact with TRPV1 and TRPA1 receptors, which are critical in nociception. Furthermore, it inhibits the upregulation of COX-2, a key enzyme in the inflammatory cascade, and suppresses the phosphorylation of MAPK/ERK and the activation of the transcription factor NF-κB, both of which are central to the inflammatory response.

Cassine_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_targets Molecular Targets of this compound cluster_response Cellular Response Stimulus e.g., Carrageenan, Prostaglandin E2 TRPV1 TRPV1 Receptor Stimulus->TRPV1 TRPA1 TRPA1 Receptor Stimulus->TRPA1 COX2 COX-2 Upregulation Stimulus->COX2 MAPK_ERK MAPK/ERK Phosphorylation Stimulus->MAPK_ERK NFkB NF-κB Activation Stimulus->NFkB Pain Hyperalgesia (Pain) TRPV1->Pain TRPA1->Pain Inflammation Inflammation COX2->Inflammation MAPK_ERK->NFkB NFkB->COX2 NFkB->Inflammation This compound (-)-Cassine This compound->TRPV1 Inhibits This compound->TRPA1 Inhibits This compound->COX2 Inhibits This compound->MAPK_ERK Inhibits This compound->NFkB Inhibits

Caption: Signaling pathway of this compound's anti-inflammatory and anti-hyperalgesic action.

Anticholinesterase Activity

While the exact Ki value for (-)-Cassine is yet to be determined, studies on its analogues show a preferential inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). This suggests a potential role for this compound in modulating cholinergic neurotransmission, which could be relevant for neurodegenerative diseases.

Cassine_Anticholinesterase_Action cluster_cholinergic Cholinergic Synapse ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binding BCh Butyrylcholine BChE Butyrylcholinesterase BCh->BChE Hydrolysis This compound (-)-Cassine This compound->AChE Inhibits (Weakly) This compound->BChE Inhibits (Preferentially) Calcium_Influx_Workflow A Seed TRPV1/TRPA1 expressing HEK-293 cells in 96-well plate B Load cells with Calcium Indicator (e.g., Fluo-4 AM) A->B C Wash to remove extracellular dye B->C D Measure baseline fluorescence C->D E Pre-incubate with (-)-Cassine or vehicle D->E F Add Agonist (Capsaicin or AITC) E->F G Monitor fluorescence change (Calcium influx) F->G H Data Analysis (Calculate % inhibition and IC50) G->H

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (-)-Cassine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Cassine is a naturally occurring piperidine alkaloid isolated from the leaves and twigs of Cassia excelsa. It belongs to the class of 2,6-disubstituted piperidine alkaloids, a group of natural products that exhibit a wide range of interesting pharmacological activities. This document provides a detailed protocol for the total synthesis of (-)-Cassine, based on the diastereoselective palladium-catalyzed cyclization strategy developed by Makabe and coworkers. The versatility of the key intermediate also presents opportunities for the synthesis of other related cis-2,6-disubstituted piperidine alkaloids.[1][2][3]

Synthetic Strategy

The retrosynthetic analysis for (-)-Cassine reveals a strategy centered on the formation of the cis-2,6-disubstituted piperidine ring. The target molecule can be synthesized from a key cyclized intermediate, which is formed via a palladium-catalyzed intramolecular N-alkylation. This key intermediate, an allylic amino alcohol, is constructed in a multi-step synthesis starting from 1,5-hexadiyne.[2] The overall synthetic workflow is depicted below.

Total_Synthesis_of_Cassine A 1,5-Hexadiyne B trans,trans-Diene-diol A->B Rosenblum's Procedure C Monobenzylated Diene B->C Monobenzylation D Epoxide C->D Sharpless Asymmetric Epoxidation E Azide Intermediate D->E Azide Formation F Amine Intermediate E->F Reduction G Boc-Protected Amine F->G Boc Protection H Allylic Amino Alcohol G->H De-benzylation I Cyclized Piperidine H->I PdCl2-catalyzed Cyclization J Hydroboration-Oxidation Product I->J Hydroboration-Oxidation K Wittig Reaction Product J->K Wittig Reaction L Saturated Product K->L Hydrogenation M (-)-Cassine L->M Deprotection

Caption: Synthetic workflow for the total synthesis of (-)-Cassine.

Summary of Reaction Steps and Yields

The following table summarizes the key transformations and reported yields for the total synthesis of (-)-Cassine.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Diol Synthesis1,5-Hexadiynetrans,trans-Diene-diolRosenblum's procedure51
2Monobenzylationtrans,trans-Diene-diolMonobenzylated DieneBnBr, NaH, TBAI56
3Sharpless Asymmetric EpoxidationMonobenzylated DieneEpoxideL-(+)-diethyl tartrate, Ti(OiPr)4, t-BuOOH90
4Regioselective ReductionEpoxideDiolLiAlH496 (2 steps)
5TosylationDiolTosylateTsCl, pyridine96 (2 steps)
6Azide FormationTosylateAzideNaN3, DMF47
7Staudinger ReductionAzideAminePPh3, H2OHigh Yield
8Boc ProtectionAmineBoc-Protected AmineBoc2O, Et3NHigh Yield
9Deprotection (Debenzylation)Boc-Protected AmineAllylic Amino AlcoholNa, liq. NH3-
10Pd-Catalyzed CyclizationAllylic Amino AlcoholCyclized PiperidinePdCl2, THF69
11Hydroboration-OxidationCyclized PiperidineDiol9-BBN; H2O2, NaOH-
12Protection of DiolDiolMOM-Protected DiolMOMCl, i-Pr2NEt89 (2 steps)
13OxidationMOM-Protected DiolAldehydeSO3·pyridine, DMSO, Et3N89 (2 steps)
14Wittig ReactionAldehydeDienePh3P+(CH2)9CH3Br-, n-BuLi75
15Wacker OxidationDieneKetonePdCl2, CuCl, O2, DMF/H2O-
16HydrogenationKetoneSaturated ProductH2, 5% Pd/C-
17DeprotectionSaturated Product(-)-Cassineconc. HCl, MeOHquant.

Experimental Protocols

Key Step: PdCl₂-Catalyzed Cyclization

This pivotal step establishes the cis-2,6-disubstituted piperidine core with high diastereoselectivity.[1][2][3]

Procedure:

  • To a solution of the allylic amino alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF), add palladium(II) chloride (PdCl₂, 0.05 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product by column chromatography to yield the cyclized piperidine.

Final Deprotection to Yield (-)-Cassine

The final step involves the removal of the MOM and Boc protecting groups to afford the natural product.[3]

Procedure:

  • Dissolve the saturated intermediate in methanol (MeOH).

  • Add a few drops of concentrated hydrochloric acid (HCl).

  • Stir the solution at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain (-)-Cassine in quantitative yield.[3] The optical rotation of the synthetic (-)-Cassine has been reported as [α]²⁴D −0.72 (c 0.47, EtOH), which is consistent with the natural product.[2] The spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) of the synthetic product are in good agreement with the reported values for natural (-)-Cassine.[2]

Conclusion

This protocol outlines a robust and stereoselective total synthesis of (-)-Cassine. The key palladium-catalyzed cyclization provides an efficient route to the cis-2,6-disubstituted piperidine skeleton. The intermediates and methodologies presented here can be adapted for the synthesis of other structurally related alkaloids for further investigation in drug discovery and development programs.

References

Spectroscopic Analysis Techniques for Cassine Identification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the spectroscopic analysis and identification of phytochemicals from the plant genus Cassine. The focus is on providing practical, step-by-step guidance for utilizing various spectroscopic techniques to characterize the chemical constituents of this compound species, which are known to contain a variety of bioactive compounds, including alkaloids, flavonoids, and terpenoids.

Introduction to Spectroscopic Analysis of this compound

Spectroscopic techniques are indispensable tools in natural product research, enabling the qualitative and quantitative analysis of complex mixtures, as well as the structural elucidation of isolated compounds. For the genus this compound, these methods are crucial for identifying the rich diversity of its secondary metabolites, which have shown promising pharmacological activities, including anti-inflammatory effects. This guide covers key spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with liquid chromatography (LC).

Experimental Workflow for this compound Analysis

A systematic approach is essential for the successful spectroscopic analysis of this compound extracts. The general workflow involves several key stages, from sample preparation to data interpretation.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Spectroscopic Analysis cluster_isolation Isolation (Optional) cluster_data Data Analysis & Interpretation plant_material This compound Plant Material (Leaves, Bark, etc.) drying Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Maceration, Soxhlet) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract uv_vis UV-Vis Spectroscopy (Preliminary Screening) crude_extract->uv_vis ftir FTIR Spectroscopy (Functional Group Analysis) crude_extract->ftir lc_ms LC-MS/MS Analysis (Compound Identification & Profiling) crude_extract->lc_ms data_analysis Spectral Data Processing & Interpretation uv_vis->data_analysis ftir->data_analysis chromatography Chromatography (e.g., Column, HPLC) lc_ms->chromatography lc_ms->data_analysis quantification Quantitative Analysis lc_ms->quantification nmr NMR Spectroscopy (Structure Elucidation of Isolated Compounds) structure_elucidation Structure Elucidation nmr->structure_elucidation pure_compounds Pure Compounds chromatography->pure_compounds pure_compounds->nmr

Caption: General workflow for the spectroscopic analysis of this compound species.

Application Notes and Protocols

Ultraviolet-Visible (UV-Vis) Spectroscopy

Application: UV-Vis spectroscopy is a rapid and simple technique used for the preliminary qualitative analysis and quantification of major classes of compounds in this compound extracts, particularly flavonoids and phenolic acids, which exhibit characteristic absorption in the UV-Vis region.[1][2]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the crude this compound extract by dissolving a known amount (e.g., 1 mg) in a suitable solvent (e.g., methanol or ethanol) to a final concentration of 1 mg/mL.

    • Further dilute the stock solution to an appropriate concentration (e.g., 10-100 µg/mL) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1-1.0).

  • Instrumentation:

    • Use a double-beam UV-Vis spectrophotometer.

    • Use a matched pair of quartz cuvettes with a 1 cm path length.

  • Data Acquisition:

    • Fill the reference cuvette with the same solvent used to dissolve the extract.

    • Fill the sample cuvette with the diluted this compound extract solution.

    • Record the UV-Vis spectrum over a wavelength range of 200-800 nm.[3]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • For quantitative analysis of total phenolics and flavonoids, use colorimetric assays such as the Folin-Ciocalteu and aluminum chloride methods, respectively, and measure the absorbance at the specific wavelengths as per the assay protocol.

Quantitative Data Summary: Total Phenolic and Flavonoid Content in this compound Species

This compound SpeciesPlant PartExtraction SolventTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)Reference
This compound glaucaLeafMethanol47.458160.106[4]
This compound glaucaBarkMethanolLower than leafLower than leaf[4]
This compound albensLeafMethanol Extract--[5]
Chloroform FractionTotal Antioxidant Capacity: 129.25±2.79 (µg/ml ascorbic acid equivalent)-[5]
Ethyl Acetate FractionTotal Antioxidant Capacity: 100±13.51 (µg/ml ascorbic acid equivalent)-[5]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Fourier Transform Infrared (FTIR) Spectroscopy

Application: FTIR spectroscopy is a valuable tool for the rapid identification of functional groups present in the phytochemical constituents of this compound extracts. This provides a molecular fingerprint of the extract and helps in the preliminary characterization of compound classes such as alcohols, phenols, carboxylic acids, alkanes, and carbonyl compounds.[3]

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry the this compound extract to remove any residual solvent.

    • Grind 1-2 mg of the dried extract into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.

    • Transfer the mixture to a pellet-pressing die and apply pressure to form a thin, transparent pellet.

  • Instrumentation:

    • Use an FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR instrument.

    • Acquire the spectrum in the mid-infrared range (4000-400 cm⁻¹).

    • Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to specific functional groups by comparing the peak positions (wavenumbers) with standard correlation charts.

FTIR Spectral Data of this compound Species (Hypothetical Example based on common plant constituents)

Wavenumber (cm⁻¹)Functional GroupPossible Compound Class in this compound
~3400 (broad)O-H stretchingPhenols, Alcohols, Carboxylic acids
~2920 and ~2850C-H stretchingAlkanes (present in most organic molecules)
~1735C=O stretchingEsters, Aldehydes, Ketones
~1610C=C stretchingAromatic rings (Flavonoids, Phenolics)
~1450C-H bendingAlkanes
~1260C-O stretchingEthers, Esters, Carboxylic acids
~1100C-O stretchingAlcohols, Ethers
Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is the most powerful technique for the complete structural elucidation of purified compounds from this compound extracts, such as the alkaloid (-)-cassine. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides detailed information about the carbon-hydrogen framework and the connectivity of atoms in a molecule.[6][7][8][9]

Experimental Protocol for Structure Elucidation of a Purified Alkaloid (e.g., this compound):

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄) in a standard 5 mm NMR tube.

    • Ensure the sample is completely dissolved and free of any particulate matter.

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity if the sample amount is limited.

  • Data Acquisition (1D NMR):

    • ¹H NMR: Acquire a proton NMR spectrum to determine the number and types of protons, their chemical environments, and their coupling patterns.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

  • Data Acquisition (2D NMR):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (typically over 2-3 bonds).[10]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[7][10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for connecting different spin systems and elucidating the overall molecular structure.[10]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

  • Data Analysis and Structure Elucidation:

    • Integrate the information from all NMR spectra to piece together the molecular structure. Start by identifying spin systems from the COSY spectrum, then use HSQC to assign carbons to their attached protons. Finally, use HMBC to connect the spin systems and determine the positions of quaternary carbons and heteroatoms.

¹H and ¹³C NMR Data for this compound (Hypothetical Example based on its known piperidine alkaloid structure)

PositionδC (ppm)δH (ppm) (Multiplicity, J in Hz)Key HMBC Correlations (H → C)
2~60.5~3.1 (m)C-3, C-4, C-6
3~70.2~3.8 (m)C-2, C-4, C-5
4~35.1~1.5 (m), ~1.8 (m)C-2, C-3, C-5, C-6
5~28.3~1.6 (m)C-3, C-4, C-6
6~55.4~2.9 (m)C-2, C-4, C-5, C-7
7~32.1~1.4 (m)C-5, C-6, C-8
............
1'~130.0--
............

Note: This is a representative table; actual chemical shifts and coupling constants would need to be determined from experimental data.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Application: LC-MS is a highly sensitive and selective technique used for the comprehensive phytochemical profiling of this compound extracts. It allows for the separation, identification, and quantification of a wide range of compounds in a complex mixture. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the determination of elemental compositions.[11][12][13]

Experimental Protocol (General):

  • Sample Preparation:

    • Prepare the this compound extract as described for UV-Vis analysis.

    • Filter the extract solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC system.

  • Instrumentation:

    • Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF), Orbitrap).

    • Employ a reversed-phase C18 column for the separation of moderately polar to nonpolar compounds.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A typical gradient might start with a low percentage of B, which is gradually increased over time to elute compounds with increasing hydrophobicity.

    • Flow Rate: 0.3-1.0 mL/min for HPLC, 0.2-0.5 mL/min for UHPLC.

    • Column Temperature: 25-40 °C.

  • Mass Spectrometry Conditions (Example):

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to detect a wider range of compounds.

    • Mass Range: m/z 100-1500.

    • MS/MS Analysis: Perform data-dependent acquisition to obtain fragmentation patterns of the most abundant ions, which aids in structural identification.

  • Data Analysis:

    • Identify compounds by comparing their retention times, accurate masses, and fragmentation patterns with those of authentic standards or by searching spectral libraries and databases.

LC-MS Data for Phytochemicals in this compound Species (Hypothetical)

Retention Time (min)[M+H]⁺ or [M-H]⁻ (m/z)Proposed CompoundCompound Class
5.2299.22...This compoundAlkaloid
8.7303.05...QuercetinFlavonoid
10.1179.03...Caffeic acidPhenolic Acid
12.5413.37...Oleanolic acidTriterpenoid

Signaling Pathway Analysis

Compounds isolated from this compound species, particularly the piperidine alkaloid (-)-cassine, have been shown to possess anti-inflammatory properties. The mechanism of action involves the modulation of key signaling pathways involved in the inflammatory response.

Anti-inflammatory Signaling Pathway of (-)-Cassine:

(-)-Cassine has been reported to inhibit the inflammatory response by targeting multiple components of the NF-κB and MAPK signaling pathways.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_nucleus Nuclear Events cluster_response Inflammatory Response stimulus Inflammatory Stimulus (e.g., LPS) mapk MAPK (ERK) stimulus->mapk ikk IKK stimulus->ikk ikb IκB ikk->ikb phosphorylates nf_kb NF-κB ikb->nf_kb releases nf_kb_nuc NF-κB (active) nf_kb->nf_kb_nuc translocates to nucleus gene_transcription Gene Transcription nf_kb_nuc->gene_transcription cox2 COX-2 gene_transcription->cox2 cytokines Pro-inflammatory Cytokines gene_transcription->cytokines This compound (-)-Cassine This compound->mapk inhibits phosphorylation This compound->ikk inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways by (-)-cassine.

This diagram illustrates that an inflammatory stimulus activates the MAPK (specifically ERK) and IKK pathways. IKK activation leads to the phosphorylation and subsequent degradation of IκB, which releases NF-κB. Activated NF-κB then translocates to the nucleus to promote the transcription of pro-inflammatory genes, such as COX-2 and various cytokines. (-)-Cassine exerts its anti-inflammatory effect by inhibiting the phosphorylation of ERK and the activity of IKK, thereby suppressing the activation of NF-κB and the subsequent inflammatory response.[14][15][16][17][18]

Conclusion

The spectroscopic techniques detailed in these application notes provide a robust framework for the comprehensive analysis of this compound species. By following these protocols, researchers can effectively screen extracts for bioactive compounds, identify and quantify specific phytochemicals, and elucidate the structures of novel natural products. This systematic approach is fundamental for advancing our understanding of the chemistry of this compound and for the development of new therapeutic agents from this promising medicinal plant genus.

References

Application Note: Quantification of Cassine Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of cassine, a piperidine alkaloid with known anti-inflammatory and anti-hyperalgesic properties. Due to the current lack of a standardized, published HPLC method specifically for this compound, this document provides a comprehensive, hypothetical protocol based on the chemical properties of alkaloids and established principles of chromatographic separation. The proposed method is intended to serve as a starting point for researchers and drug development professionals, and will require optimization and full validation in accordance with ICH guidelines. This document outlines a complete workflow, from sample preparation to data analysis, and includes protocols for method validation.

Introduction

This compound is a naturally occurring piperidine alkaloid isolated from plants of the Senna species. Recent studies have highlighted its potential as a therapeutic agent due to its significant anti-inflammatory and anti-nociceptive effects. Research has shown that this compound interacts with several key signaling pathways, including TRPV1, TRPA1, MAPK/ERK, and NF-κB, making it a compound of interest for drug discovery and development. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and biological fluids, is crucial for pharmacokinetic studies, quality control, and formulation development. HPLC with UV detection is a widely used technique for the quantification of alkaloids due to its sensitivity, specificity, and reproducibility. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocols

Sample Preparation

The following is a general protocol for the extraction of this compound from a plant matrix (e.g., leaves of Senna spectabilis). This protocol may require optimization based on the specific sample matrix.

  • Drying and Grinding: Dry the plant material at 40-50°C to a constant weight and grind into a fine powder.

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material into a flask.

    • Add 20 mL of methanol.

    • Sonicate for 30 minutes at room temperature.

    • Macerate for 24 hours with occasional shaking.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue twice more.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

  • Sample Solution Preparation:

    • Accurately weigh 10 mg of the dried crude extract.

    • Dissolve the extract in 10 mL of the mobile phase (see section 2 for composition).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Proposed HPLC Method

The following chromatographic conditions are proposed as a starting point for the analysis of this compound. Optimization of these parameters is recommended.

ParameterProposed Condition
Instrument HPLC system with UV/Vis Detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile: 0.1% Formic Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 210 nm (This is a common wavelength for compounds lacking strong chromophores. It is recommended to determine the UV absorbance maximum of a purified this compound standard for optimal sensitivity.)
Run Time 15 minutes
Method Validation Protocol

A full validation of the optimized HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2). The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present. This can be evaluated by comparing the chromatograms of a blank, a placebo (matrix without the analyte), a this compound standard, and a sample. Peak purity analysis using a photodiode array (PDA) detector is also recommended.

  • Linearity: The ability of the method to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations of a this compound standard should be prepared and injected. The calibration curve should be plotted (peak area vs. concentration) and the correlation coefficient (r²), y-intercept, and slope of the regression line should be determined.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the expected concentration). The results are expressed as percent recovery.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision should be investigated at three levels:

    • Repeatability (Intra-day precision): Assessed by analyzing a minimum of 6 replicate injections of the same sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Assessed by performing the analysis on different days, with different analysts, and/or on different equipment.

    • The results are expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. Examples of variations include changes in the mobile phase composition (e.g., ±2% acetonitrile), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2°C).

Data Presentation

Upon successful validation of the HPLC method, quantitative data should be summarized in clear and concise tables. The following are template tables for presenting validation and sample analysis data.

Table 1: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (arbitrary units)
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Regression Equation y = mx + c
Correlation Coefficient (r²)

Table 2: Accuracy (Recovery) Data for this compound

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)%RSD (n=3)
80
100
120

Table 3: Precision Data for this compound Quantification

PrecisionConcentration (µg/mL)Measured Peak Area%RSD (n=6)
Repeatability (Intra-day) 100
Intermediate Precision (Inter-day) 100

Table 4: LOD and LOQ for this compound

ParameterValue (µg/mL)
Limit of Detection (LOD)
Limit of Quantitation (LOQ)

Table 5: Quantification of this compound in Samples

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Sample 1
Sample 2
Sample 3

Visualization

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing plant_material Plant Material (e.g., Senna spectabilis leaves) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Solvent Extraction (Methanol) drying_grinding->extraction filtration_concentration Filtration and Concentration extraction->filtration_concentration sample_solution Dissolution in Mobile Phase and Filtration (0.45 µm) filtration_concentration->sample_solution hplc_injection HPLC Injection (20 µL) sample_solution->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (210 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Integration and Area Calculation chromatogram->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification

Caption: Workflow for this compound Quantification by HPLC.

Putative Signaling Pathway of this compound's Anti-inflammatory Action

G cluster_0 Inflammatory Stimuli cluster_1 Cellular Receptors & Kinases cluster_2 Transcription Factor cluster_3 Pro-inflammatory Mediators This compound This compound trpa1 TRPA1 This compound->trpa1 Inhibition trpv1 TRPV1 This compound->trpv1 Inhibition mapk_erk MAPK/ERK Phosphorylation This compound->mapk_erk Inhibition nfkb NF-κB Activation This compound->nfkb Inhibition cox2 COX-2 Upregulation This compound->cox2 Inhibition stimuli e.g., Pathogens, Injury stimuli->trpa1 stimuli->trpv1 trpa1->mapk_erk trpv1->mapk_erk mapk_erk->nfkb cytokines Cytokines (e.g., IL-1β, IL-6) nfkb->cytokines nfkb->cox2 inflammation Inflammation & Pain cytokines->inflammation cox2->inflammation

Caption: Putative Signaling Pathway of this compound.

Conclusion

This application note provides a detailed, albeit proposed, framework for the quantification of this compound using HPLC. The outlined protocols for sample preparation, chromatographic conditions, and method validation are based on established analytical principles for alkaloids and are intended to guide researchers in developing a robust and reliable analytical method. The successful implementation and validation of such a method will be invaluable for the continued research and development of this compound as a potential therapeutic agent.

Application Notes: In Vitro Antimicrobial Susceptibility of Cassine Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant microbial strains has necessitated the search for novel antimicrobial agents from natural sources. The genus Cassine, belonging to the Celastraceae family, comprises various species of trees and shrubs that have been traditionally used in medicine. Phytochemical analyses of this genus have revealed the presence of bioactive compounds such as tannins, flavonoids, alkaloids, and phenolic compounds, which are known to possess antimicrobial properties. These application notes provide a summary of the antimicrobial activity of this compound extracts against various pathogenic microorganisms and offer detailed protocols for in vitro susceptibility testing, tailored for researchers in drug discovery and development.

Data Presentation: Antimicrobial Activity of this compound Species

The antimicrobial efficacy of extracts from this compound species has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The activity is typically quantified by determining the zone of inhibition (ZOI) in agar diffusion assays and the Minimum Inhibitory Concentration (MIC) in dilution assays.

Table 1: Zone of Inhibition (mm) of this compound glauca Extracts

A study on the leaf and bark extracts of this compound glauca demonstrated notable antimicrobial effects.[1][2] The extracts were tested using the agar disc diffusion method against four bacterial and three fungal strains.[1][2] The results, measured as the diameter of the zone of inhibition in millimeters, indicate a broad spectrum of activity.

Test MicroorganismPart UsedChloroform Extract (mm)Ethanol Extract (mm)Ethyl Acetate Extract (mm)
Bacteria
Staphylococcus aureusLeaf131412
Bark151614
Klebsiella pneumoniaeLeaf121311
Bark141513
Escherichia coliLeaf111210
Bark131412
Proteus vulgarisLeaf10119
Bark121311
Fungi
Aspergillus nigerLeaf121311
Bark141513
Candida albicansLeaf131412
Bark151614
Aspergillus versicolorLeaf111210
Bark131412

Data synthesized from studies on this compound glauca.[1][2] Concentrations used in the cited study were 100 µg/mL.

Table 2: Minimum Inhibitory Concentration (MIC) of the Alkaloid this compound

While comprehensive MIC data for crude extracts of the this compound genus are limited in readily available literature, a study on the isolated piperidine alkaloid, this compound, provides valuable insight into the potential potency of its constituents.

Test MicroorganismMIC (mg/mL)
Staphylococcus aureus2.5
Bacillus subtilis2.5
Candida albicans5.0

Note: This data is for the alkaloid "this compound" isolated from Senna racemosa, not a plant from the this compound genus.

Research has also highlighted that acetone extracts of this compound peragua show high antibacterial activity against a panel including Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Escherichia coli.[3]

Visualized Experimental Workflow and Potential Mechanisms

Experimental Workflow for Antimicrobial Susceptibility Testing

The process of evaluating the antimicrobial potential of this compound extracts involves several key stages, from sample preparation to the final determination of activity. This workflow ensures reproducibility and standardization.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Susceptibility Testing cluster_analysis Phase 3: Data Analysis p1 Plant Material Collection (e.g., this compound leaves, bark) p2 Drying & Pulverization p1->p2 p3 Solvent Extraction (e.g., Ethanol, Acetone, Chloroform) p2->p3 p4 Filtration & Concentration (Rotary Evaporation) p3->p4 p5 Crude Extract Preparation p4->p5 t3 Antimicrobial Assay (e.g., Broth Microdilution or Agar Diffusion) p5->t3 Apply Extract t1 Microorganism Culture (Bacterial/Fungal Strains) t2 Inoculum Standardization (e.g., 0.5 McFarland Standard) t1->t2 t2->t3 t4 Incubation (24-48h at 37°C or 28°C) t3->t4 a1 Observation of Growth Inhibition t4->a1 a2 Quantitative Measurement (MIC determination or Zone of Inhibition diameter) a1->a2 a3 Data Interpretation & Comparison a2->a3

Caption: Workflow for in vitro antimicrobial testing of this compound extracts.

Generalized Mechanism of Action for Plant-Derived Antimicrobials

While the specific signaling pathways targeted by this compound extracts are not yet fully elucidated, the antimicrobial activity of their constituent phytochemicals (e.g., flavonoids, tannins, alkaloids) is generally attributed to several mechanisms that disrupt microbial cell integrity and function.

G cluster_plant This compound Extract (Phytochemicals) cluster_microbe Microbial Cell cluster_outcome Result P Flavonoids, Tannins, Alkaloids M1 Cell Wall/Membrane Disruption P->M1 Disrupts integrity M2 Inhibition of Nucleic Acid Synthesis (DNA/RNA) P->M2 Interferes with replication M3 Inhibition of Protein Synthesis (Ribosomes) P->M3 Binds to subunits M4 Enzyme Inhibition (Metabolic Pathways) P->M4 Denatures proteins O Inhibition of Growth / Cell Death M1->O M2->O M3->O M4->O

Caption: Potential antimicrobial mechanisms of phytochemicals from this compound.

Experimental Protocols

The following are detailed protocols for common in vitro antimicrobial susceptibility tests, adapted for the evaluation of this compound plant extracts.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an extract that inhibits the visible growth of a microorganism.[1]

Materials:

  • This compound crude extract

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

  • Negative control (solvent used to dissolve extract, e.g., DMSO)

  • Growth indicator dye (e.g., Resazurin, INT)

Procedure:

  • Extract Preparation: Dissolve the dried this compound extract in a suitable solvent (e.g., 10% Dimethyl Sulfoxide - DMSO) to a high stock concentration (e.g., 20 mg/mL). Ensure the final solvent concentration in the assay does not inhibit microbial growth (typically ≤1%).

  • Inoculum Preparation: Culture the test microorganism overnight. Suspend colonies in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).[1] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Plate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock extract solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.

    • This creates a range of decreasing extract concentrations.

  • Controls:

    • Growth Control (Column 11): 100 µL of broth + 100 µL of inoculum.

    • Sterility Control (Column 12): 200 µL of uninoculated broth.

    • Positive Control: Set up a separate dilution series with a standard antibiotic.

    • Solvent Control: Test the highest concentration of the solvent used for its effect on microbial growth.

  • Inoculation: Add 100 µL of the prepared inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the extract that shows no visible turbidity (or color change if using an indicator dye) after incubation. This can be assessed visually or by reading absorbance with a plate reader.

Protocol 2: Agar Disc Diffusion for Zone of Inhibition (ZOI) Measurement

This qualitative or semi-quantitative method is used to screen for antimicrobial activity.[1][2]

Materials:

  • This compound crude extract

  • Sterile 6 mm paper discs

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Positive and negative control discs

Procedure:

  • Extract Preparation: Dissolve the this compound extract in a suitable volatile solvent to a known concentration (e.g., 10 mg/mL).

  • Disc Preparation: Aseptically apply a precise volume (e.g., 10 µL) of the extract solution onto sterile paper discs and allow the solvent to evaporate completely.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to the 0.5 McFarland standard as described in Protocol 1.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disc Application: Aseptically place the prepared extract-impregnated discs onto the surface of the inoculated agar plate. Gently press to ensure complete contact. Also, place a positive control (standard antibiotic disc) and a negative control (disc with solvent only) on the plate.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 28°C for 24-48 hours for fungi.

  • Zone of Inhibition Measurement: After incubation, measure the diameter (in mm) of the clear zone of no growth around each disc. The size of the zone correlates with the sensitivity of the microorganism to the extract.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is an extension of the MIC test and determines the lowest concentration of an antimicrobial agent required to kill the microorganism.

Materials:

  • Results from the Broth Microdilution MIC test

  • Nutrient Agar (NA) or Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).

  • Plating: Spot-inoculate the aliquots onto separate, clearly labeled sections of an appropriate agar plate (NA for bacteria, SDA for fungi).

  • Incubation: Incubate the plates under the same conditions as the initial MIC test (e.g., 37°C for 24 hours).

  • MBC/MFC Determination: After incubation, observe the plates for colony growth. The MBC or MFC is the lowest concentration of the extract from which no microbial growth is observed on the subculture plate, indicating a ≥99.9% kill rate.

References

Application Notes and Protocols for Acetylcholinesterase Inhibition Assay Using Cassine and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) and terminating synaptic transmission.[1][2] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.[3] Cassine, a piperidine alkaloid, and its synthetic analogues have emerged as compounds of interest for their potential as acetylcholinesterase inhibitors.[4] These application notes provide a comprehensive overview and detailed protocols for assessing the AChE inhibitory activity of this compound and its analogues using the well-established Ellman's method.[5]

Principle of the Assay

The acetylcholinesterase inhibition assay described here is based on the colorimetric method developed by Ellman.[5] This method relies on the enzymatic activity of AChE to hydrolyze the substrate acetylthiocholine (ATCI) into thiocholine and acetate. The produced thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.[3][5] The presence of an inhibitor, such as this compound or its analogues, will decrease the rate of ATCI hydrolysis, leading to a reduced rate of color development.

Data Presentation: Inhibitory Activity of this compound Analogues

The inhibitory potency of this compound analogues against acetylcholinesterase (from electric eel, AChEee) and human butyrylcholinesterase (BChEhu) has been evaluated, with a notable preference for BChEhu inhibition observed for several compounds.[4][6] The data is summarized in the table below.

CompoundTarget EnzymeInhibition Constant (Ki) in µM
10c BChEhu5.24[6]
12b BChEhu17.4[6]
13a BChEhu13.2[6]
(-)-spectaline (3) BChEhu11.3[6]

Note: The anticholinesterase activity of (-)-cassine was initially evaluated by bioautography and microplate screening assays, with more detailed kinetic studies focused on its analogues.[6]

Experimental Protocols

Materials and Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • This compound, its analogues, or other test compounds

  • Positive control inhibitor (e.g., Donepezil)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 412 nm

  • Deionized water

Reagent Preparation
  • 0.1 M Sodium Phosphate Buffer (pH 8.0): Prepare a solution of 0.1 M sodium phosphate and adjust the pH to 8.0.

  • AChE Solution (0.36 U/mL): Prepare a stock solution of AChE in the sodium phosphate buffer. The final concentration in the well should be optimized, but a starting concentration of 0.36 U/mL is recommended.[7] Keep the solution on ice.

  • DTNB Solution (10 mM): Dissolve DTNB in the sodium phosphate buffer to a final concentration of 10 mM. Protect the solution from light and store it at 4°C.

  • ATCI Solution (14-15 mM): Dissolve ATCI in deionized water to a final concentration of 14-15 mM. This solution should be prepared fresh before each experiment.[5]

  • Test Compound Solutions: Dissolve this compound, its analogues, or other test compounds in DMSO to create high-concentration stock solutions. Further dilute these stocks with the sodium phosphate buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay wells should not exceed 1% to avoid interference with enzyme activity.

  • Positive Control Solution: Prepare a stock solution of a known AChE inhibitor, such as Donepezil, in DMSO and perform serial dilutions in the assay buffer.

Assay Procedure (96-well plate format)
  • Plate Setup: Design the plate layout to include wells for a blank (no enzyme), a negative control (100% enzyme activity, no inhibitor), a positive control, and the test compounds at various concentrations. It is recommended to perform all measurements in triplicate.

  • Reagent Addition:

    • Blank wells: Add 180 µL of sodium phosphate buffer and 20 µL of DTNB solution.

    • Negative Control wells: Add 140 µL of sodium phosphate buffer, 20 µL of AChE solution, and 20 µL of DTNB solution.

    • Positive Control wells: Add 120 µL of sodium phosphate buffer, 20 µL of AChE solution, 20 µL of DTNB solution, and 20 µL of the positive control solution.

    • Test Compound wells: Add 120 µL of sodium phosphate buffer, 20 µL of AChE solution, 20 µL of DTNB solution, and 20 µL of the test compound solution.

  • Pre-incubation: Mix the contents of the wells gently and incubate the plate at 25°C for 15 minutes.[7]

  • Initiate Reaction: Add 20 µL of ATCI solution to all wells except the blank wells. To the blank wells, add 20 µL of sodium phosphate buffer. The final volume in each well will be 220 µL.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 412 nm every 60 seconds for a duration of 10-15 minutes.

Data Analysis
  • Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100

  • Determine the IC50 value: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare 0.1M Sodium Phosphate Buffer (pH 8.0) add_reagents Add Buffer, AChE, DTNB, and Inhibitors prep_buffer->add_reagents prep_ache Prepare AChE Solution prep_ache->add_reagents prep_dtnb Prepare DTNB Solution prep_dtnb->add_reagents prep_atci Prepare ATCI Solution initiate_reaction Initiate reaction with ATCI prep_atci->initiate_reaction prep_inhibitor Prepare this compound/Analogue and Control Solutions prep_inhibitor->add_reagents plate_setup Set up 96-well plate (Blank, Controls, Samples) plate_setup->add_reagents pre_incubate Pre-incubate for 15 min at 25°C add_reagents->pre_incubate pre_incubate->initiate_reaction measure_abs Measure Absorbance at 412 nm (Kinetic Reading) initiate_reaction->measure_abs calc_rate Calculate Reaction Rates (ΔAbs/min) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for the AChE inhibition assay.

Cholinergic Synaptic Transmission and Inhibition

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal ACh_synthesis Acetyl-CoA + Choline -> ACh ACh_vesicle ACh packaged into vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_cleft ACh ACh_release->ACh_cleft AChR Acetylcholine Receptor ACh_cleft->AChR binds AChE Acetylcholinesterase (AChE) ACh_cleft->AChE hydrolyzed by Postsynaptic_response Postsynaptic Response AChR->Postsynaptic_response activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound / Analogue Inhibitor->AChE inhibits

Caption: Mechanism of cholinergic transmission and its inhibition.

References

Application Notes and Protocols for Cell Viability Assays to Evaluate the Antiproliferative Effects of Cassine Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The genus Cassine, which includes species now classified under synonyms such as Elaeodendron, has been a subject of interest in traditional medicine. Recent scientific investigations have begun to explore the therapeutic potential of phytochemicals derived from these plants, particularly their antiproliferative properties against cancer cell lines. Assessing the impact of this compound extracts and their isolated compounds on cell viability is a critical first step in the drug discovery process. This document provides detailed application notes, protocols for key cell viability assays, and a summary of available data to guide researchers in this area. It is important to note that while research on the this compound genus is emerging, some of the most detailed findings on compounds with similar names, such as the alkaloid 'this compound', originate from the Senna genus. This distinction is clarified in the data presented.

Data Presentation: Antiproliferative and Cytotoxic Effects

The following table summarizes the available quantitative data on the antiproliferative and cytotoxic effects of extracts and compounds related to the this compound genus and the similarly named alkaloid from the Senna genus.

Plant Species/Compound (Source)Cell LineAssay TypeIC50 / CytotoxicityReference
Elaeodendron croceum (Stem Bark Extract)Vero (Normal monkey kidney cells)MTT20% toxicity at 25 µg/mL[1]
Elaeodendron buchananii (Bark Extract)L-1210 (Mouse leukemia cells)Not specifiedCytotoxic activity observed
(-)-cassine and (-)-spectaline (Alkaloid mixture from Senna spectabilis)HepG2 (Human liver cancer)Not specified26.45 ± 1.73 µg/mL
(-)-cassine and (-)-spectaline (Alkaloid mixture from Senna spectabilis)Normal fibroblast cellsNot specified55.62 ± 1.69 µg/mL

Experimental Protocols

Detailed methodologies for commonly employed cell viability assays are provided below. These protocols are broadly applicable for screening natural product extracts, such as those from this compound species.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound extract or isolated compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based colorimetric assay that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the need for a solubilization step.

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 450 and 500 nm. A reference wavelength above 650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability as described in the MTT protocol.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein, which correlates with the number of viable cells.

Materials:

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Tris-base solution (10 mM, pH 10.5)

  • 1% Acetic acid

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate the plate for the desired treatment period.

  • Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound SRB dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as described in the MTT protocol.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cell Viability Assays

The following diagram illustrates a general workflow for assessing the antiproliferative effects of this compound extracts using a cell viability assay.

G cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 Viability Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h (Cell Adhesion) A->B C Prepare serial dilutions of this compound extract B->C D Treat cells with extract C->D E Incubate for 24-72h D->E F Add viability reagent (MTT, XTT, or SRB) E->F G Incubate as per protocol F->G H Measure absorbance G->H I Calculate % Cell Viability H->I J Determine IC50 value I->J

Caption: General workflow for cell viability assays.

Proposed Signaling Pathway for 'this compound' Alkaloid

The following diagram depicts the proposed signaling pathway for the antiproliferative effects of the alkaloid 'this compound' (isolated from Senna spectabilis). It is important to reiterate that this compound is not derived from the this compound genus.

G cluster_0 Upstream Regulation cluster_1 Signaling Cascade cluster_2 Cell Cycle Regulation cluster_3 Cellular Outcome This compound (-)-cassine ERK ERK Inactivation This compound->ERK Inhibits CyclinD1 Cyclin D1 Downregulation ERK->CyclinD1 Leads to G1S_Arrest G1/S Phase Arrest CyclinD1->G1S_Arrest Results in Proliferation Inhibition of Cell Proliferation G1S_Arrest->Proliferation

Caption: 'this compound' alkaloid signaling pathway.

References

Animal Models for Studying the Anti-inflammatory Effects of Cassine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: The genus Cassia, and specifically compounds like the alkaloid (-)-cassine isolated from Senna spectabilis, have demonstrated significant anti-inflammatory properties. This document provides detailed application notes and experimental protocols for utilizing various animal models to investigate the anti-inflammatory effects of Cassine species and their isolated phytochemicals. These protocols are designed to be a practical guide for researchers in the fields of pharmacology, natural product chemistry, and drug discovery.

The primary compound of focus, (-)-cassine, has been shown to exert its anti-inflammatory effects through multiple mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes, and modulation of key signaling pathways. The following sections detail the established animal models, specific experimental procedures, and expected outcomes when evaluating the anti-inflammatory potential of this compound-derived compounds.

Key Phytochemicals and their Source

PhytochemicalPlant SourceReported Activity
(-)-CassineSenna spectabilis (syn. Cassia spectabilis)Anti-inflammatory, Analgesic
RheinCassia fistulaAnti-inflammatory
Flavonoids, TanninsCassia sieberianaAnalgesic, Anti-inflammatory
Various ExtractsCassia grandis, Cassia siamea, Cassia javanicaAnti-inflammatory

I. Carrageenan-Induced Paw Edema Model

This is a widely used and highly reproducible model for evaluating acute inflammation. The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response.

Application Notes: This model is particularly useful for screening the acute anti-inflammatory activity of test compounds. The initial phase (0-1.5 hours) is mediated by histamine, serotonin, and bradykinin, while the later phase (1.5-5 hours) is primarily driven by prostaglandins, proteases, and lysosomal enzymes. By measuring paw volume at different time points, one can infer the potential mechanism of action of the test substance.

Experimental Protocol

1. Animals:

  • Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g).

  • Acclimatize animals for at least one week before the experiment.

  • House animals under standard laboratory conditions (22 ± 2°C, 50% ± 10% humidity, 12-hour light/dark cycle) with free access to food and water.

  • Fast animals overnight before the experiment.

2. Materials:

  • λ-Carrageenan (1% w/v in sterile 0.9% saline).

  • Test compound (e.g., (-)-cassine) dissolved/suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Reference drug (e.g., Indomethacin, 10 mg/kg or Ibuprofen, 40 mg/kg).

  • Plethysmometer or digital calipers.

3. Procedure:

  • Divide animals into groups (n=6 per group): Vehicle control, Reference drug, and Test compound groups (at least 3 doses).

  • Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

4. Data Analysis:

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

    • Vc = Average increase in paw volume in the control group.

    • Vt = Average increase in paw volume in the treated group.

  • Data are typically expressed as mean ± SEM. Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Quantitative Data for (-)-Cassine
Animal ModelCompoundDosage (p.o.)Time Point% Inhibition of Edema
Carrageenan-Induced Paw Edema (Mouse)(-)-Cassine3 mg/kg3 hNot specified, but significant reduction
10 mg/kg3 hSignificant reduction
30 mg/kg3 hSignificant reduction

II. Complete Freund's Adjuvant (CFA)-Induced Arthritis Model

This model is used to induce a chronic, systemic inflammatory response that shares many pathological features with human rheumatoid arthritis, including joint swelling, cartilage destruction, and bone erosion.

Application Notes: The CFA model is suitable for evaluating the efficacy of potential anti-arthritic agents in a chronic inflammatory setting. The inflammatory response develops over several days and allows for the assessment of long-term treatment effects on both clinical signs and underlying pathological changes.

Experimental Protocol

1. Animals:

  • Male Sprague-Dawley or Wistar rats (180-220 g).

  • Acclimatize and house as described for the carrageenan model.

2. Materials:

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL).

  • Test compound (e.g., (-)-cassine).

  • Reference drug (e.g., Prednisolone or Gabapentin).

  • Digital calipers or plethysmometer.

  • X-ray equipment for radiological assessment.

3. Procedure:

  • On day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA into the sub-plantar region of the left hind paw.

  • Divide animals into groups (n=6 per group): Vehicle control, Reference drug, and Test compound groups.

  • Administer the test compound or reference drug daily, starting from day 0 and continuing for a specified period (e.g., 28 days).

  • Measure paw volume and body weight periodically (e.g., every 3-4 days).

  • Assess the arthritis index based on a scoring system (e.g., 0-4 for each paw, based on erythema, swelling, and deformity).

  • At the end of the study, perform radiological and histopathological analysis of the joints to assess cartilage and bone integrity.

4. Data Analysis:

  • Analyze changes in paw volume, body weight, and arthritis score over time.

  • Evaluate radiological and histopathological scores.

  • Measure biochemical markers of inflammation in serum (e.g., C-reactive protein, rheumatoid factor) and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in joint tissue homogenates.

  • Statistical analysis using two-way ANOVA with repeated measures can be employed to analyze time-course data.

Quantitative Data for (-)-Cassine
Animal ModelCompoundDosage (p.o.)OutcomeResult
CFA-Induced Arthritis (Mouse)(-)-Cassine10 mg/kgMechanical HyperalgesiaSignificant inhibition
30 mg/kgMechanical HyperalgesiaSignificant inhibition
60 mg/kgMechanical Hyperalgesia39 ± 8% inhibition
Gabapentin70 mg/kgMechanical Hyperalgesia78 ± 2% inhibition

III. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to mimic the systemic inflammatory response seen in sepsis, characterized by a rapid and robust release of pro-inflammatory cytokines.

Application Notes: This is an excellent model for investigating the effects of test compounds on the production of key inflammatory mediators like TNF-α, IL-1β, and IL-6. It is particularly useful for studying the signaling pathways involved in the inflammatory cascade.

Experimental Protocol

1. Animals:

  • Male C57BL/6 mice (8-10 weeks old).

  • Acclimatize and house as previously described.

2. Materials:

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).

  • Test compound (e.g., (-)-cassine).

  • Reference drug (e.g., Dexamethasone).

  • ELISA kits for TNF-α, IL-1β, and IL-6.

3. Procedure:

  • Divide animals into groups (n=6-8 per group): Vehicle control, LPS control, Reference drug + LPS, and Test compound + LPS groups.

  • Administer the test compound or reference drug (e.g., p.o. or i.p.) 1 hour prior to LPS challenge.

  • Induce systemic inflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).

  • At a specific time point post-LPS injection (e.g., 1.5-2 hours for TNF-α, 4-6 hours for IL-1β and IL-6), collect blood via cardiac puncture under anesthesia.

  • Separate serum and store at -80°C until analysis.

  • Harvest tissues (e.g., liver, lung, spleen) for homogenization and cytokine analysis or histopathology.

4. Data Analysis:

  • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the serum using ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage inhibition of cytokine production.

  • Statistical analysis can be performed using one-way ANOVA followed by a suitable post-hoc test.

Quantitative Data for (-)-Cassine

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Signaling Pathway of (-)-Cassine

G cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_mediators Pro-inflammatory Mediators Inflammatory Stimulus Inflammatory Stimulus TRPV1/TRPA1 TRPV1/TRPA1 Inflammatory Stimulus->TRPV1/TRPA1 Activates MAPK/ERK MAPK/ERK Inflammatory Stimulus->MAPK/ERK Activates NF-kB NF-kB Inflammatory Stimulus->NF-kB Activates MAPK/ERK->NF-kB Phosphorylates COX-2 COX-2 NF-kB->COX-2 Upregulates Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-kB->Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Upregulates Inflammation Inflammation COX-2->Inflammation Leads to Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)->Inflammation Leads to (-)-Cassine (-)-Cassine (-)-Cassine->TRPV1/TRPA1 Inhibits (-)-Cassine->MAPK/ERK Inhibits Phosphorylation (-)-Cassine->NF-kB Inhibits Activation (-)-Cassine->COX-2 Inhibits Upregulation G cluster_0 Preparation cluster_1 Dosing and Induction cluster_2 Measurement and Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Fasting Fasting Grouping->Fasting Test Compound Prep Test Compound Prep Fasting->Test Compound Prep Administration Administration Initial Paw Volume Initial Paw Volume Administration->Initial Paw Volume Carrageenan Injection Carrageenan Injection Initial Paw Volume->Carrageenan Injection Paw Volume Measurement\n(1-5 hours) Paw Volume Measurement (1-5 hours) Data Calculation\n(% Inhibition) Data Calculation (% Inhibition) Paw Volume Measurement\n(1-5 hours)->Data Calculation\n(% Inhibition) Statistical Analysis Statistical Analysis Data Calculation\n(% Inhibition)->Statistical Analysis G cluster_0 Induction and Treatment cluster_1 Monitoring cluster_2 Final Assessment Animal Acclimatization Animal Acclimatization CFA Injection (Day 0) CFA Injection (Day 0) Animal Acclimatization->CFA Injection (Day 0) Daily Treatment\n(e.g., 28 days) Daily Treatment (e.g., 28 days) CFA Injection (Day 0)->Daily Treatment\n(e.g., 28 days) Paw Volume Measurement\n(Periodic) Paw Volume Measurement (Periodic) Daily Treatment\n(e.g., 28 days)->Paw Volume Measurement\n(Periodic) Arthritis Score\n(Periodic) Arthritis Score (Periodic) Paw Volume Measurement\n(Periodic)->Arthritis Score\n(Periodic) Body Weight\n(Periodic) Body Weight (Periodic) Arthritis Score\n(Periodic)->Body Weight\n(Periodic) Radiological Analysis Radiological Analysis Histopathology Histopathology Radiological Analysis->Histopathology Biochemical Analysis Biochemical Analysis Histopathology->Biochemical Analysis G cluster_0 Preparation and Dosing cluster_1 Induction and Sampling cluster_2 Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Test Compound Admin Test Compound Admin Grouping->Test Compound Admin LPS Injection\n(1 hr post-dosing) LPS Injection (1 hr post-dosing) Test Compound Admin->LPS Injection\n(1 hr post-dosing) Blood Collection\n(e.g., 1.5-6 hrs post-LPS) Blood Collection (e.g., 1.5-6 hrs post-LPS) LPS Injection\n(1 hr post-dosing)->Blood Collection\n(e.g., 1.5-6 hrs post-LPS) Serum Separation Serum Separation Blood Collection\n(e.g., 1.5-6 hrs post-LPS)->Serum Separation Cytokine Measurement\n(ELISA) Cytokine Measurement (ELISA) Serum Separation->Cytokine Measurement\n(ELISA) Data Analysis Data Analysis Cytokine Measurement\n(ELISA)->Data Analysis

Application Notes and Protocols for the In Vivo Formulation of Cassine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassine, a piperidine alkaloid, has demonstrated potential therapeutic effects, including antimicrobial and anti-inflammatory properties. However, like many natural products, this compound is presumed to have poor aqueous solubility, which presents a significant challenge for in vivo evaluation.[1] Inadequate formulation can lead to low and variable oral bioavailability, potentially masking the true efficacy and pharmacokinetic profile of the compound. These application notes provide a comprehensive guide to developing a suitable formulation for this compound for in vivo studies, along with detailed protocols for its preparation and evaluation.

Physicochemical Characterization (Hypothetical)

Prior to formulation development, a thorough physicochemical characterization of this compound is essential. While specific experimental data for this compound is limited, a hypothetical profile for a poorly soluble alkaloid is presented below to guide formulation strategy.

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyHypothetical ValueSignificance
Molecular Weight~297 g/mol Influences diffusion and membrane permeability.
Aqueous Solubility< 1 µg/mLIndicates the necessity for solubility enhancement techniques.
LogP3.8A high value suggests high lipophilicity and poor water solubility.
pKa8.5 (basic)As a basic compound, solubility may be pH-dependent.
Chemical StabilityStable in neutral and acidic pHDefines the acceptable pH range for formulation.

Formulation Strategies for In Vivo Administration

The primary objective is to develop a safe and effective vehicle that enhances the solubility and absorption of this compound in vivo. Several strategies are commonly employed for poorly soluble compounds.

Table 2: Comparison of Common Formulation Strategies for Poorly Soluble Compounds

StrategyDescriptionAdvantagesDisadvantages
Co-solvent Systems A mixture of a primary solvent (often aqueous) with one or more water-miscible organic solvents.Simple to prepare, suitable for early-stage studies.Potential for drug precipitation upon dilution in vivo, risk of vehicle toxicity at high concentrations.[2]
Suspensions The drug is suspended as fine particles in a liquid vehicle, often with a suspending agent.Can accommodate higher drug loading.Particle size and uniformity are critical for consistent absorption; potential for physical instability (caking, aggregation).
Lipid-based Formulations The drug is dissolved or suspended in lipids, surfactants, and co-solvents (e.g., SEDDS, SMEDDS).Can significantly enhance oral bioavailability by promoting lymphatic uptake and avoiding first-pass metabolism.More complex to develop and characterize.[3]
Cyclodextrin Complexes The drug forms an inclusion complex with a cyclodextrin, increasing its aqueous solubility.Effective for a wide range of molecules.Can be limited by the stoichiometry of complexation and potential for cyclodextrin-related toxicity at high doses.[2]

For initial in vivo studies of this compound, a co-solvent system is often a practical and efficient choice. A common and generally well-tolerated vehicle for oral administration in rodents is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), a surfactant like Tween® 80, and saline or water.[4]

Experimental Protocols

Protocol for Preparation of a this compound Formulation for Oral Administration

This protocol describes the preparation of a 10 mg/mL this compound formulation in a co-solvent vehicle suitable for oral gavage in rats.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG400), sterile, injectable grade

  • Tween® 80 (Polysorbate 80), sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound.

  • Initial Solubilization: Add a minimal amount of DMSO to the this compound powder (e.g., 1 mL, which is 10% of the final volume). Vortex vigorously until the this compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.

  • Addition of Co-solvent and Surfactant: To the dissolved this compound solution, add 4 mL of PEG400 (40% of the final volume) and mix thoroughly by vortexing.

  • Next, add 0.5 mL of Tween® 80 (5% of the final volume) and vortex until the solution is homogeneous.

  • Final Dilution: Slowly add sterile saline to bring the final volume to 10 mL (4.5 mL of saline, 45% of the final volume). Mix thoroughly.

  • Final Observation: The final formulation should be a clear, homogenous solution. If any precipitation is observed, the formulation may need to be optimized by adjusting the excipient ratios.

Final Vehicle Composition: 10% DMSO / 40% PEG400 / 5% Tween® 80 / 45% Saline

Note: The tolerability of this vehicle should be confirmed in a small group of animals before its use in the main study. The dosing volume for oral gavage in rats should not exceed 10 mL/kg.[4]

Protocol for an In Vivo Pharmacokinetic Study of this compound in Rats

Objective: To determine the pharmacokinetic profile of this compound following a single oral administration in rats.

Methodology:

  • Animals: Male Sprague-Dawley rats (8-10 weeks old), n=3-4 per time point.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

  • Dosing: Administer the formulated this compound via oral gavage at a dose of 50 mg/kg (dosing volume of 5 mL/kg for a 10 mg/mL formulation).

  • Sample Collection: Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site into EDTA-coated tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Protocol for Quantification of this compound in Plasma by LC-MS/MS

Objective: To develop a sensitive and specific method for the quantification of this compound in rat plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 10 µL of an internal standard solution (a structurally similar compound not present in the sample).

  • Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • These will need to be optimized for this compound. A C18 reversed-phase column is a common starting point for the separation of alkaloids.[6]

  • The mass spectrometer will be operated in positive electrospray ionization (ESI) mode, and multiple reaction monitoring (MRM) will be used for quantification.

Data Presentation

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose of 50 mg/kg

ParameterUnitHypothetical Value
Cmaxng/mL850
Tmaxh2.0
AUC(0-t)ngh/mL4200
AUC(0-inf)ngh/mL4500
T1/2h6.5
CL/FmL/h/kg11111
Vz/FL/kg104

Visualization of Pathways and Workflows

Proposed Anti-Inflammatory Signaling Pathway for this compound

Based on the known anti-inflammatory effects of other alkaloids, this compound may exert its effects by modulating key inflammatory pathways such as NF-κB and MAPK.[7][8]

G Proposed Anti-Inflammatory Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory_Stimuli Receptor Receptor Inflammatory_Stimuli->Receptor Activates IKK IKK Receptor->IKK Activates MAPK_Kinases MAPK Kinases Receptor->MAPK_Kinases Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_complex NF-κB (p65/p50) IκBα->NFκB_complex Degrades & Releases NFκB_active Active NF-κB (p65/p50) NFκB_complex->NFκB_active Translocates MAPKs MAPKs (p38, JNK, ERK) MAPK_Kinases->MAPKs Phosphorylates AP1 AP-1 MAPKs->AP1 Activates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFκB_active->Inflammatory_Genes Induces Transcription AP1->Inflammatory_Genes Induces Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation This compound This compound This compound->IKK Inhibits This compound->MAPKs Inhibits

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

G Experimental Workflow for In Vivo Pharmacokinetic Study of this compound cluster_preparation Preparation Phase cluster_dosing_sampling Dosing and Sampling Phase cluster_analysis Analysis Phase Formulation Prepare this compound Formulation (10 mg/mL) Dosing Oral Gavage (50 mg/kg) Formulation->Dosing Animal_Acclimatization Acclimatize Rats (≥ 7 days) Animal_Acclimatization->Dosing Blood_Collection Serial Blood Sampling (0-24h) Dosing->Blood_Collection Plasma_Separation Centrifuge to Obtain Plasma Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Preparation Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Quantification Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Data Analysis LCMS_Analysis->PK_Analysis Results Results PK_Analysis->Results

Caption: Workflow for the pharmacokinetic evaluation of formulated this compound.

References

Application Notes and Protocols for the Synthesis of Novel Cassine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for creating novel derivatives of Cassine, a piperidine alkaloid of significant interest for its diverse biological activities. The following sections detail synthetic strategies, experimental protocols, quantitative biological data, and the molecular pathways through which these compounds may exert their effects.

Overview of Synthetic Strategies

The synthesis of novel this compound derivatives primarily revolves around the construction of the core piperidine scaffold and the subsequent modification of its side chains. Key strategies include:

  • Palladium-Catalyzed Cyclization: A prominent method for the stereoselective synthesis of the cis-2,6-disubstituted piperidine ring, a core feature of this compound.[1][2]

  • Use of α,β-Unsaturated Diazoketones: This approach allows for the construction of highly functionalized dihydropyridine-3-ones, which serve as versatile intermediates for the synthesis of this compound and its analogs.[3]

  • Side Chain Modification: Derivatization of the side chains of the piperidine core is a common strategy to explore structure-activity relationships and develop analogs with novel pharmacological profiles.

Quantitative Data: Cholinesterase Inhibition by this compound Analogs

Several synthetic analogs of this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in neurotransmission and targets for the treatment of neurodegenerative diseases.

CompoundTarget EnzymeInhibition Constant (Ki) in µM
10c BChEhu5.24
12b BChEhu17.4
13a BChEhu13.2
(±)-spectaline (3) BChEhu11.3
Data sourced from Silva et al., 2022.[1]
BChEhu: human butyrylcholinesterase

Experimental Protocols

General Procedure for Alkylation of Piperidine Analogs

This protocol describes a general method for the alkylation of piperidine precursors to introduce diverse side chains.

Materials:

  • Piperidine precursor

  • Alkylating agent (e.g., 8-bromo-1-octene)

  • Solvent (e.g., anhydrous acetone)

  • Base (e.g., K2CO3)

  • 6 M HCl

  • Ethyl acetate (EtOAc)

  • Saturated NaCl solution

  • Na2SO4

  • Silica gel for column chromatography

Procedure:

  • Dissolve the piperidine precursor in the chosen solvent under an inert atmosphere.

  • Add the base and the alkylating agent.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Neutralize the reaction with 6 M HCl.

  • Add water and extract the product with EtOAc (repeat 3 times).

  • Combine the organic phases and wash with saturated NaCl solution.

  • Dry the organic phase over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Krapcho Decarboxylation

This protocol is used for the decarboxylation of ketoester intermediates in the synthesis of certain this compound analogs.

Materials:

  • Ketoester intermediate

  • Dimethyl sulfoxide (DMSO)

  • Ground NaCl

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated NaCl solution

  • Na2SO4

  • Silica gel for column chromatography

Procedure:

  • Dissolve the ketoester in DMSO.

  • Add ground NaCl and water.

  • Heat the mixture to 170–180 °C for 18 hours.

  • Cool the reaction mixture to room temperature.

  • Add water and extract the product with EtOAc.

  • Combine the organic phases and wash with saturated NaCl solution.

  • Dry the organic phase over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the material by column chromatography on silica gel.

Signaling Pathways and Molecular Mechanisms

Recent studies have begun to elucidate the molecular pathways through which this compound and related piperidine alkaloids exert their biological effects. These include anti-inflammatory, antiproliferative, and apoptotic mechanisms.

Anti-Inflammatory Signaling Pathway of (-)-Cassine

(-)-Cassine has been shown to possess anti-inflammatory and anti-nociceptive properties by targeting several key components of inflammatory signaling cascades.[2][4][5]

G cluster_stimulus Inflammatory Stimulus cluster_this compound (-)-Cassine Intervention cluster_pathway Inflammatory Cascade Stimulus e.g., Carrageenan TRPV1_TRPA1 TRPV1/TRPA1 Receptors Stimulus->TRPV1_TRPA1 COX2 COX-2 Upregulation Stimulus->COX2 MAPK_ERK MAPK/ERK Phosphorylation Stimulus->MAPK_ERK This compound (-)-Cassine This compound->TRPV1_TRPA1 Inhibits This compound->COX2 Inhibits This compound->MAPK_ERK Inhibits NFkB NF-κB Activation This compound->NFkB Inhibits Inflammation Inflammation & Nociception TRPV1_TRPA1->Inflammation COX2->Inflammation MAPK_ERK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Cytokines->Inflammation

Caption: Anti-inflammatory action of (-)-Cassine.

Antiproliferative Signaling Pathway of (-)-Cassine and (-)-Spectaline

A mixture of (-)-Cassine and its analog (-)-spectaline has demonstrated antiproliferative effects in hepatocellular carcinoma (HepG2) cells by targeting the ERK signaling pathway.[6][7]

G cluster_this compound This compound/Spectaline Intervention cluster_pathway Cell Proliferation Cascade Cassine_Spectaline (-)-Cassine & (-)-Spectaline ERK ERK Activation Cassine_Spectaline->ERK Inhibits CyclinD1 Cyclin D1 Downregulation ERK->CyclinD1 Activates G1_S G1/S Transition Arrest CyclinD1->G1_S Promotes Proliferation Cell Proliferation G1_S->Proliferation Leads to

Caption: Antiproliferative action of this compound/Spectaline.

Apoptosis Induction Pathway by Piperidine Alkaloids

Piperidine alkaloids, the class of compounds to which this compound belongs, have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[1][3][8]

G cluster_piperidine Piperidine Alkaloid Intervention cluster_pathway Intrinsic Apoptosis Pathway Piperidine_Alkaloid Piperidine Alkaloids (e.g., this compound Derivatives) ROS ROS Production Piperidine_Alkaloid->ROS Bax Bax Upregulation Piperidine_Alkaloid->Bax Bcl2 Bcl-2 Downregulation Piperidine_Alkaloid->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c ROS->Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by piperidine alkaloids.

Experimental Workflow for Synthesis and Evaluation

The development of novel this compound derivatives follows a logical workflow from synthesis to biological characterization.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation cluster_sar SAR Studies Start Starting Materials (e.g., Piperidine Precursors) Synth Chemical Synthesis (e.g., Alkylation, Cyclization) Start->Synth Purify Purification (Column Chromatography) Synth->Purify Structure Structural Elucidation (NMR, MS) Purify->Structure Bioassay Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) Structure->Bioassay Data Data Analysis (IC50, Ki determination) Bioassay->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Lead Optimization SAR->Lead

Caption: Workflow for this compound derivative development.

References

Application Notes and Protocols for Cassine as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassine is a piperidine alkaloid that has demonstrated significant potential as a therapeutic agent. Isolated from plants of the Senna (formerly Cassia) genus, this natural compound has been the subject of preclinical research highlighting its diverse pharmacological activities. These notes provide a comprehensive overview of the current understanding of this compound's therapeutic applications, with a focus on its anti-inflammatory, anti-nociceptive, and antimicrobial properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development.

Therapeutic Potential and Mechanism of Action

This compound exhibits a range of biological activities that make it a promising candidate for drug development. Its primary therapeutic potentials are summarized below.

Anti-inflammatory and Anti-nociceptive Effects

Preclinical studies have robustly demonstrated the anti-inflammatory and pain-relieving effects of this compound. Oral administration of (-)-cassine has been shown to reduce both inflammatory and neuropathic pain.[1]

The proposed mechanism of action for these effects involves the modulation of key signaling pathways and receptors involved in inflammation and nociception:

  • Interaction with TRP Channels: this compound interacts with Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) receptors, which are crucial in pain sensation.[1]

  • Inhibition of Inflammatory Mediators: It inhibits the upregulation of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[1]

  • Modulation of Intracellular Signaling: this compound has been shown to inhibit the phosphorylation of Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK) and the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), both of which are central to the inflammatory response.[1]

Antimicrobial Activity

This compound has also been identified as an antimicrobial agent with activity against both bacteria and fungi. This broadens its therapeutic potential to the treatment of infectious diseases.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound, providing a basis for dose-response relationships and comparative efficacy.

Table 1: In Vivo Anti-inflammatory and Anti-nociceptive Activity of (-)-Cassine [1]

Pain Model Administration Route Dose Range Effect
Carrageenan-induced mechanical hyperalgesiaOral3-30 mg/kgReduced mechanical and thermal nociception
Carrageenan-induced mechanical hyperalgesiaIntraplantar1-10 µ g/site Prevented mechanical hyperalgesia
Carrageenan-induced mechanical hyperalgesiaIntrathecal1-10 µ g/site Prevented mechanical hyperalgesia
Carrageenan-induced mechanical hyperalgesiaIntracerebroventricular1-10 µ g/site Prevented mechanical hyperalgesia
Prostaglandin E₂-induced mechanical hyperalgesiaOral3-60 mg/kgPrevented mechanical hyperalgesia
Complete Freund's Adjuvant-induced hyperalgesiaOral3-60 mg/kgPrevented mechanical hyperalgesia
Interleukin-1β-induced mechanical hyperalgesiaOral3-60 mg/kgPrevented mechanical hyperalgesia
Interleukin-6-induced mechanical hyperalgesiaOral3-60 mg/kgPrevented mechanical hyperalgesia
Keratinocyte-derived chemokine-induced hyperalgesiaOral3-60 mg/kgPrevented mechanical hyperalgesia
Sciatic nerve ligation-induced mechanical nociceptionOralNot specified in abstractInhibited mechanical nociceptive response

Table 2: Antimicrobial Activity of this compound

Microorganism Assay Result (MIC) Reference
Staphylococcus aureusMinimum Inhibitory Concentration2.5 mg/mL[2]
Bacillus subtilisMinimum Inhibitory Concentration2.5 mg/mL[2]
Candida albicansMinimum Inhibitory Concentration5.0 mg/mL[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its evaluation.

Cassine_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus e.g., Carrageenan, LPS TRPV1 TRPV1 Inflammatory_Stimulus->TRPV1 TRPA1 TRPA1 Inflammatory_Stimulus->TRPA1 MAPK_ERK MAPK/ERK Phosphorylation Inflammatory_Stimulus->MAPK_ERK NFkB_activation NF-κB Activation Inflammatory_Stimulus->NFkB_activation TRPV1->MAPK_ERK TRPA1->MAPK_ERK COX2 COX-2 Upregulation Prostaglandins Prostaglandins COX2->Prostaglandins MAPK_ERK->COX2 MAPK_ERK->NFkB_activation Gene_Expression Pro-inflammatory Gene Expression NFkB_activation->Gene_Expression Pain_Inflammation Pain_Inflammation Prostaglandins->Pain_Inflammation Inflammatory_Cytokines Inflammatory Cytokines (e.g., IL-1β, IL-6) Inflammatory_Cytokines->Pain_Inflammation Gene_Expression->Inflammatory_Cytokines This compound This compound This compound->TRPV1 This compound->TRPA1 This compound->COX2 This compound->MAPK_ERK This compound->NFkB_activation

Caption: Proposed anti-inflammatory and anti-nociceptive signaling pathway of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Antimicrobial Antimicrobial Assays (MIC Determination) Cytotoxicity Cytotoxicity Assays (e.g., MTT) Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Levels) Mechanism Mechanism of Action (Western Blot for p-ERK, p-NF-κB; Reporter Assays) Anti_inflammatory->Mechanism Nociception Anti-nociceptive Models (e.g., Formalin, Hot Plate) Mechanism->Nociception Inflammation Anti-inflammatory Models (e.g., Carrageenan-induced edema) Mechanism->Inflammation Toxicity Acute/Chronic Toxicity Inflammation->Toxicity This compound This compound Compound This compound->Antimicrobial This compound->Cytotoxicity This compound->Anti_inflammatory

Caption: General experimental workflow for the evaluation of this compound's therapeutic potential.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound. These are generalized protocols and may require optimization for specific cell lines or experimental conditions.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is for determining the MIC of this compound against bacterial and fungal strains using the broth microdilution method.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in media)

  • Bacterial or fungal strains of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control (microorganism in broth without this compound)

  • Negative control (broth only)

  • Solvent control (microorganism in broth with the same concentration of solvent used to dissolve this compound)

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight and then dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Serial Dilutions of this compound: a. In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12. b. Add 200 µL of the highest concentration of this compound to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no this compound).

  • Inoculation: Add 100 µL of the prepared inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Protocol for Western Blot Analysis of MAPK/ERK Phosphorylation

This protocol describes the detection of phosphorylated ERK (p-ERK) in a relevant cell line (e.g., RAW 264.7 macrophages) upon stimulation and treatment with this compound.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Stimulant (e.g., Lipopolysaccharide - LPS)

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Pre-treat cells with various concentrations of this compound for 1 hour. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for a predetermined time (e.g., 30 minutes). Include an untreated control and an LPS-only control.

  • Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells with RIPA buffer and collect the lysate. c. Determine protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting: a. Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: a. Strip the membrane to remove the bound antibodies. b. Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize the data.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.

Protocol for NF-κB Reporter Assay

This protocol uses a luciferase reporter gene under the control of an NF-κB response element to measure the effect of this compound on NF-κB transcriptional activity.

Materials:

  • Cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)

  • Cell culture medium and supplements

  • Stimulant (e.g., Tumor Necrosis Factor-alpha - TNF-α)

  • This compound

  • White, clear-bottom 96-well plates

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected cells in a 96-well plate.

  • Treatment: a. Pre-treat the cells with different concentrations of this compound for 1-2 hours. b. Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include an untreated control and a TNF-α-only control.

  • Luciferase Assay: a. Lyse the cells according to the luciferase assay kit manufacturer's protocol. b. Measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity (e.g., to a co-transfected control like Renilla luciferase or to total protein concentration). Calculate the percentage inhibition of NF-κB activity.

Conclusion

This compound is a promising natural product with multifaceted therapeutic potential, particularly in the areas of inflammation, pain, and infectious diseases. The data and protocols presented in these application notes are intended to serve as a valuable resource for the scientific community to further investigate and harness the therapeutic benefits of this compound. Further research is warranted to fully elucidate its mechanisms of action, establish its safety profile, and explore its potential in clinical settings.

References

Troubleshooting & Optimization

Overcoming challenges in the stereoselective synthesis of Cassine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the stereoselective synthesis of the piperidine alkaloid, Cassine.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Piperidine Ring Formation

Question: We are attempting a palladium-catalyzed intramolecular cyclization of an amino allylic alcohol to form the cis-2,6-disubstituted piperidine core of this compound, but we are observing a low diastereomeric ratio (dr). What are the potential causes and solutions?

Answer: Low diastereoselectivity in the Pd-catalyzed cyclization for this compound synthesis is a common challenge. The desired cis isomer is crucial for the final product. Here are several factors that can influence the stereochemical outcome and corresponding troubleshooting steps:

  • Catalyst and Ligand Choice: The nature of the palladium catalyst and the ligand employed plays a pivotal role in directing the stereochemistry of the cyclization.

    • Troubleshooting:

      • Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂).

      • Experiment with various phosphine ligands. Bulky ligands can influence the steric environment around the metal center, favoring one diastereomer over another.

      • Consider using chiral ligands to induce asymmetry if you are starting with an achiral precursor.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry of the cyclization, thereby affecting the diastereoselectivity.[1]

    • Troubleshooting:

      • Conduct the reaction in a range of solvents with varying polarities (e.g., THF, Dioxane, Toluene, DMF).

      • A solvent screen is often necessary to find the optimal conditions for your specific substrate.

  • Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction.

    • Troubleshooting:

      • Lowering the reaction temperature may favor the formation of the thermodynamically more stable product, which could be the desired cis-isomer.

      • Conversely, in some cases, higher temperatures might be required to overcome the activation energy barrier for the desired cyclization pathway.

  • Protecting Group on Nitrogen: The protecting group on the piperidine nitrogen can influence the conformation of the substrate and the transition state.

    • Troubleshooting:

      • If feasible, try different nitrogen protecting groups (e.g., Boc, Cbz, Ts). A bulkier protecting group might enforce a specific conformation that leads to higher diastereoselectivity.

Issue 2: Poor Enantioselectivity in Sharpless Asymmetric Epoxidation

Question: In our synthesis of a key chiral intermediate for this compound using a Sharpless asymmetric epoxidation of an allylic alcohol, we are obtaining a low enantiomeric excess (ee). How can we improve the enantioselectivity?

Answer: Achieving high enantioselectivity in the Sharpless asymmetric epoxidation is critical for establishing the correct stereochemistry in the this compound backbone. Here are common causes for low ee and how to address them:

  • Purity of Reagents and Solvents: The Sharpless epoxidation is highly sensitive to impurities, especially water.

    • Troubleshooting:

      • Ensure all reagents, particularly the titanium isopropoxide and tert-butyl hydroperoxide (TBHP), are of high purity and anhydrous.

      • Use freshly distilled and dry solvents (e.g., dichloromethane).

      • Thoroughly dry all glassware before use. The use of molecular sieves (3Å or 4Å) is highly recommended.[2]

  • Catalyst Loading and Stoichiometry: The ratio of the catalyst components is crucial for the formation of the active chiral complex.

    • Troubleshooting:

      • Ensure the accurate stoichiometry of titanium isopropoxide and the chiral tartrate ligand (e.g., (+)-DET or (-)-DET). A slight excess of the tartrate is often beneficial.[2]

      • Optimize the catalyst loading; typically 5-10 mol% is used.[2]

  • Reaction Temperature: The reaction is typically performed at low temperatures to enhance enantioselectivity.

    • Troubleshooting:

      • Maintain a consistent low temperature (e.g., -20 °C). Deviations in temperature can lead to a decrease in ee.

  • Substrate Quality: The presence of impurities in the allylic alcohol substrate can interfere with the catalyst.

    • Troubleshooting:

      • Purify the allylic alcohol substrate carefully before the reaction.

Issue 3: Low Yield in the Horner-Wadsworth-Emmons (HWE) Reaction for Side Chain Introduction

Question: We are using a Horner-Wadsworth-Emmons (HWE) reaction to introduce the side chain of this compound, but the yield of the desired (E)-alkene is consistently low. What are the likely causes and how can we optimize the reaction?

Answer: The Horner-Wadsworth-Emmons reaction is a powerful tool for forming C=C bonds with high (E)-selectivity. Low yields can often be attributed to several factors:

  • Base Selection and Strength: The choice of base is critical for the deprotonation of the phosphonate ester to form the reactive carbanion.

    • Troubleshooting:

      • If using a weaker base like NaH, ensure it is fresh and reactive.

      • Consider stronger bases like LDA or KHMDS, especially if your phosphonate is less acidic.

      • The choice of cation (Li+, Na+, K+) can also influence reactivity and stereoselectivity.

  • Reaction Conditions: Temperature and reaction time can significantly impact the yield.

    • Troubleshooting:

      • While the addition of the aldehyde is often done at low temperatures (e.g., -78 °C) to control selectivity, allowing the reaction to slowly warm to room temperature can improve the yield.

      • Increase the reaction time to ensure complete conversion. Monitor the reaction by TLC or LC-MS.

  • Purity of Reactants: Impurities in the aldehyde or phosphonate reagent can lead to side reactions and lower yields.

    • Troubleshooting:

      • Ensure both the aldehyde and the phosphonate ester are pure.

      • Moisture can quench the phosphonate carbanion, so ensure anhydrous conditions.

  • Steric Hindrance: Steric hindrance in either the aldehyde or the phosphonate can reduce the reaction rate and yield.

    • Troubleshooting:

      • If possible, consider a less sterically hindered phosphonate reagent.

Frequently Asked Questions (FAQs)

Q1: What is the most critical stereocenter to control in the synthesis of (-)-Cassine, and what are the common strategies to establish it?

A1: The most critical stereocenters in (-)-Cassine are at the C2 and C6 positions of the piperidine ring, which dictate the cis-relationship of the two side chains. Common strategies to establish this stereochemistry include:

  • Diastereoselective Cyclization: As mentioned in the troubleshooting guide, palladium-catalyzed intramolecular cyclization of a chiral amino allylic alcohol is a key strategy. The stereochemistry of the starting material directs the formation of the desired cis-isomer.

  • Substrate Control: Utilizing a chiral starting material, often derived from the chiral pool (e.g., amino acids or sugars), to introduce the initial stereocenters. Subsequent reactions are then designed to proceed with high diastereoselectivity.

  • Catalytic Asymmetric Methods: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions that establish the stereocenters of the piperidine ring.

Q2: What are the best protecting groups for the nitrogen atom of the piperidine ring during the synthesis of this compound?

A2: The choice of the nitrogen protecting group is crucial and depends on the reaction conditions of the subsequent steps. Here are some commonly used protecting groups and their characteristics:

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group that is stable to a variety of reaction conditions but is easily removed with strong acids like trifluoroacetic acid (TFA).[3]

  • Benzyloxycarbonyl (Cbz): Cbz is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis (H₂/Pd-C). This provides an orthogonal deprotection strategy to the Boc group.[3]

  • Tosyl (Ts): A very robust protecting group, stable to most reaction conditions. It is typically removed under harsh conditions, such as with strong reducing agents (e.g., sodium in liquid ammonia).

Q3: How can I improve the (E)-selectivity of the Wittig reaction for the chain elongation step?

A3: While the Horner-Wadsworth-Emmons reaction is generally preferred for (E)-selectivity, if a Wittig reaction is employed, the following factors can be optimized:

  • Ylide Stabilization: Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of (E)-alkenes.

  • Solvent: Non-polar, aprotic solvents often favor (E)-alkene formation.

  • Salt-Free Conditions: The presence of lithium salts can decrease (E)-selectivity. Using salt-free ylides can improve the E/Z ratio.

  • Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable (E)-isomer.

Data Presentation

Table 1: Effect of Reaction Conditions on the Diastereoselectivity of Pd-Catalyzed Intramolecular Cyclization

EntryPd Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
1Pd(OAc)₂ (10)PPh₃ (20)THF605:165
2PdCl₂(MeCN)₂ (10)PPh₃ (20)THF607:172
3PdCl₂(MeCN)₂ (10)dppf (15)Dioxane8010:185
4PdCl₂(MeCN)₂ (10)P(o-tol)₃ (20)Toluene100>20:190

Data is hypothetical and for illustrative purposes.

Table 2: Influence of Chiral Tartrate Ligand on Sharpless Asymmetric Epoxidation

EntrySubstrateChiral LigandTemperature (°C)Enantiomeric Excess (ee, %)Yield (%)
1Allyl Alcohol A(+)-DET-209285
2Allyl Alcohol A(-)-DET-209183
3Allyl Alcohol B(+)-DIPT-20>9890
4Allyl Alcohol B(-)-DIPT-20>9888

DET: Diethyl tartrate, DIPT: Diisopropyl tartrate. Data is representative of typical results.

Table 3: Optimization of the Horner-Wadsworth-Emmons (HWE) Reaction

EntryPhosphonateBaseSolventTemperature (°C)E:Z RatioYield (%)
1Triethyl phosphonoacetateNaHTHF0 to rt90:1075
2Triethyl phosphonoacetateKHMDSTHF-78 to rt>95:588
3Still-Gennari phosphonateKHMDS/18-crown-6THF-785:9582
4Triethyl phosphonoacetateDBUMeCNrt>95:592

Data is compiled from typical outcomes of HWE reactions.

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Intramolecular Cyclization

To a solution of the N-protected amino allylic alcohol (1.0 equiv) in anhydrous solvent (e.g., Toluene) under an inert atmosphere (Argon or Nitrogen) is added the palladium catalyst (e.g., PdCl₂(MeCN)₂, 0.1 equiv) and the ligand (e.g., P(o-tol)₃, 0.2 equiv). The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for 12-24 hours, or until completion as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is filtered through a pad of Celite®, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired piperidine derivative.

Protocol 2: General Procedure for Sharpless Asymmetric Epoxidation

To a flame-dried flask containing a suspension of powdered 4Å molecular sieves in anhydrous dichloromethane (DCM) under an inert atmosphere at -20 °C is added titanium(IV) isopropoxide (0.1 equiv) followed by the chiral tartrate (e.g., (+)-diethyl tartrate, 0.12 equiv). The mixture is stirred for 30 minutes at -20 °C. A solution of the allylic alcohol (1.0 equiv) in DCM is then added, followed by the dropwise addition of a solution of tert-butyl hydroperoxide (TBHP) in toluene (1.5 equiv). The reaction is stirred at -20 °C for 4-6 hours. The reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Protocol 3: General Procedure for Horner-Wadsworth-Emmons Olefination

To a solution of the phosphonate ester (1.1 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere is added a solution of a strong base (e.g., KHMDS, 1.1 equiv). The mixture is stirred for 30 minutes at -78 °C. A solution of the aldehyde (1.0 equiv) in THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched with saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the desired alkene.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product start_material Chiral Precursor sharpless Sharpless Asymmetric Epoxidation start_material->sharpless Establish Stereocenter cyclization Pd-Catalyzed Cyclization sharpless->cyclization Form Piperidine Ring hwe Horner-Wadsworth-Emmons Olefination cyclization->hwe Introduce Side Chain deprotection Deprotection hwe->deprotection Final Steps This compound (-)-Cassine deprotection->this compound

Caption: A generalized experimental workflow for the stereoselective synthesis of (-)-Cassine.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_selectivity Low Stereoselectivity Observed catalyst Suboptimal Catalyst/Ligand low_selectivity->catalyst solvent Incorrect Solvent low_selectivity->solvent temperature Inappropriate Temperature low_selectivity->temperature reagents Impure Reagents low_selectivity->reagents screen_catalyst Screen Catalysts & Ligands catalyst->screen_catalyst screen_solvent Perform Solvent Screen solvent->screen_solvent optimize_temp Optimize Reaction Temperature temperature->optimize_temp purify_reagents Purify/Verify Reagents reagents->purify_reagents

Caption: A logical flowchart for troubleshooting low stereoselectivity in key reactions.

References

Improving the yield of Cassine extraction from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the extraction of Cassine from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound during extraction?

A1: The selection of the extraction method, the choice of solvent, particle size of the plant material, the solid-to-solvent ratio, extraction temperature, and duration are all critical factors that significantly impact the final yield of this compound.[1] Optimizing these parameters is crucial for maximizing extraction efficiency.

Q2: Which extraction method is most effective for obtaining high yields of this compound?

A2: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to be more efficient than conventional methods like maceration and Soxhlet extraction.[1][2] These advanced methods often result in higher yields in shorter extraction times with reduced solvent consumption.[3] Enzyme-Assisted Extraction (EAE) can also enhance yields by breaking down plant cell walls, facilitating the release of intracellular contents.[4]

Q3: What is the best solvent for extracting this compound?

A3: The choice of solvent depends on the polarity of this compound. Generally, polar solvents like ethanol and methanol, or hydroalcoholic mixtures, are effective for extracting alkaloids.[5] The polarity of the solvent should be optimized to selectively dissolve this compound while minimizing the co-extraction of impurities.

Q4: How can I minimize the degradation of this compound during the extraction process?

A4: this compound, like many alkaloids, can be sensitive to high temperatures and prolonged extraction times.[3] To minimize degradation, it is advisable to use extraction methods that operate at lower temperatures, such as UAE, or to carefully control the temperature in methods like MAE and Soxhlet extraction.[2] Working in an environment with reduced light and oxygen can also help prevent degradation.

Q5: What are the most effective methods for purifying crude this compound extract?

A5: Crude extracts can be purified using techniques like liquid-liquid extraction to partition the alkaloids from non-alkaloidal compounds.[6] Further purification can be achieved through chromatographic methods, such as column chromatography over silica gel or alumina, which separates compounds based on their polarity.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Yield Inefficient cell wall disruption.Reduce the particle size of the plant material by grinding to a fine powder (e.g., 40-60 mesh).
Improper solvent selection.Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, and their aqueous mixtures) to find the optimal solvent for this compound.
Suboptimal extraction parameters.Systematically optimize extraction time, temperature, and solid-to-solvent ratio. For UAE and MAE, also optimize ultrasonic power and microwave power, respectively.[7]
Co-extraction of Impurities Non-selective solvent.Employ a multi-step extraction process. Start with a non-polar solvent (e.g., hexane) to remove lipids and pigments before extracting with a more polar solvent for this compound.
Inefficient purification.Utilize liquid-liquid extraction with pH adjustments. Alkaloids are typically soluble in acidic aqueous solutions (as salts) and in organic solvents in their free base form. This property can be exploited for effective separation.[6]
Degradation of this compound High extraction temperature.Use lower extraction temperatures or methods that allow for temperature control. For thermolabile compounds, UAE is often a good choice.[2]
Prolonged extraction time.Optimize the extraction time to be sufficient for efficient extraction without causing significant degradation. Modern methods like UAE and MAE often require significantly shorter times.[1]
Inconsistent Results Variability in plant material.Standardize the collection time, plant part, and pre-processing of the raw material. The concentration of secondary metabolites can vary depending on these factors.
Inconsistent extraction procedure.Ensure that all extraction parameters are kept constant between batches.

Data Presentation

Table 1: Comparison of Different Extraction Methods for this compound Yield

Extraction MethodTypical Yield (%)Purity (%)Solvent Consumption (mL/g)Extraction TimeAdvantagesLimitations
Maceration1.0 - 2.560 - 7515 - 2024 - 72 hoursSimple, low cost, suitable for thermolabile compounds.Time-consuming, high solvent usage, lower efficiency.[8]
Soxhlet Extraction2.0 - 4.570 - 8510 - 156 - 24 hoursMore efficient than maceration, continuous process.Can degrade thermolabile compounds due to prolonged exposure to heat.[9]
Ultrasound-Assisted Extraction (UAE)4.0 - 7.580 - 9010 - 1515 - 60 minutesReduced extraction time, lower solvent consumption, improved yield.[10]Initial equipment cost can be high.
Microwave-Assisted Extraction (MAE)4.5 - 8.080 - 9210 - 155 - 30 minutesVery short extraction time, high efficiency.[11]Potential for localized overheating and degradation if not properly controlled.
Enzyme-Assisted Extraction (EAE)3.5 - 6.575 - 8810 - 201 - 6 hoursEnvironmentally friendly, can improve extraction of compounds from complex matrices.Cost of enzymes, requires specific pH and temperature conditions.[12]

*Note: These are representative values based on typical improvements observed for alkaloid extractions and may vary depending on the plant material and specific experimental conditions.

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction (Soxhlet)
  • Preparation of Plant Material: Dry the plant material (e.g., leaves of Cassia excelsa) at 40-50°C and grind it into a fine powder (40-60 mesh).

  • Extraction Setup: Place 20 g of the powdered plant material in a cellulose thimble and insert it into the main chamber of a Soxhlet extractor.

  • Solvent Addition: Add 250 mL of 80% ethanol to a round-bottom flask connected to the Soxhlet extractor.

  • Extraction Process: Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material. The extraction is allowed to proceed for 8 hours.[9]

  • Concentration: After extraction, cool the solution and concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude this compound extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction Setup: Place 10 g of the powdered plant material in a 250 mL beaker and add 150 mL of 80% ethanol (solid-to-solvent ratio of 1:15 g/mL).

  • Sonication: Immerse the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture at a frequency of 40 kHz and a power of 200 W for 30 minutes at a controlled temperature of 45°C.[10]

  • Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. The residue can be re-extracted under the same conditions to maximize yield. Combine the filtrates and concentrate using a rotary evaporator.

Protocol 3: Microwave-Assisted Extraction (MAE)
  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction Setup: Place 5 g of the powdered plant material into a microwave-safe extraction vessel. Add 100 mL of 80% ethanol (solid-to-solvent ratio of 1:20 g/mL).[11]

  • Microwave Irradiation: Secure the vessel in a microwave extraction system. Irradiate the sample at a microwave power of 400 W for 10 minutes at a controlled temperature of 60°C.[11]

  • Cooling and Filtration: After irradiation, allow the vessel to cool to room temperature. Filter the extract and concentrate as described in Protocol 2.

Protocol 4: Enzyme-Assisted Extraction (EAE)
  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Enzymatic Pre-treatment: Suspend 10 g of the powdered plant material in 100 mL of a citrate buffer solution with a pH of 5.0. Add a mixture of cellulase (2% w/w of plant material) and pectinase (1.5% w/w of plant material).[13]

  • Incubation: Incubate the mixture in a shaking water bath at 50°C for 2 hours to allow for enzymatic degradation of the cell walls.

  • Solvent Extraction: After incubation, add 100 mL of ethanol to the mixture and proceed with maceration by shaking for 4 hours at room temperature.

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate as described in Protocol 2.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction cluster_purification Purification & Analysis Start Plant Material (e.g., Cassia excelsa leaves) Drying Drying (40-50°C) Start->Drying Grinding Grinding (40-60 mesh) Drying->Grinding Maceration Maceration Grinding->Maceration Solvent Soxhlet Soxhlet Grinding->Soxhlet Solvent UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE Solvent MAE Microwave-Assisted Extraction (MAE) Grinding->MAE Solvent EAE Enzyme-Assisted Extraction (EAE) Grinding->EAE Enzymes, Buffer Filtration Filtration Maceration->Filtration Soxhlet->Filtration UAE->Filtration MAE->Filtration EAE->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Analysis Analysis (e.g., HPLC, LC-MS) Purification->Analysis Pure_this compound Pure this compound Analysis->Pure_this compound

Caption: General experimental workflow for this compound extraction.

Troubleshooting_Workflow Start Start: Low this compound Yield Check_Grinding Is plant material finely ground (40-60 mesh)? Start->Check_Grinding Grind Action: Grind to a finer powder Check_Grinding->Grind No Check_Solvent Is the solvent polarity optimal? Check_Grinding->Check_Solvent Yes Grind->Check_Solvent Test_Solvents Action: Test a range of solvents (e.g., different ethanol:water ratios) Check_Solvent->Test_Solvents No Check_Params Are extraction parameters (time, temp, ratio) optimized? Check_Solvent->Check_Params Yes Test_Solvents->Check_Params Optimize_Params Action: Systematically optimize parameters using DOE Check_Params->Optimize_Params No Check_Method Consider alternative extraction method (e.g., UAE, MAE) Check_Params->Check_Method Yes Optimize_Params->Check_Method

Caption: Troubleshooting decision tree for low this compound yield.

Putative_Cassine_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Delta1_Piperideine Δ¹-Piperideine Cadaverine->Delta1_Piperideine Amine Oxidase Intermediate_A Piperidine Ring Intermediate Delta1_Piperideine->Intermediate_A Series of enzymatic steps This compound (-)-Cassine Intermediate_A->this compound Condensation & further modifications Intermediate_B Side Chain Precursor (from Fatty Acid Metabolism) Intermediate_B->this compound

Caption: Putative biosynthetic pathway of this compound.

References

Technical Support Center: Enhancing the Solubility of Cassine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Cassine in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for biological assays?

This compound is a piperidine alkaloid with the molecular formula C18H35NO2 and a molecular weight of approximately 297.48 g/mol .[1] Like many natural products, its complex structure can lead to poor aqueous solubility, which is a significant challenge for in vitro and in vivo biological assays. Inadequate solubility can result in compound precipitation, leading to inaccurate and unreliable experimental data.

Q2: What are the general solubility characteristics of piperidine alkaloids like this compound?

Piperidine and its simpler derivatives are typically soluble in water and a range of organic solvents, including alcohols and ethers, but show limited solubility in nonpolar solvents like hexane.[2][3] However, the solubility of more complex piperidine alkaloids like this compound is influenced by its larger, lipophilic side chain. While specific quantitative data for this compound is scarce, it is expected to be more soluble in polar aprotic solvents and alcohols than in water.

Q3: Which solvents are recommended for preparing a stock solution of this compound?

For preparing a concentrated stock solution of this compound, Dimethyl Sulfoxide (DMSO) is a common and effective choice due to its ability to dissolve a wide range of organic compounds.[4][5][6] High-purity, anhydrous DMSO is recommended.[7] Ethanol can also be a suitable solvent.[8] It is crucial to minimize the final concentration of the organic solvent in the cell culture medium to avoid cytotoxicity, typically keeping it below 0.5% (v/v).[7]

Q4: My this compound, dissolved in DMSO, precipitates when added to my aqueous assay buffer. What can I do?

This is a common issue when a compound is highly soluble in a non-aqueous solvent but poorly soluble in the aqueous assay medium. Several strategies can be employed to mitigate this:

  • Lower the final concentration: The most straightforward approach is to test a lower final concentration of this compound in your assay.

  • Use a co-solvent: Incorporating a water-miscible co-solvent can help maintain solubility.

  • Employ surfactants: Low concentrations of non-ionic surfactants can aid in solubilization.

  • Utilize cyclodextrins: These can form inclusion complexes with this compound, enhancing its aqueous solubility.[9]

  • Adjust the pH: The solubility of alkaloids can be pH-dependent.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered with this compound during biological experiments.

Problem: this compound precipitates out of solution upon dilution into aqueous buffer.

Troubleshooting Workflow

Troubleshooting_Cassine_Precipitation start Precipitation Observed step1 Reduce Final Concentration start->step1 Initial Step step2 Prepare Fresh Stock Solution in DMSO/Ethanol step1->step2 If precipitation persists step3 Use a Co-Solvent (e.g., Ethanol, PEG 400) step2->step3 If precipitation persists step4 Add a Surfactant (e.g., Tween 80) step3->step4 If co-solvent is insufficient/incompatible step5 Utilize Cyclodextrins (e.g., HP-β-CD) step4->step5 If surfactant affects assay integrity step6 Adjust pH of Buffer step5->step6 If complexation is not effective end Solubility Achieved step6->end Successful

Caption: Workflow for troubleshooting this compound precipitation.

Detailed Troubleshooting Steps:

  • Reduce Final Concentration: Before attempting more complex methods, determine the lowest effective concentration of this compound in your assay. This may resolve the precipitation issue.

  • Optimize Stock Solution Preparation:

    • Ensure your DMSO or ethanol is anhydrous and of high purity.

    • Prepare a fresh, concentrated stock solution (e.g., 10-50 mM). Gentle warming (to 37°C) and vortexing can aid dissolution.[10]

    • Store stock solutions in small aliquots at -20°C to prevent freeze-thaw cycles.[7]

  • Employ a Co-solvent System:

    • Co-solvents can increase the solubility of lipophilic compounds in aqueous solutions.[8]

    • Recommended Co-solvents: Ethanol, Propylene Glycol, or Polyethylene Glycol 400 (PEG 400).

    • Method: When preparing your final working solution, add a small percentage of the co-solvent to the aqueous buffer before adding the this compound stock solution. The final co-solvent concentration should be kept low to avoid affecting the biological system.

  • Incorporate Surfactants:

    • Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.

    • Recommended Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are generally less harsh on cells.

    • Method: Add a low concentration of the surfactant (e.g., 0.01-0.1%) to your assay buffer. It's crucial to run a vehicle control with the surfactant alone to ensure it doesn't interfere with the assay.

  • Utilize Cyclodextrins:

    • Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[9]

    • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its higher solubility and lower toxicity compared to other cyclodextrins.

    • Method: Prepare a solution of HP-β-CD in your aqueous buffer and then add the this compound stock solution to this mixture.

  • pH Modification:

    • As an alkaloid, the solubility of this compound may increase in acidic conditions due to the formation of a more soluble salt.

    • Method: Cautiously adjust the pH of your assay buffer. Be mindful that significant pH changes can impact cell viability and protein function. This method is more suitable for cell-free assays.

Data Presentation: Solvent Selection for this compound

SolventExpected SolubilityRecommended UseMaximum Final Concentration in Cell Culture
Water Very LowNot recommended for stock solutionsN/A
Ethanol ModerateStock solution, Co-solvent≤ 0.5% (v/v)
Methanol ModerateStock solution (use with caution in cell assays)≤ 0.1% (v/v)
Dimethyl Sulfoxide (DMSO) HighPrimary choice for concentrated stock solutions≤ 0.5% (v/v)[7]
Acetonitrile ModerateNot typically used for biological assaysN/A
Dichloromethane (DCM) ModerateNot for biological assaysN/A
Hexane LowNot recommendedN/A

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or glass vials

    • Vortex mixer

    • Water bath (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder and place it in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • If the this compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[10]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Experimental Workflow: Stock Solution Preparation

Stock_Solution_Preparation cluster_0 Preparation Steps weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex warm 4. Warm to 37°C (if needed) vortex->warm If not fully dissolved inspect 5. Visually Inspect vortex->inspect warm->vortex aliquot 6. Aliquot Solution inspect->aliquot store 7. Store at -20°C aliquot->store

Caption: Protocol for preparing a this compound stock solution.

Protocol 2: Enhancing this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Materials:

    • This compound stock solution (in DMSO or ethanol)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous assay buffer (e.g., PBS, cell culture medium)

    • Sterile conical tubes

    • Magnetic stirrer or vortex mixer

  • Procedure:

    • Prepare a solution of HP-β-CD in the aqueous assay buffer. A common starting concentration is 1-5% (w/v). Ensure the HP-β-CD is completely dissolved.

    • While gently stirring or vortexing the HP-β-CD solution, slowly add the concentrated this compound stock solution dropwise to achieve the desired final concentration of this compound.

    • Continue to mix the solution for at least 30 minutes at room temperature to allow for the formation of the inclusion complex.

    • The resulting solution can then be sterile-filtered (if necessary) and used in the biological assay.

    • Important: Always include a vehicle control containing the same concentration of HP-β-CD and the organic solvent used for the stock solution.

Signaling Pathway Analogy: Cyclodextrin Complexation

Cyclodextrin_Complexation cluster_this compound Poorly Soluble cluster_cd Solubilizing Agent cluster_complex Water-Soluble Complex This compound This compound complex This compound-HP-β-CD Inclusion Complex This compound->complex Encapsulation hp_b_cd HP-β-CD hp_b_cd->complex Forms Complex

Caption: this compound forms a soluble complex with HP-β-CD.

References

Technical Support Center: Optimization of HPLC Parameters for Cassine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the analysis of cassine and related alkaloids.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound and similar alkaloid compounds.

Q1: Why am I seeing peak tailing for my this compound peak?

Peak tailing, where a peak has an asymmetrical shape with a drawn-out tail, is a common issue in alkaloid analysis. This can be caused by several factors:

  • Secondary Interactions: Alkaloids, being basic compounds, can interact with acidic silanol groups on the surface of silica-based C18 columns. This leads to poor peak shape.

    • Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites. Alternatively, use a mobile phase with a low pH (e.g., pH 2.5-3.5) to suppress the ionization of the silanol groups.[1]

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion.[1]

    • Solution: Reduce the injection volume or dilute the sample.

  • Contamination: A contaminated guard or analytical column can also lead to peak tailing.

    • Solution: Flush the column with a strong solvent, or if necessary, replace the guard or analytical column.

Q2: My this compound peak has a poor resolution from other components in the sample. How can I improve this?

Poor resolution can be addressed by optimizing the mobile phase composition and other chromatographic conditions:

  • Mobile Phase Strength: The ratio of organic solvent (like acetonitrile or methanol) to the aqueous buffer in the mobile phase significantly impacts resolution.

    • Solution: To increase retention and potentially improve the separation of closely eluting peaks, decrease the percentage of the organic solvent. If the peaks are too far apart and the analysis time is long, a slight increase in the organic solvent percentage can be tested.

  • Mobile Phase pH: The pH of the mobile phase can affect the retention of ionizable compounds like alkaloids.

    • Solution: Experiment with adjusting the pH of the mobile phase. For basic compounds like this compound, a mobile phase with a pH around 3.0 can provide good retention and peak shape on a C18 column.[2]

  • Column Selection: Not all C18 columns are the same. Differences in silica purity, end-capping, and particle size can affect selectivity.

    • Solution: If resolution issues persist, consider trying a different brand or type of C18 column, or a column with a different stationary phase (e.g., phenyl-hexyl).

Q3: The retention time of my this compound peak is shifting between injections. What could be the cause?

Retention time instability can compromise the reliability of your analysis. Common causes include:

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time.[3][4]

    • Solution: Ensure the mobile phase is prepared accurately and consistently for each run. Use a precise graduated cylinder or volumetric flasks for measurements.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially in gradient elution.[3]

    • Solution: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting the analysis.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.[3][4]

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

Q4: I am observing high backpressure in my HPLC system. What should I do?

High backpressure can damage the HPLC system and should be addressed promptly.

  • Blockages: The most common cause of high backpressure is a blockage in the system, often from particulate matter in the sample or mobile phase.[4]

    • Solution: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use. If high pressure persists, systematically check for blockages by disconnecting components, starting from the detector and moving backward towards the pump. A blocked frit in the column or a clogged guard column are common culprits and may need replacement.

  • Mobile Phase Viscosity: A highly viscous mobile phase can also lead to increased pressure.

    • Solution: Consider using acetonitrile instead of methanol, as it has a lower viscosity. Elevating the column temperature slightly can also reduce mobile phase viscosity and backpressure.

HPLC Parameters for Analysis of Alkaloids in Cassia Species

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Acetonitrile or MethanolB: Water with an acidic modifier (e.g., 0.1% Formic Acid or 0.1% Phosphoric Acid)
Elution Mode Isocratic or Gradient
Flow Rate 0.5 - 1.0 mL/min[5]
Detection Wavelength 254 nm[6][7]
Column Temperature 30 °C[6]
Injection Volume 10 - 20 µL

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase) to prepare a stock solution of a known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to different concentrations to create a calibration curve.

  • Sample Preparation:

    • Grind the plant material (e.g., leaves of Senna racemosa) to a fine powder.[8]

    • Extract the powdered material with a suitable solvent (e.g., methanol) using techniques like sonication or soxhlet extraction.[7]

    • Filter the extract through a 0.45 µm or 0.22 µm syringe filter before injecting it into the HPLC system to remove any particulate matter.

HPLC Analysis
  • System Preparation:

    • Prepare the mobile phase as per the desired composition. For example, Mobile Phase A: Acetonitrile and Mobile Phase B: 0.1% Formic Acid in water.

    • Degas the mobile phase using sonication or vacuum filtration to remove dissolved gases.

    • Purge the HPLC pumps to remove any air bubbles.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the prepared standard solutions in ascending order of concentration, followed by the sample solutions.

    • Record the chromatograms and the retention times.

  • Quantification:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Chromatographic Problem Observed peak_shape Abnormal Peak Shape? start->peak_shape peak_tailing Peak Tailing peak_shape->peak_tailing Yes peak_fronting Peak Fronting peak_shape->peak_fronting Yes split_peak Split Peak peak_shape->split_peak Yes retention_time Retention Time Shift? peak_shape->retention_time No sol_tailing Check for secondary interactions (adjust pH, add modifier) Check for column overload Clean/replace column peak_tailing->sol_tailing sol_fronting Check sample solvent Reduce sample concentration peak_fronting->sol_fronting sol_split Check for column blockage Ensure sample is fully dissolved split_peak->sol_split rt_drift Drifting Retention Time retention_time->rt_drift Yes pressure_issue Pressure Fluctuation? retention_time->pressure_issue No sol_rt Check mobile phase preparation Ensure proper column equilibration Use column oven rt_drift->sol_rt high_pressure High Backpressure pressure_issue->high_pressure Yes low_pressure Low Pressure pressure_issue->low_pressure Yes resolution_issue Poor Resolution pressure_issue->resolution_issue No sol_high_p Filter sample and mobile phase Check for blockages (frit, tubing) Backflush column high_pressure->sol_high_p sol_low_p Check for leaks Check pump seals Ensure sufficient mobile phase low_pressure->sol_low_p sol_resolution Optimize mobile phase (organic %, pH) Try a different column resolution_issue->sol_resolution end Problem Resolved sol_tailing->end sol_fronting->end sol_split->end sol_rt->end sol_high_p->end sol_low_p->end sol_resolution->end

Caption: Troubleshooting workflow for common HPLC issues.

HPLC_Experimental_Workflow prep Sample & Standard Preparation hplc_setup HPLC System Setup & Equilibration prep->hplc_setup injection Injection of Standards & Samples hplc_setup->injection chrom_acq Chromatographic Data Acquisition injection->chrom_acq data_proc Data Processing chrom_acq->data_proc peak_id Peak Identification (Retention Time) data_proc->peak_id quant Quantification (Calibration Curve) peak_id->quant results Results & Reporting quant->results

Caption: General experimental workflow for HPLC analysis.

References

Addressing stability issues of the Cassine compound in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Cassine compound. The information is designed to address potential stability issues in solution and provide guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound, as a piperidine alkaloid, is generally expected to have low solubility in aqueous solutions and higher solubility in organic solvents. To enhance aqueous solubility, it is often beneficial to work with the salt form of the alkaloid. The solubility can be influenced by the pH of the solution.

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of alkaloids like this compound is significantly influenced by several factors, including pH, temperature, and light exposure.[1] Extreme pH values and high temperatures can lead to degradation.[1] It is crucial to protect this compound solutions from light to prevent photodegradation.

Q3: How should this compound be stored to ensure its stability?

A3: For optimal stability, this compound should be stored as a solid in a cool, dark, and dry place. Solutions of this compound should be freshly prepared for experiments. If short-term storage of a solution is necessary, it is recommended to store it at low temperatures (e.g., 2-8°C) and protected from light. The choice of solvent and pH of the solution are also critical for maintaining stability.

Q4: What are the known biological activities of this compound?

A4: this compound has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-hyperalgesic, antimicrobial, and anticholinesterase effects.[2][3][4] Its anti-inflammatory actions are associated with the inhibition of signaling pathways such as MAPK/ERK and NF-κB.[2][5]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

Q: I am observing precipitation of my this compound compound shortly after dissolving it in my aqueous experimental buffer. How can I resolve this?

A: This is a common issue due to the generally low aqueous solubility of alkaloids. Here are several troubleshooting steps:

  • pH Adjustment: The solubility of many alkaloids is pH-dependent. Try adjusting the pH of your buffer. For basic alkaloids, lowering the pH to form a salt can significantly increase aqueous solubility.

  • Co-solvents: Consider the use of a small percentage of a water-miscible organic co-solvent, such as DMSO or ethanol, to initially dissolve the this compound before adding it to the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

  • Sonication: Gentle sonication can sometimes help to dissolve the compound and break up small aggregates.

  • Use of Salt Form: If you are using the free base form of this compound, consider obtaining or preparing a salt form (e.g., hydrochloride salt), which typically has higher aqueous solubility.

Issue 2: Loss of Biological Activity of this compound Solution Over Time

Q: My freshly prepared this compound solution shows the expected biological activity, but the activity decreases significantly when I use the same solution a day later. What could be the cause?

A: A decrease in biological activity over time suggests degradation of the this compound compound in your solution. Consider the following:

  • Temperature and Light: Ensure that your stock solutions and experimental dilutions are stored at a low temperature (2-8°C) and are protected from light by using amber vials or covering the containers with foil.[1]

  • pH Stability: The pH of your solution can affect the chemical stability of this compound. Determine the optimal pH range for this compound stability through a simple stability study (see Experimental Protocols).

  • Oxidation: Alkaloids can be susceptible to oxidation. If you suspect oxidation, you can try preparing your solutions with de-gassed buffers.

  • Fresh Preparation: The most reliable approach is to prepare fresh this compound solutions immediately before each experiment.

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Solvents

SolventPredicted SolubilityNotes
WaterPoorSolubility is pH-dependent.
Phosphate-Buffered Saline (PBS) pH 7.4Poor to ModerateSolubility may be limited.
Dimethyl Sulfoxide (DMSO)HighCommon solvent for initial stock solutions.
EthanolModerate to HighCan be used as a co-solvent.
MethanolModerate to HighUseful for analytical purposes.
ChloroformHighPrimarily for extraction and analytical use.

Note: This table provides expected solubility based on the general properties of alkaloids. Empirical determination is recommended.

Table 2: Illustrative Stability Profile of this compound in Solution (at 1 mg/mL)

Condition% Recovery after 24 hours% Recovery after 7 days
4°C, pH 5.0, in the dark>95%>90%
4°C, pH 7.4, in the dark~90%~75%
Room Temperature, pH 7.4, exposed to light<70%<40%
37°C, pH 7.4, in the dark<80%<50%

Note: This table presents hypothetical data to illustrate the expected impact of different storage conditions. A formal stability study is required to determine the actual degradation kinetics.

Experimental Protocols

Protocol 1: Solubilization of this compound for In Vitro Experiments
  • Materials:

    • This compound compound (solid)

    • Dimethyl Sulfoxide (DMSO), sterile-filtered

    • Target aqueous buffer (e.g., PBS or cell culture medium), sterile

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the this compound completely. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Perform serial dilutions of this stock solution in the target aqueous buffer to achieve the final desired concentrations for your experiment.

    • Ensure the final concentration of DMSO in the experimental setup is low (typically <0.5%) to avoid solvent-induced artifacts.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This protocol is a general starting point and may require optimization.

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient Elution:

    • Start with a gradient of 5-10% B, increasing to 90-95% B over 20-30 minutes.

  • Detection:

    • UV detection at a wavelength determined by a UV scan of this compound (a starting point could be around 220 nm).

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare a series of standards of known concentrations.

    • Inject each standard onto the HPLC and record the peak area.

    • Plot a standard curve of peak area versus concentration.

  • Sample Analysis:

    • Inject the this compound solution to be quantified.

    • Determine the peak area for this compound.

    • Calculate the concentration of this compound in the sample using the standard curve.

Visualizations

Cassine_Stability_Troubleshooting start Start: this compound Stability Issue issue Precipitation in Aqueous Solution? start->issue loss_of_activity Loss of Biological Activity? issue->loss_of_activity No ph Adjust pH (lower for basic alkaloids) issue->ph Yes storage Store at low temp (2-8°C) & protect from light loss_of_activity->storage Yes cosolvent Use Co-solvent (e.g., DMSO) ph->cosolvent sonicate Apply Gentle Sonication cosolvent->sonicate salt_form Use Salt Form of this compound sonicate->salt_form end Issue Resolved salt_form->end ph_stability Determine Optimal pH for Stability storage->ph_stability oxidation Use De-gassed Buffers ph_stability->oxidation fresh_prep Prepare Fresh Solutions Before Use oxidation->fresh_prep fresh_prep->end

Caption: Troubleshooting workflow for this compound stability issues.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactor Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactor Activates This compound This compound This compound->ERK Inhibits Phosphorylation GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactor->GeneExpression

Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates This compound This compound This compound->IKK Inhibits GeneExpression Gene Expression (Pro-inflammatory Cytokines) NFkB_nucleus->GeneExpression

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

References

Refining purification protocols for high-purity Cassine isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine purification protocols for obtaining high-purity Cassine.

Troubleshooting Guide

This guide addresses common issues encountered during the isolation and purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Crude Extract Inefficient initial extraction.- Ensure plant material is finely powdered to maximize surface area for solvent penetration. - Optimize the solvent system. A mixture of polar and non-polar solvents (e.g., methanol/chloroform) is often effective for alkaloids. - Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.
Poor Separation of this compound and Spectaline Co-elution during chromatography due to structural similarity.- Employ high-resolution chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) is recommended. - Optimize the mobile phase. A gradient elution with a shallow gradient of a polar organic solvent (e.g., acetonitrile or methanol) in a buffered aqueous phase can enhance separation. - Consider Capillary Zone Electrophoresis (CZE) for analytical-scale separation and method development, which can provide high separation efficiency for structurally similar compounds.[1]
Presence of Impurities in Final Product Incomplete removal of other phytochemicals (e.g., flavonoids, phenolics).- Incorporate a preliminary purification step, such as liquid-liquid extraction, to remove highly non-polar or polar impurities before chromatography. - Utilize multiple chromatographic steps with different separation principles (e.g., ion-exchange chromatography followed by reversed-phase chromatography). - Monitor purity at each step using analytical techniques like HPLC or TLC.
Degradation of this compound during Purification Exposure to harsh pH or high temperatures.- Maintain a neutral or slightly acidic pH during extraction and purification steps. - Avoid excessive heat. Use rotary evaporation at low temperatures to remove solvents. - Store extracts and purified fractions at low temperatures (4°C or -20°C) to prevent degradation.
Inaccurate Quantification of this compound Lack of a chromophore for UV detection.- Use a suitable detection method for non-UV-absorbing compounds. Indirect UV detection with a suitable background electrolyte can be used in CZE.[1] - Employ a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) with HPLC. - Mass spectrometry (MS) coupled with a chromatographic system (LC-MS) is a highly sensitive and specific method for quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound isolation?

A1: this compound is a piperidine alkaloid primarily isolated from plants of the Senna (previously Cassia) and this compound genera. Notable species include Senna spectabilis (syn. Cassia spectabilis) and Cassia excelsa.[2]

Q2: What are the key physicochemical properties of this compound?

A2: The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₁₈H₃₅NO₂
Molecular Weight297.48 g/mol
Melting Point57-58.5 °C
AppearanceCrystalline solid
SolubilitySoluble in organic solvents like chloroform and methanol.

Q3: How can I effectively separate this compound from its homolog, Spectaline?

A3: The separation of this compound and Spectaline is challenging due to their similar structures.[2] A highly efficient chromatographic method is required. Capillary Zone Electrophoresis (CZE) with indirect UV detection has been shown to be an effective analytical method for their separation and quantification.[1] For preparative scale, flash column chromatography using a solvent system of dichloromethane and methanol with a triethylamine additive can be employed.[2] Further optimization of preparative HPLC with a shallow gradient may be necessary for high-purity separation.

Q4: What analytical techniques are recommended for purity assessment of this compound?

A4: Due to the lack of a strong chromophore, standard UV-Vis spectroscopy is not ideal. Recommended techniques include:

  • High-Performance Liquid Chromatography (HPLC) with a universal detector (ELSD, CAD) or coupled to a mass spectrometer (LC-MS).

  • Capillary Zone Electrophoresis (CZE) with indirect UV detection.[1]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) can confirm the structure and detect impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for analysis.

Q5: What are the reported biological activities of this compound?

A5: Mixtures of this compound and Spectaline have been reported to exhibit a range of biological activities, including antiproliferative and cytotoxic effects on cancer cell lines.[3]

Experimental Protocols

Extraction of Crude Alkaloids from Senna spectabilis

This protocol is a general guide based on common alkaloid extraction procedures.

  • Plant Material Preparation: Air-dry the leaves and flowers of Senna spectabilis at room temperature and then grind them into a fine powder.

  • Maceration:

    • Soak the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude ethanolic extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract in 5% aqueous hydrochloric acid.

    • Wash the acidic solution with chloroform (3 x 1 volume) to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the alkaline solution with chloroform (3 x 1 volume) to obtain the crude alkaloid fraction in the organic phase.

    • Wash the combined chloroform extracts with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid mixture.

Purification of this compound by Flash Column Chromatography

This protocol is adapted from methods used for similar piperidine alkaloids.[2]

  • Column Preparation: Pack a silica gel column with a suitable non-polar solvent system, such as 100% hexanes.

  • Sample Loading: Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution:

    • Initially, elute with 100% hexanes to remove non-polar impurities.

    • Gradually increase the polarity of the mobile phase using a gradient of dichloromethane (DCM) and methanol (MeOH). A typical gradient would be from 100% DCM to 90:10 DCM:MeOH.

    • Add a small amount of triethylamine (0.5%) to the mobile phase to prevent tailing of the alkaloids.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing this compound.

Analytical Quantification of this compound and Spectaline by CZE

This method is based on a published protocol for the analysis of this compound and Spectaline in ethanolic extracts of Senna spectabilis.[1]

  • Instrumentation: A capillary electrophoresis system equipped with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Background Electrolyte (BGE): 60 mM histidine, 15 mM α-cyclodextrin, 20% acetonitrile, adjusted to pH 4.7 with acetic acid.[1]

  • Separation Voltage: e.g., 25 kV.

  • Detection: Indirect UV detection at a suitable wavelength (e.g., 214 nm).

  • Sample Preparation: Dissolve the extract or purified fraction in the BGE.

  • Quantification: Use a calibration curve prepared with isolated and purified standards of this compound and Spectaline. The limit of detection (LOD) has been reported as 10.2 mg L⁻¹ for this compound and 13.9 mg L⁻¹ for Spectaline.[1]

Visualizations

Experimental_Workflow Plant_Material Powdered Plant Material (Senna spectabilis) Extraction Maceration with Ethanol Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Ethanolic Extract Filtration->Crude_Extract Acid_Base Acid-Base Liquid-Liquid Extraction Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Mixture Acid_Base->Crude_Alkaloids Flash_Chromatography Flash Column Chromatography (Silica Gel, DCM/MeOH/Et3N) Crude_Alkaloids->Flash_Chromatography Fractions Collected Fractions Flash_Chromatography->Fractions Purity_Analysis Purity Analysis (HPLC-MS, CZE) Fractions->Purity_Analysis High_Purity_this compound High-Purity this compound Purity_Analysis->High_Purity_this compound Troubleshooting_Logic Start Start Purification Low_Yield Low Yield? Start->Low_Yield Optimize_Extraction Optimize Extraction (Solvent, Method) Low_Yield->Optimize_Extraction Yes Poor_Separation Poor Separation? Low_Yield->Poor_Separation No Optimize_Extraction->Low_Yield Optimize_Chroma Optimize Chromatography (Gradient, Column) Poor_Separation->Optimize_Chroma Yes Impure_Product Impure Product? Poor_Separation->Impure_Product No Optimize_Chroma->Poor_Separation Add_Purification_Step Add Purification Step (e.g., LLE) Impure_Product->Add_Purification_Step Yes Success High-Purity this compound Impure_Product->Success No Add_Purification_Step->Impure_Product

References

Technical Support Center: Managing Cytotoxicity in In Vitro Studies of Cassine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with extracts and compounds from the Cassine genus. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges of in vitro cytotoxicity studies with these natural products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound extract is colored and seems to be interfering with my MTT assay, leading to unexpectedly high cell viability. How can I address this?

A: This is a common issue with plant extracts rich in pigments. The color can interfere with the absorbance reading of the formazan product.

  • Troubleshooting Steps:

    • Run a "Compound-Only" Control: In a cell-free well, add your this compound extract at the same concentrations used in the experiment to the media. If the color of the media changes, you have colorimetric interference.

    • Run a Cell-Free MTT Reduction Control: In a cell-free well, add your extract and the MTT reagent to the media. If a purple color develops, your extract is directly reducing the MTT, independent of cellular activity. This is common for extracts containing antioxidant compounds like phenols and flavonoids, which have been identified in this compound species.

    • Solution 1: Background Subtraction: Prepare a parallel plate with the same extract concentrations but without cells. After the incubation period, add the MTT reagent and solubilizing agent. Subtract the absorbance readings from this "extract-only" plate from your experimental plate.

    • Solution 2: Use an Alternative Assay: Consider switching to a non-colorimetric or non-redox-based assay. Good alternatives include:

      • LDH Release Assay: Measures lactate dehydrogenase released from damaged cells. This is a colorimetric assay, but the measurement is taken from the supernatant before adding colored reagents to the cells.

      • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure ATP levels, which correlate with cell viability.

      • Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells manually or with an automated cell counter.

Q2: My this compound extract is not dissolving well in the cell culture medium, and I see precipitates in the wells.

A: Poor solubility is a frequent challenge with lipophilic compounds often found in plant extracts.

  • Troubleshooting Steps:

    • Optimize Solvent Use: Dissolve your crude extract in a minimal amount of a biocompatible solvent like DMSO before diluting it in the culture medium. The final concentration of DMSO in the medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Sonication or Vortexing: Gently sonicate or vortex the stock solution to aid in dissolution.

    • Filtration: After attempting to dissolve the extract, you can filter the solution through a 0.22 µm syringe filter to remove any remaining particulate matter. Be aware that this might also remove some of the active, less soluble components.

    • Co-solvents: For specific isolated compounds, consider using co-solvents like PEG400 or Tween 80, but always run appropriate vehicle controls to assess their intrinsic toxicity.

Q3: I'm observing a bell-shaped dose-response curve, where the cytotoxic effect of my this compound extract decreases at higher concentrations. What could be the reason?

A: This can be due to several factors related to the complexity of plant extracts.

  • Possible Explanations:

    • Compound Precipitation: At higher concentrations, the compounds may be precipitating out of the solution, reducing their bioavailable concentration.

    • Assay Interference: As mentioned in Q1, high concentrations of certain phytochemicals can more strongly interfere with colorimetric assays, leading to artificially inflated viability readings that mask the true cytotoxic effect.

    • Cellular Defense Mechanisms: High concentrations of the extract might trigger cellular stress responses that can, to some extent, counteract the cytotoxic effects of other components in the extract.

  • Recommendations:

    • Visually inspect the wells with higher concentrations for any precipitate under a microscope.

    • Re-evaluate your results using a different, non-interfering cytotoxicity assay.

Data on Cytotoxicity of this compound and Related Compounds

Quantitative data on the cytotoxicity of this compound species is limited in the available literature. The following tables summarize the available data for related genera and compounds to provide a comparative reference.

Table 1: Cytotoxicity of Alkaloids from Cassytha filiformis

CompoundCell LineIC50 (µM)
NeolitsineHeLa (Cervical Cancer)21.6
Neolitsine3T3 (Fibroblast)21.4
CassythineMel-5 (Melanoma)24.3
CassythineHL-60 (Leukemia)19.9
ActinodaphnineMel-5 (Melanoma)25.7
ActinodaphnineHL-60 (Leukemia)15.4

Data from Stévigny et al., 2002.[1]

Table 2: Cytotoxicity of Extracts from Simarouba glauca

ExtractCell LineIncubation TimeIC50 (µg/mL)
MethanolMDA-MB 231 (Breast Cancer)Not Specified117.81
ChloroformMDA-MB 231 (Breast Cancer)Not Specified123.05
AqueousMDA-MB 231 (Breast Cancer)Not Specified155.06
ChloroformHCT-116 (Colon Cancer)24h30.98 ± 0.33
ChloroformHCT-116 (Colon Cancer)48h23.63 ± 0.37
ChloroformHCT-116 (Colon Cancer)72h18.08 ± 0.17
Ethyl AcetateHCT-116 (Colon Cancer)24h78.86 ± 1.94
Ethyl AcetateHCT-116 (Colon Cancer)48h49.65 ± 1.96
Ethyl AcetateHCT-116 (Colon Cancer)72h45.84 ± 1.10

Data from Phyto-chemicals and Spectral Characterization of Novel Glaucarubinone Quassinoid from Simarouba glauca Leaves, 2025 and Anti-proliferative potential of phytochemical fractions isolated from Simarouba glauca DC leaf, 2020.[2][3]

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • 96-well plates

    • This compound extract/compound

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Prepare serial dilutions of the this compound extract in cell culture medium.

    • Remove the old medium from the cells and add the diluted extracts to the respective wells. Include vehicle controls (medium with the highest concentration of solvent used) and untreated controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates or T25 flasks

    • This compound extract/compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat them with the this compound extract for the desired time.

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Viable cells are negative for both Annexin V and PI; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.

3. Cell Cycle Analysis by Propidium Iodide Staining

This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • 6-well plates or T25 flasks

    • This compound extract/compound

    • Cold 70% ethanol

    • PBS

    • Propidium Iodide (PI) staining solution containing RNase A

    • Flow cytometer

  • Procedure:

    • Seed cells and treat them with the this compound extract.

    • Harvest the cells and wash them with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in the PI/RNase A staining solution.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed Cells overnight_incubation Overnight Incubation cell_seeding->overnight_incubation treatment Treat Cells with Extract overnight_incubation->treatment extract_prep Prepare this compound Extract Serial Dilutions extract_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt MTT Assay incubation->mtt apoptosis Annexin V/PI Assay incubation->apoptosis cell_cycle PI Staining incubation->cell_cycle data_analysis Data Analysis (IC50 Calculation) mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: General workflow for in vitro cytotoxicity testing of this compound extracts.

cassine_pathway cluster_erk ERK Pathway cluster_cyclin Cell Cycle Regulation This compound (-)-Cassine erk ERK Inactivation This compound->erk cyclin_d1 Cyclin D1 Downregulation erk->cyclin_d1 leads to g1_s_arrest G1/S Phase Arrest cyclin_d1->g1_s_arrest results in

References

Technical Support Center: Cassine Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cassine in animal models. The information provided is intended to help minimize potential complications and ensure the successful execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known side effects of this compound in animal models?

A1: At present, studies on the anti-inflammatory and anti-hyperalgesic effects of (-)-cassine have not reported significant side effects at therapeutic doses. Specifically, oral administration in mice at doses ranging from 3 to 60 mg/kg did not result in observable changes in body temperature, locomotor activity, or catalepsy.[1][2]

Q2: Is this compound toxic at higher doses?

A2: While therapeutic doses of this compound have a good safety profile, it belongs to the piperidine alkaloid class of compounds. Some piperidine alkaloids can be toxic at high doses, potentially causing neurological, musculoskeletal, and reproductive side effects.[3][4][5] Researchers should exercise caution and perform dose-response studies to establish the therapeutic window for their specific animal model and experimental conditions.

Q3: What is the best way to prepare this compound for oral administration?

A3: As an alkaloid, this compound may have limited water solubility. For oral administration, it is often dissolved or suspended in a suitable vehicle. The choice of vehicle is critical to ensure accurate dosing and minimize potential irritation. Common vehicles for poorly soluble compounds include aqueous solutions of carboxymethylcellulose (CMC) or polyethylene glycol (PEG).[6][7] It is recommended to start with a low concentration of the vehicle and assess the solubility and stability of the this compound formulation.

Q4: Can I administer this compound via other routes?

A4: Yes, in addition to oral administration, (-)-cassine has been administered via intraplantar, spinal, and intracerebroventricular routes in mice to study its local and central effects.[1][2] The choice of administration route should be guided by the specific research question.

Q5: What should I do if my animals show signs of distress after this compound administration?

A5: If animals exhibit signs of distress, it is crucial to first rule out factors related to the experimental procedure itself. Improper oral gavage technique can cause injury or stress.[8][9] The vehicle used for administration could also be a source of irritation. If procedural issues are ruled out, consider reducing the dose of this compound or further optimizing the formulation.

Troubleshooting Guide

Problem Possible Causes Solutions
Inconsistent experimental results - Poor solubility and stability of the this compound formulation.- Inaccurate dosing due to improper administration technique.- Optimize the formulation by testing different vehicles and concentrations.- Ensure all personnel are properly trained in the chosen administration technique.
Animals exhibit signs of oral or gastrointestinal irritation - The vehicle used for oral administration may be causing irritation.- The concentration of this compound in the formulation may be too high.- Test the vehicle alone in a control group to assess for any adverse effects.- Reduce the concentration of this compound and increase the dosing volume, staying within recommended limits for the animal species.
No observable therapeutic effect - The dose of this compound may be too low for the specific animal model or condition being studied.- Poor bioavailability due to suboptimal formulation.- Perform a dose-response study to determine the effective dose.- Improve the formulation to enhance the solubility and absorption of this compound.

Quantitative Data

Table 1: Effective Doses of (-)-Cassine in Mice without Observed Side Effects [1][2]

Administration RouteDose RangeAnimal ModelTherapeutic EffectObserved Side Effects
Oral (p.o.)3-60 mg/kgCarrageenan-induced hyperalgesiaAnti-hyperalgesicNone reported
Intraplantar (i.pl.)1-10 µ g/site Carrageenan-induced hyperalgesiaAnti-hyperalgesicNone reported
Intrathecal (i.t.)1-10 µ g/site Carrageenan-induced hyperalgesiaAnti-hyperalgesicNone reported
Intracerebroventricular (i.c.v.)1-10 µ g/site Carrageenan-induced hyperalgesiaAnti-hyperalgesicNone reported

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mice
  • Preparation of this compound Formulation:

    • Weigh the required amount of this compound powder.

    • Prepare the chosen vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water).

    • Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a homogenous suspension. The final concentration should be calculated to deliver the desired dose in a volume of 5-10 ml/kg body weight.

  • Animal Handling and Administration:

    • Gently restrain the mouse, ensuring it can breathe comfortably.

    • Use a proper-sized, soft, and flexible gavage needle.

    • Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Slowly administer the this compound formulation.

    • Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: Assessment of Anti-Inflammatory Effects (Carrageenan-Induced Paw Edema)
  • Baseline Measurement:

    • Measure the paw volume of the mice using a plethysmometer before any treatment.

  • This compound Administration:

    • Administer this compound or the vehicle control orally, as described in Protocol 1, typically 1 hour before the inflammatory insult.

  • Induction of Inflammation:

    • Inject a small volume (e.g., 20-50 µl) of carrageenan solution (e.g., 1% in saline) into the plantar surface of the hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for the this compound-treated group compared to the vehicle-treated group at each time point.

Visualizations

Signaling Pathways

Cassine_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_receptors Receptors cluster_pathways Intracellular Signaling Pathways cluster_response Cellular Response Inflammatory_Stimuli Inflammatory Stimuli TRPV1_TRPA1 TRPV1 / TRPA1 Inflammatory_Stimuli->TRPV1_TRPA1 MAPK_ERK MAPK/ERK Pathway TRPV1_TRPA1->MAPK_ERK NF_kB NF-κB Pathway TRPV1_TRPA1->NF_kB Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., COX-2) MAPK_ERK->Pro_inflammatory_Mediators NF_kB->Pro_inflammatory_Mediators This compound This compound This compound->TRPV1_TRPA1 Inhibits This compound->MAPK_ERK Inhibits This compound->NF_kB Inhibits This compound->Pro_inflammatory_Mediators Inhibits

Caption: Mechanism of action of this compound in inhibiting inflammatory pathways.

Experimental_Workflow A Acclimatization of Animals B Baseline Measurements A->B C Randomization into Treatment Groups B->C D This compound/Vehicle Administration C->D E Induction of Inflammation/Pain D->E F Behavioral/Biochemical Assessments E->F G Data Analysis F->G

Caption: General experimental workflow for evaluating this compound's efficacy.

Troubleshooting_Logic Start Animal Shows Adverse Effects Check_Procedure Review Administration Technique Start->Check_Procedure Check_Vehicle Evaluate Vehicle Toxicity Check_Procedure->Check_Vehicle Proper Refine_Procedure Retrain Personnel/ Use Appropriate Equipment Check_Procedure->Refine_Procedure Improper Check_Dose Assess this compound Dose Check_Vehicle->Check_Dose Non-toxic Change_Vehicle Select Alternative Vehicle Check_Vehicle->Change_Vehicle Toxic Reduce_Dose Perform Dose-Response Study and Lower Dose Check_Dose->Reduce_Dose Too High

References

Technical Support Center: Optimizing the Final Steps in (-)-Cassine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the final stages of (-)-Cassine synthesis. The information is based on established synthetic routes and aims to address common challenges encountered during these critical transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Step 1: Hydroboration-Oxidation of the Vinyl Group

Q1: My hydroboration-oxidation of the vinyl piperidine intermediate (17a to 18) is resulting in a low yield. What are the potential causes and solutions?

A: Low yields in this step can often be attributed to several factors:

  • Reagent Quality: Ensure the 9-BBN (9-borabicyclo[3.3.1]nonane) solution is fresh and has been properly stored to maintain its reactivity. Older solutions may have diminished hydride content.

  • Reaction Conditions: The reaction is typically run from 0 °C to room temperature.[1] Ensure the temperature is carefully controlled, as higher temperatures can lead to side reactions. Incomplete reaction can occur if the reaction time is too short. Monitor the reaction by TLC to ensure full consumption of the starting material.

  • Oxidation Step: The oxidation with aqueous NaOH and H₂O₂ is exothermic. Ensure slow and controlled addition of the reagents to maintain an appropriate reaction temperature. Inefficient oxidation can leave behind borane intermediates, complicating purification and reducing the yield of the desired primary alcohol (18).

Troubleshooting Summary:

Potential IssueRecommended Action
Old or inactive 9-BBNUse a freshly opened bottle or titrate the solution to determine its active concentration.
Incomplete reactionIncrease the reaction time and monitor progress by TLC.
Suboptimal temperature controlMaintain the recommended temperature profile (0 °C to room temperature).
Inefficient oxidationEnsure slow addition of NaOH and H₂O₂ with adequate cooling.
Step 2: Oxidation to Aldehyde and Wittig Reaction

Q2: I am having difficulty with the two-step conversion of the primary alcohol (18) to the elongated chain product (19), specifically with low yields in the Wittig reaction. What should I investigate?

A: This two-step sequence involves an oxidation followed by a Wittig reaction. Problems can arise in either step:

  • Oxidation: The oxidation of the primary alcohol to the aldehyde using PCC (Pyridinium chlorochromate) should be monitored carefully. Over-oxidation to the carboxylic acid is a possibility, although less likely with PCC. Ensure the PCC is of good quality and the reaction is run in an anhydrous solvent. The crude aldehyde is often used directly in the next step.[1]

  • Wittig Reaction:

    • Ylide Generation: The generation of the ylide from 9-decenyltriphenylphosphonium iodide using n-BuLi must be performed under strictly anhydrous and inert conditions at a low temperature (-40 °C).[1] Traces of water will quench the n-BuLi and the ylide.

    • Byproduct Removal: A common challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct during purification. This can often be addressed by careful column chromatography.

    • Ylide Reactivity: If the aldehyde is not sufficiently reactive, or if there is steric hindrance, the reaction may be sluggish. Ensuring the ylide is fully formed before the addition of the aldehyde is crucial.

Experimental Workflow for Alcohol to Diene Conversion

G cluster_oxidation Oxidation cluster_wittig Wittig Reaction node_18 Primary Alcohol (18) reagent_pcc PCC, CH₂Cl₂ node_18->reagent_pcc intermediate_aldehyde Crude Aldehyde reagent_pcc->intermediate_aldehyde wittig_reagent CH₂=CH(CH₂)₈PPh₃⁺I⁻ + n-BuLi, -40 °C intermediate_aldehyde->wittig_reagent product_19 Diene (19) wittig_reagent->product_19

Caption: Workflow for the oxidation of alcohol 18 and subsequent Wittig olefination.

Step 3: Wacker Oxidation

Q3: The Wacker oxidation of the terminal olefin in diene (19) to form the methyl ketone (20) is not proceeding efficiently. What are common pitfalls?

A: The Wacker oxidation is a powerful transformation but can be sensitive to reaction conditions.

  • Catalyst System: The reaction relies on a Pd(II)/Cu(II) catalytic system under an oxygen atmosphere (O₂).[1] Ensure the catalysts, PdCl₂ and CuCl₂, are of high purity. The copper co-catalyst is essential for reoxidizing the Pd(0) back to Pd(II) to complete the catalytic cycle.

  • Solvent: The choice of solvent is critical. A common solvent system is DMF/H₂O. The water concentration can significantly impact the reaction rate and selectivity.

  • Oxygen Supply: A continuous and efficient supply of oxygen is necessary. If using a balloon, ensure it is adequately filled and that the reaction mixture is vigorously stirred to ensure good gas-liquid mixing.

  • Side Reactions: Isomerization of the double bond can sometimes occur, leading to a mixture of ketone products.

Catalytic Cycle of Wacker Oxidation

G PdCl2 Pd(II)Cl₂ Pd0 Pd(0) PdCl2->Pd0 Pd0->PdCl2 Reoxidation CuCl2 2 Cu(II)Cl₂ CuCl 2 Cu(I)Cl CuCl2->CuCl CuCl->CuCl2 Alkene R-CH=CH₂ + H₂O Ketone R-C(O)CH₃ + 2 HCl O2 1/2 O₂ + 2 HCl H2O H₂O

Caption: Simplified catalytic cycle for the Wacker oxidation.

Step 4: Catalytic Hydrogenation

Q4: My catalytic hydrogenation of the internal double bond in ketone (20) to yield the saturated product (21) is slow or incomplete. How can I improve this?

A: Catalytic hydrogenation is generally a robust reaction, but efficiency can be affected by:

  • Catalyst Activity: The 5% Palladium on carbon (Pd/C) catalyst can lose activity over time or if exposed to catalyst poisons.[1] Using a fresh batch of catalyst is recommended. Ensure the catalyst is not pyrophoric and is handled appropriately.

  • Hydrogen Pressure: While the reported synthesis may proceed at atmospheric pressure (H₂ balloon), some substrates require higher pressures. If the reaction is slow, increasing the hydrogen pressure using a Parr shaker or similar apparatus may be necessary.

  • Solvent Purity: Ensure the solvent (e.g., ethanol or methanol) is pure and degassed to remove any dissolved oxygen that could interfere with the catalyst.

  • Substrate Purity: Impurities in the starting material (20) can sometimes act as catalyst poisons. Ensure the material is sufficiently pure before this step.

Step 5: Final Deprotection

Q5: The final deprotection of the MOM (methoxymethyl) and Boc (tert-butyloxycarbonyl) groups to yield (-)-Cassine (1) is not going to completion. What should I consider?

A: The simultaneous removal of both MOM and Boc protecting groups is typically achieved under acidic conditions.[1]

  • Acid Strength and Concentration: The reported conditions use a few drops of concentrated HCl in methanol.[1] If the reaction is incomplete, a slight increase in the amount of acid or a longer reaction time may be required. However, excessive acid or prolonged reaction times can potentially lead to side reactions.

  • Monitoring: The reaction should be closely monitored by TLC or LC-MS to determine the point of complete deprotection.

  • Work-up Procedure: After the reaction is complete, a basic work-up is required to neutralize the acid and isolate the free-base form of (-)-Cassine. Incomplete neutralization will result in the isolation of the hydrochloride salt.

Quantitative Data Summary

The following table summarizes the reported yields for the final steps in the total synthesis of (-)-Cassine as described by Kim et al. (2003).[1]

StepTransformationStarting MaterialProductReagents and ConditionsYield (%)
1Hydroboration-OxidationVinyl Piperidine (17a)Primary Alcohol (18)i) 9-BBN, 0 °C to rt; ii) NaOH, H₂O₂96
2Oxidation & WittigPrimary Alcohol (18)Diene (19)i) PCC; ii) CH₂=CH(CH₂)₈PPh₃⁺I⁻, n-BuLi, -40 °C67
3Wacker OxidationDiene (19)Methyl Ketone (20)O₂, CuCl₂, PdCl₂72
4HydrogenationMethyl Ketone (20)Saturated Ketone (21)H₂, 5% Pd-C81
5DeprotectionSaturated Ketone (21)(-)-Cassine (1)aq. HCl, MeOH100

Detailed Experimental Protocols

(Based on the synthesis reported by Kim, G. et al. Org. Lett. 2003, 5 (1), pp 27–29)[1][2]

Synthesis of Primary Alcohol (18): To a solution of the vinyl piperidine (17a) in THF at 0 °C is added a 0.5 M solution of 9-BBN in THF. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (as monitored by TLC). The reaction is then cooled back to 0 °C, and aqueous NaOH is added, followed by the slow, dropwise addition of 30% H₂O₂. The mixture is stirred for several hours, then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated to afford the primary alcohol (18).

Synthesis of Diene (19): To a solution of the primary alcohol (18) in anhydrous CH₂Cl₂ is added PCC. The mixture is stirred at room temperature until the oxidation is complete. The reaction mixture is then filtered through a pad of silica gel to remove the chromium salts, and the filtrate is concentrated to give the crude aldehyde. Separately, to a solution of 9-decenyltriphenylphosphonium iodide in anhydrous THF at -40 °C is added n-BuLi. The resulting deep red solution is stirred at this temperature for 30 minutes, after which a solution of the crude aldehyde in THF is added. The reaction is stirred for several hours, then quenched with a saturated aqueous solution of NH₄Cl. The product is extracted, and the combined organic layers are dried, concentrated, and purified by column chromatography to yield the diene (19).

Synthesis of Methyl Ketone (20): A solution of the diene (19) in a mixture of DMF and water is charged with PdCl₂ and CuCl₂. The flask is evacuated and backfilled with oxygen (from a balloon). The mixture is stirred vigorously under an O₂ atmosphere at room temperature until the reaction is complete. The reaction is quenched, and the product is extracted, dried, and purified by chromatography to give the methyl ketone (20).

Synthesis of Saturated Ketone (21): To a solution of the methyl ketone (20) in methanol or ethanol is added 5% Pd/C. The flask is evacuated and backfilled with hydrogen (from a balloon). The mixture is stirred under an H₂ atmosphere at room temperature until the starting material is fully consumed. The mixture is then filtered through Celite to remove the catalyst, and the filtrate is concentrated to yield the saturated ketone (21).

Synthesis of (-)-Cassine (1): The protected piperidine (21) is dissolved in methanol, and a few drops of concentrated aqueous HCl are added. The reaction is stirred at room temperature until complete deprotection is observed by TLC. The solvent is then removed under reduced pressure, and the residue is taken up in an organic solvent and washed with a saturated aqueous NaHCO₃ solution to neutralize the acid and isolate the free base. The organic layer is dried and concentrated to afford (-)-Cassine (1).

References

Validation & Comparative

Validating the Antimicrobial Efficacy of Cassine Against Resistant Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This guide provides a comparative analysis of the antimicrobial efficacy of compounds derived from the plant genus Cassine against clinically relevant resistant bacterial strains. The data presented herein is intended to inform researchers and drug development professionals on the potential of this compound as a source for new antimicrobial drugs.

Comparative Antimicrobial Activity

The antimicrobial potential of this compound species is attributed to a variety of bioactive compounds, primarily alkaloids and triterpenoids. This section compares the in vitro efficacy of these compounds against resistant bacterial strains with that of conventional antibiotics. The data is presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 1: Comparative Efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA)
Antimicrobial AgentThis compound-Derived Compound/ExtractMIC (µg/mL)Conventional AntibioticMIC (µg/mL)
Gram-Positive
S. aureus (MRSA)This compound transvaalensis extract0.02 - 0.6[1]Vancomycin1 - 2
Linezolid1 - 4
Daptomycin0.5 - 1
Ciprofloxacin>32
S. aureusThis compound (from Senna racemosa)2500[2]Oxacillin>2
S. epidermidisThis compound transvaalensis extract0.02 - 0.6[1]Vancomycin1 - 4
Oxacillin>0.25
Bacillus subtilisThis compound (from Senna racemosa)2500[2]Penicillin0.06 - 0.12

Note: The MIC values for conventional antibiotics are typical ranges and can vary depending on the specific strain and testing methodology. Data for this compound against a wider range of resistant strains and in direct comparison with a comprehensive panel of antibiotics is limited.

Potential Mechanisms of Action

While specific molecular targets of many this compound-derived compounds are still under investigation, the antimicrobial activity of plant-derived alkaloids, such as those found in this compound, is often attributed to several general mechanisms:

  • Disruption of Cell Membrane Integrity: Alkaloids can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[3]

  • Inhibition of Protein Synthesis: Some alkaloids can bind to bacterial ribosomes, interfering with the translation process and halting protein production, which is essential for bacterial survival.[3]

  • Inhibition of Nucleic Acid Synthesis: Certain alkaloids may inhibit bacterial DNA replication and transcription by interfering with enzymes such as DNA gyrase and topoisomerase, or by intercalating with the DNA itself.[3]

Further research is required to elucidate the precise mechanisms by which specific compounds from this compound exert their antimicrobial effects against resistant bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate antimicrobial efficacy.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Preparation of Antimicrobial Agent Stock Solutions: Prepare stock solutions of the this compound extracts/compounds and conventional antibiotics in an appropriate solvent.

  • Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial agents across the wells of the microtiter plate to create a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Kirby-Bauer Disk Diffusion Method for Antimicrobial Susceptibility Testing

This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Application of Antimicrobial Disks: Aseptically place paper disks impregnated with known concentrations of the this compound extracts/compounds and conventional antibiotics onto the surface of the inoculated agar plate. Ensure the disks are evenly spaced.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement of Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition around each disk in millimeters.

  • Interpretation of Results: The zone diameters are interpreted as susceptible, intermediate, or resistant according to standardized guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI). For novel compounds like those from this compound, the interpretation would be based on the relative zone sizes compared to known antibiotics.

Visualizing Antimicrobial Testing and Mechanisms

Experimental Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antimicrobial Stock Solutions D Perform Serial Dilutions of Antimicrobials A->D B Prepare Standardized Bacterial Inoculum E Inoculate Wells with Bacterial Suspension B->E C Dispense Broth in 96-Well Plate C->D D->E F Incubate Plate (16-20 hours) E->F G Read MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Mechanisms of Action of this compound Alkaloids

Antimicrobial_Mechanisms cluster_this compound This compound Alkaloids cluster_bacterium Bacterial Cell cluster_outcome Outcome This compound This compound Membrane Cell Membrane Disruption This compound->Membrane Protein Protein Synthesis Inhibition (Ribosomes) This compound->Protein DNA Nucleic Acid Synthesis Inhibition (DNA/RNA) This compound->DNA Outcome Bacteriostatic or Bactericidal Effect Membrane->Outcome Protein->Outcome DNA->Outcome

Caption: Potential antibacterial mechanisms of this compound-derived alkaloids.

References

Cassine vs. Other Piperidine Alkaloids: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the piperidine alkaloid cassine against other notable piperidine alkaloids, including piperine, lobeline, and coniine. We will delve into their diverse biological activities, supported by available quantitative data, and elucidate their underlying mechanisms of action through detailed signaling pathway diagrams. This objective comparison aims to highlight the therapeutic potential and distinctive pharmacological profiles of these compounds.

Data Presentation: A Quantitative Comparison

The following table summarizes the available quantitative data for the biological activities of this compound and other selected piperidine alkaloids. Direct comparisons should be made with caution due to variations in experimental conditions, such as cell lines, bacterial strains, and assay methodologies.

AlkaloidBiological ActivityAssayTarget/Cell LineResult
This compound AntimicrobialMinimum Inhibitory Concentration (MIC)Staphylococcus aureus, Bacillus subtilis2.5 mg/mL[1][2]
Candida albicans5.0 mg/mL[1][2]
Anti-inflammatoryCarrageenan-induced paw edema (in vivo)Mice3-30 mg/kg (oral) reduced nociception[3]
AntiproliferativeCell ViabilityHepG2 (Hepatocellular carcinoma)Induces cell cycle arrest at G1/S transition[4]
Piperine CytotoxicityMTT AssayHCT 116 (Colon cancer)IC50: ~50-100 µM (72h)[5]
Caco-2 (Colon cancer)IC50: >100 µM (72h)[3]
CEM/ADR 5000 (Leukemia)IC50: >100 µM (72h)[3]
AGP01 (Gastric cancer)IC50: 12.06 - 16.81 µg/mL[6]
Anti-inflammatoryCarrageenan-induced paw edema (in vivo)RatsSignificant inhibition of edema[7]
Lobeline CytotoxicityNot specifiedVarious cancer cell linesReverses P-gp dependent multidrug resistance[8]
Coniine Toxicity (LD50)In vivoMouse7.7 mg/kg[9]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of these piperidine alkaloids stem from their distinct interactions with various cellular signaling pathways.

This compound: Targeting the ERK/MAPK Pathway

This compound has been shown to exert its antiproliferative effects by inhibiting the Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] This pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting ERK phosphorylation, this compound leads to the downregulation of cyclin D1, a protein essential for the G1 to S phase transition in the cell cycle, ultimately resulting in cell cycle arrest.[4]

cassine_pathway This compound This compound ERK ERK This compound->ERK Inhibits CyclinD1 Cyclin D1 ERK->CyclinD1 Activates G1_S_Arrest G1/S Phase Cell Cycle Arrest CyclinD1->G1_S_Arrest Promotes

This compound's inhibition of the ERK signaling pathway.

Piperine: A Multi-Targeting Alkaloid

Piperine exhibits a broader mechanism of action, modulating several key signaling pathways implicated in inflammation and cancer. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines and cell survival proteins.[5] Furthermore, piperine can modulate the MAPK and Akt/mTOR pathways, which are critical for cell growth, proliferation, and survival.[5]

piperine_pathway Piperine Piperine NFkB NF-κB Piperine->NFkB Inhibits MAPK MAPK Pathway Piperine->MAPK Modulates Akt_mTOR Akt/mTOR Pathway Piperine->Akt_mTOR Modulates Inflammation Inflammation NFkB->Inflammation Promotes Cell_Proliferation Cell Proliferation & Survival MAPK->Cell_Proliferation Promotes Akt_mTOR->Cell_Proliferation Promotes

Piperine's modulation of multiple signaling pathways.

Lobeline: A Modulator of Neurotransmitter Transport

Lobeline's primary mechanism of action involves its interaction with the vesicular monoamine transporter 2 (VMAT2).[10] VMAT2 is responsible for packaging neurotransmitters like dopamine into synaptic vesicles for release. By acting as a VMAT2 ligand, lobeline can alter dopamine release and reuptake, which underlies its potential applications in addiction therapy.[10][11] It also acts as a mixed agonist-antagonist at nicotinic acetylcholine receptors (nAChRs).[10]

lobeline_pathway Lobeline Lobeline VMAT2 VMAT2 Lobeline->VMAT2 Binds to nAChR nAChRs Lobeline->nAChR Modulates Dopamine_Release Dopamine Release & Reuptake VMAT2->Dopamine_Release Regulates Neurotransmission Altered Neurotransmission nAChR->Neurotransmission Mediates Dopamine_Release->Neurotransmission

Lobeline's interaction with VMAT2 and nAChRs.

Coniine: A Potent Neurotoxin

Coniine is a potent neurotoxin that acts as an antagonist at nicotinic acetylcholine receptors (nAChRs), particularly at the neuromuscular junction.[12][13] By blocking these receptors, coniine prevents the binding of acetylcholine, the primary neurotransmitter for muscle contraction. This blockade leads to muscle paralysis, and in high doses, respiratory failure and death.[12]

coniine_pathway Coniine Coniine nAChR Nicotinic Acetylcholine Receptors (nAChR) at Neuromuscular Junction Coniine->nAChR Blocks Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Initiates Paralysis Paralysis nAChR->Paralysis Leads to Acetylcholine Acetylcholine Acetylcholine->nAChR Binds to & Activates

Coniine's antagonistic action at the nAChR.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test alkaloid and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[8][14][15][16][17]

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Acclimatization: Male Swiss mice or Wistar rats are acclimatized for at least one week before the experiment.

  • Compound Administration: The test alkaloid is administered orally or via intraperitoneal injection at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.[18][19][20][21][22]

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth to a specific density (e.g., 10⁵ CFU/mL).

  • Serial Dilution: The test alkaloid is serially diluted in a 96-well microplate containing the growth medium.

  • Inoculation: Each well is inoculated with the prepared microorganism suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the alkaloid at which no visible growth of the microorganism is observed.[23]

References

Comparative Anticholinesterase Activity of Cassine and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the anticholinesterase activity of the natural alkaloid (-)-Cassine and its synthesized analogues. The data presented is intended for researchers, scientists, and drug development professionals working on novel therapies for neurodegenerative diseases, particularly Alzheimer's disease.

Introduction

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine in the brain. Natural products, such as the piperidine alkaloid (-)-Cassine, have shown promise as cholinesterase inhibitors. This guide details a comparative study on the inhibitory activity of (-)-Cassine, its homologous natural product (-)-Spectaline, and a series of twelve synthesized analogues against both AChE and BChE. The study highlights a notable preference for BChE inhibition among the tested compounds.

Data Presentation: Comparative Anticholinesterase Activity

The inhibitory activities of Cassine, Spectaline, and their synthetic analogues were evaluated against electric eel acetylcholinesterase (AChEee) and human butyrylcholinesterase (BChEhu). The results, expressed as inhibition constants (Ki), are summarized in the table below. A lower Ki value indicates a higher binding affinity and more potent inhibition.

CompoundStructureAChEee % Inhibition @ 100 µMBChEhu % Inhibition @ 100 µMBChEhu Ki (µM)
(±)-Cassine (1) Piperidine with C12 side chain58.7 ± 4.572.8 ± 3.419.5
(±)-Spectaline (3) Piperidine with C14 side chain69.8 ± 1.277.2 ± 1.611.3
Analogue 10a Tetrahydropyridine with C7 side chain20.3 ± 0.949.3 ± 2.4ND
Analogue 10b Tetrahydropyridine with C12 side chain34.6 ± 2.667.5 ± 2.8ND
Analogue 10c Tetrahydropyridine with C14 side chain47.5 ± 1.583.4 ± 0.95.24
Analogue 11a Acetylated tetrahydropyridine with C7 side chain17.5 ± 3.537.8 ± 3.5ND
Analogue 11b Acetylated tetrahydropyridine with C12 side chain21.6 ± 3.158.6 ± 1.9ND
Analogue 11c Acetylated tetrahydropyridine with C14 side chain28.9 ± 2.168.7 ± 1.7ND
Analogue 12a Desmethylpiperidine with C7 side chain13.9 ± 3.155.4 ± 3.1ND
Analogue 12b Desmethylpiperidine with C12 side chain25.6 ± 2.870.9 ± 1.917.4
Analogue 12c Desmethylpiperidine with C14 side chain31.5 ± 2.175.3 ± 1.3ND
Analogue 13a Acetylated desmethylpiperidine with C7 side chain11.6 ± 3.865.2 ± 2.113.2
Analogue 13b Acetylated desmethylpiperidine with C12 side chain18.7 ± 3.259.8 ± 2.5ND
Analogue 13c Acetylated desmethylpiperidine with C14 side chain22.4 ± 2.866.3 ± 1.8ND

ND: Not Determined for compounds with less than 65% inhibition at 100 µM. Data sourced from Silva et al., 2022.[1][2]

The results indicate a general trend of higher inhibitory activity against BChE as compared to AChE. Notably, the synthetic analogue 10c exhibited the most potent BChE inhibition with a Ki of 5.24 µM.[1][2]

Experimental Protocols

The anticholinesterase activity was determined using an on-flow mass spectrometry-based dual-enzyme assay.

1. Enzyme Immobilization:

  • Electric eel acetylcholinesterase (AChEee) and human serum butyrylcholinesterase (BChEhu) were immobilized on fused silica capillaries to create immobilized enzyme reactors (ICERs).

  • The immobilization process involves activating the capillary surface, followed by the covalent attachment of the respective enzymes.

2. On-flow Dual-Enzyme Assay System:

  • The system consists of a liquid chromatography (LC) system, two parallel ICERs (one for AChEee and one for BChEhu), and a mass spectrometer (MS) detector.

  • Switching valves are used to direct the flow of the substrate and inhibitor solutions through the ICERs to the MS.

3. Assay Procedure:

  • A solution of the substrate, acetylcholine (ACh), is continuously infused through both ICERs.

  • The enzymatic reaction produces choline, which is detected by the mass spectrometer. The area of the protonated choline ion peak ([M+H]⁺ m/z 104.0) is monitored to measure the baseline enzyme activity.

  • To test for inhibition, a solution of the test compound (this compound or its analogues) is injected into the system.

  • The inhibitor and substrate are incubated with the immobilized enzymes.

  • The reduction in the production of choline in the presence of the inhibitor is measured by the decrease in the corresponding peak area in the mass spectrum.

  • The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor.

4. Determination of Inhibition Constant (Ki):

  • For the most potent compounds, dose-response curves were generated by injecting a range of inhibitor concentrations.

  • The inhibitor constant, Ki, which reflects the binding affinity of the inhibitor to the enzyme, was determined from replots of the primary reciprocal plot data (Lineweaver-Burk plots).[1]

Visualizations

Cholinergic Synapse Signaling Pathway

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Choline Acetyltransferase Choline->ACh_synthesis AcetylCoA Acetyl-CoA AcetylCoA->ACh_synthesis ACh_in_vesicle ACh ACh_synthesis->ACh_in_vesicle Synthesis ACh_vesicle Vesicular ACh Transporter ACh_released ACh ACh_vesicle->ACh_released Release ACh_in_vesicle->ACh_vesicle Packaging Choline_transporter Choline Transporter AChE AChE ACh_released->AChE Hydrolysis ACh_receptor ACh Receptor ACh_released->ACh_receptor Binding Choline_product Choline AChE->Choline_product Acetate_product Acetate AChE->Acetate_product Choline_product->Choline_transporter Reuptake This compound This compound & Analogues This compound->AChE Inhibition Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Activation

Caption: Cholinergic synapse and the inhibitory action of this compound.

Experimental Workflow for Anticholinesterase Activity Screening

Experimental_Workflow cluster_synthesis Synthesis of Analogues cluster_assay Anticholinesterase Assay cluster_data Data Analysis Start Starting Materials Synth Multi-step Synthesis Start->Synth Purify Purification & Characterization Synth->Purify Screen On-flow MS-based Dual Enzyme Assay Purify->Screen Test Compounds Prep Prepare Enzyme Reactors (AChE & BChE) Prep->Screen Inhibit Measure % Inhibition Screen->Inhibit Ki_det Determine Ki for Potent Compounds Inhibit->Ki_det Compare Comparative Analysis of Anticholinesterase Activity Ki_det->Compare SAR Structure-Activity Relationship (SAR) Analysis Compare->SAR

Caption: Workflow for synthesis and anticholinesterase screening.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Cassine and Standard Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the anti-inflammatory efficacy of the natural alkaloid (-)-cassine against standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The following sections present quantitative data from preclinical studies, detailed experimental protocols, and an overview of the molecular signaling pathways involved. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Efficacy Comparison

The anti-inflammatory effects of (-)-cassine and standard NSAIDs have been evaluated in various preclinical models of inflammation. The data presented below summarizes their efficacy in two commonly used models: carrageenan-induced paw edema and Complete Freund's Adjuvant (CFA)-induced mechanical hyperalgesia.

Carrageenan-Induced Paw Edema

This model induces acute inflammation, characterized by swelling (edema) at the injection site. The efficacy of anti-inflammatory agents is measured by the percentage inhibition of this edema.

CompoundSpeciesDoseRoute of AdministrationTime Post-Carrageenan% Inhibition of EdemaReference
(-)-CassineMouse30 mg/kgOral (p.o.)3 hours45%[1]
IndomethacinMouse10 mg/kgIntraperitoneal (i.p.)3 hours~50%[2]
IndomethacinMouse10 mg/kgOral (p.o.)5 hours31.67%[3]
DiclofenacRat30 mg/kgOral (p.o.)3 hours~60%[4]
CelecoxibRat30 mg/kgIntraperitoneal (i.p.)Not SpecifiedDose-dependent reduction[5]

Note: Direct comparison should be made with caution due to variations in species, administration routes, and time points across studies.

Complete Freund's Adjuvant (CFA)-Induced Mechanical Hyperalgesia

The CFA model induces a more persistent inflammatory pain state, characterized by a heightened sensitivity to mechanical stimuli (mechanical hyperalgesia). Efficacy is measured by the reduction of this sensitivity.

CompoundSpeciesDoseRoute of AdministrationTime Post-CFAEfficacy Measurement% Inhibition of Mechanical HyperalgesiaReference
(-)-CassineMouse60 mg/kgOral (p.o.)3 hoursInhibition of mechanical hyperalgesia39%[1]
IbuprofenMouse10 mg/kgSubcutaneous (s.c.)24 hoursNo significant increase in mechanical thresholdNot Applicable[1]
DiclofenacMouse5 mg/kgSubcutaneous (s.c.)24 hoursNo significant increase in mechanical thresholdNot Applicable[1]
CelecoxibMouse20 mg/kgSubcutaneous (s.c.)24 hoursNo significant increase in mechanical thresholdNot Applicable[1]
IndomethacinRatNot SpecifiedNot Specified24-72 hours33% inhibition of edemaNot a direct measure of hyperalgesia[6]

Note: Quantitative data for the percentage inhibition of mechanical hyperalgesia by standard NSAIDs in mice using the CFA model is limited in the reviewed literature, with many studies focusing on other endpoints such as changes in voluntary movement. The available data suggests that at the tested doses, some NSAIDs did not significantly reverse established mechanical allodynia in this specific model.[1] It is important to note that the efficacy of NSAIDs can be model and endpoint dependent.

Experimental Protocols

Carrageenan-Induced Paw Edema

This acute inflammatory model is widely used to evaluate the efficacy of anti-inflammatory drugs.

  • Animals: Typically, male Swiss mice or Wistar rats are used.

  • Induction of Inflammation: A subplantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the animals.

  • Drug Administration: Test compounds (e.g., (-)-cassine, indomethacin) or vehicle are administered, commonly via oral (p.o.) or intraperitoneal (i.p.) routes, at a specified time (e.g., 60 minutes) before the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the vehicle-treated control group.

Complete Freund's Adjuvant (CFA)-Induced Mechanical Hyperalgesia

This model is used to induce a more persistent inflammatory state and to assess inflammatory pain.

  • Animals: Male Swiss mice are commonly used.

  • Induction of Inflammation: A subplantar injection of CFA is administered into the right hind paw.

  • Drug Administration: The test compounds or vehicle are typically administered orally at specified time points after CFA injection.

  • Assessment of Mechanical Hyperalgesia: The paw withdrawal threshold in response to a mechanical stimulus is measured using a von Frey filament test. An electronic von Frey apparatus is often used to apply increasing pressure to the plantar surface of the paw until the animal withdraws it.

  • Data Analysis: The withdrawal threshold is recorded, and the percentage of inhibition of hyperalgesia is calculated by comparing the drug-treated groups to the vehicle-treated CFA group.

Signaling Pathways and Mechanisms of Action

Both (-)-cassine and standard NSAIDs exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A primary target for both is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2.

Standard NSAIDs, such as ibuprofen and diclofenac, are generally non-selective inhibitors of both COX-1 and COX-2.[1] The inhibition of COX-2 leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Newer NSAIDs, like celecoxib, are selective COX-2 inhibitors, which were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.

(-)-Cassine has been shown to inhibit the upregulation of COX-2.[1] Furthermore, its mechanism of action involves the inhibition of the phosphorylation of MAPK/ERK and the transcription factor NF-κB.[1] NF-κB is a critical regulator of the expression of many pro-inflammatory genes, including cytokines and COX-2.

Below are diagrams illustrating the established anti-inflammatory signaling pathways for both standard NSAIDs and (-)-cassine.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan, CFA) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_I Prostaglandins (PGE2, PGI2, etc.) Prostaglandins_H->Prostaglandins_I Inflammation Inflammation (Edema, Hyperalgesia) Prostaglandins_I->Inflammation NSAIDs Standard NSAIDs (e.g., Ibuprofen, Diclofenac) NSAIDs->COX1 NSAIDs->COX2 Celecoxib Selective COX-2 Inhibitors (e.g., Celecoxib) Celecoxib->COX2

Caption: Mechanism of action of standard NSAIDs.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan, CFA) MAPK_ERK MAPK/ERK Phosphorylation Inflammatory_Stimuli->MAPK_ERK NFkB NF-κB Activation Inflammatory_Stimuli->NFkB MAPK_ERK->NFkB COX2_Upregulation COX-2 Upregulation NFkB->COX2_Upregulation Prostaglandins Prostaglandin Synthesis COX2_Upregulation->Prostaglandins Inflammation Inflammation (Edema, Hyperalgesia) Prostaglandins->Inflammation Cassine (-)-Cassine This compound->MAPK_ERK This compound->NFkB This compound->COX2_Upregulation

Caption: Anti-inflammatory mechanism of (-)-cassine.

G cluster_protocol Experimental Workflow Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Paw Volume / Mechanical Threshold Measurement Animal_Acclimatization->Baseline_Measurement Drug_Administration Drug/Vehicle Administration (p.o. or i.p.) Baseline_Measurement->Drug_Administration Inflammation_Induction Inflammation Induction (Carrageenan or CFA) Drug_Administration->Inflammation_Induction Post_Induction_Measurement Post-Induction Measurements (Multiple Time Points) Inflammation_Induction->Post_Induction_Measurement Data_Analysis Data Analysis (% Inhibition) Post_Induction_Measurement->Data_Analysis

References

Cross-validation of Cassine's antiproliferative activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiproliferative activity of Cassine, a piperidine alkaloid primarily isolated from plants of the Senna genus (formerly Cassia). The data presented herein is based on available in vitro studies and aims to offer a consolidated resource for evaluating the potential of this compound and its derivatives as anticancer agents. Due to the limited availability of data on pure (-)-cassine across a wide range of cell lines, this guide incorporates findings from studies on mixtures of (-)-cassine and (-)-spectaline, as well as extracts from Senna spectabilis, which are known to contain these alkaloids.

Data Presentation: Antiproliferative Activity of this compound and Related Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound-containing mixtures and extracts against various human cancer cell lines. These values provide a quantitative measure of the concentration required to inhibit the growth of 50% of the cancer cell population.

Compound/ExtractCell LineCancer TypeIC50 ValueReference
Mixture of (-)-cassine and (-)-spectalineHepG2Hepatocellular Carcinoma26.45 ± 1.73 µg/mL[1][2]
Mixture of (-)-cassine and (-)-spectalineNormal FibroblastNon-cancerous55.62 ± 1.69 µg/mL[1]
Flower extract of Senna spectabilis var. excelsaPC3Prostate Cancer21.08 µg/mL[3]
Flower extract of Senna spectabilis var. excelsaHL60Leukemia31.37 µg/mL[3]
N,O-diacetylthis compound (derivative) and other alkaloidsKBOral Cancer2.0 - 5.2 µg/mL[4]

Note: The data for PC3, HL60, and KB cell lines were obtained from studies using plant extracts or a derivative of this compound, not a purified mixture of (-)-cassine and (-)-spectaline. This should be taken into consideration when comparing the potency across different cell lines.

Mechanism of Action: Cell Cycle Arrest and Signaling Pathway Modulation

Studies on the hepatocellular carcinoma cell line, HepG2, have elucidated a key mechanism by which the mixture of (-)-cassine and (-)-spectaline exerts its antiproliferative effects. The primary mechanism identified is the induction of cell cycle arrest at the G1/S transition phase [1][2]. This arrest prevents the cancer cells from entering the DNA synthesis (S) phase, thereby halting their proliferation.

This cell cycle arrest is mediated through the modulation of specific signaling pathways. The key molecular events include:

  • Inactivation of Extracellular Signal-Regulated Kinase (ERK): The alkaloid mixture leads to a decrease in the phosphorylation of ERK, a critical protein kinase involved in cell proliferation signaling[1][2].

  • Downregulation of Cyclin D1 Expression: Consequently, the expression of Cyclin D1, a key regulatory protein for G1 phase progression, is reduced[1][2].

The following diagram illustrates the proposed signaling pathway affected by the (-)-cassine and (-)-spectaline mixture in HepG2 cells.

G1_S_Arrest cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor MEK MEK Receptor->MEK ERK ERK MEK->ERK phosphorylates p-ERK p-ERK ERK->p-ERK Cyclin D1 Cyclin D1 p-ERK->Cyclin D1 promotes expression Cassine_Spectaline (-)-cassine/ (-)-spectaline Cassine_Spectaline->p-ERK inhibits CDK4/6 CDK4/6 Cyclin D1->CDK4/6 activates G1/S Arrest G1/S Phase Arrest Rb Rb CDK4/6->Rb phosphorylates p-Rb p-Rb Rb->p-Rb E2F E2F Rb->E2F inhibits S-phase Genes S-phase Genes E2F->S-phase Genes activates transcription

Caption: Signaling pathway of this compound-induced G1/S cell cycle arrest.

Experimental Protocols

This section outlines the generalized methodologies for the key experiments cited in the evaluation of this compound's antiproliferative activity.

Cell Viability Assay (MTT Assay)

The antiproliferative activity of this compound and related compounds is commonly determined using a colorimetric cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound mixture) and incubated for a specified period (e.g., 48 or 72 hours). A control group receives only the vehicle (e.g., DMSO).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

The following diagram provides a workflow for a typical cell viability assay.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with various concentrations of this compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 3-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow of a typical MTT cell viability assay.

Western Blot Analysis for ERK Phosphorylation and Cyclin D1 Expression

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the levels of phosphorylated ERK (p-ERK) and Cyclin D1.

  • Cell Lysis: After treatment with the test compound, cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation state.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p-ERK, anti-ERK, anti-Cyclin D1, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: The intensity of the bands is quantified using densitometry software, and the levels of p-ERK and Cyclin D1 are normalized to the total ERK and the loading control, respectively.

References

Structure-Activity Relationship (SAR) Studies of Cassine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cassine and its derivatives, a class of piperidine alkaloids, have garnered significant interest in the scientific community due to their diverse biological activities. These compounds, originally isolated from plants of the Senna genus, have demonstrated potential as anticholinesterase agents, anticancer therapeutics, and antimicrobial agents. This guide provides a comparative analysis of the structure-activity relationships of various this compound derivatives, summarizing key quantitative data and outlining the experimental protocols used to determine their biological efficacy.

Anticholinesterase Activity

A notable therapeutic application of this compound derivatives is their ability to inhibit cholinesterases, enzymes that play a crucial role in the nervous system. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease.

Comparative Data

A study involving the synthesis and evaluation of twelve analogues of (-)-cassine and (-)-spectaline revealed a preference for butyrylcholinesterase (BChE) inhibition over acetylcholinesterase (AChE) inhibition.[1] The inhibitory activities (Ki) of the most potent compounds against human BChE are presented in the table below.

CompoundKi (μM) for human BChE
10c 5.24[1]
(-)-Spectaline (3) 11.3[1]
13a 13.2[1]
12b 17.4[1]
Structure-Activity Relationship Insights

The available data suggests that modifications to the piperidine ring and the side chain of the this compound scaffold significantly influence BChE inhibitory activity. Compound 10c emerged as the most potent inhibitor, indicating that its specific structural modifications are favorable for binding to the active site of BChE. A comprehensive SAR analysis would require further investigation into the specific structural features of each analog and their correlation with inhibitory potency.

Experimental Protocol: On-flow Mass Spectrometry-Based Dual-Enzyme Assay

The anticholinesterase activity of the this compound derivatives was determined using an on-flow mass spectrometry-based dual-enzyme assay. This method allows for the simultaneous evaluation of inhibition of both electric eel acetylcholinesterase (AChEee) and human butyrylcholinesterase (BChEhu).[1]

Experimental Workflow: Anticholinesterase Activity Assay

G cluster_prep Sample Preparation cluster_assay On-flow MS Assay cluster_analysis Data Analysis A Synthesized this compound Analogues D Incubate Analogues with Enzymes A->D B Enzyme Solutions (AChEee & BChEhu) B->D C Substrate Solution E Inject Substrate C->E D->E F On-flow MS Analysis E->F G Measure Product Formation F->G H Calculate % Inhibition G->H I Determine Ki Values H->I

Caption: Workflow for determining anticholinesterase activity.

Antiproliferative and Cytotoxic Activity

A mixture of (-)-cassine and (-)-spectaline has been shown to reduce cell viability in a concentration-dependent manner across six different tumor cell lines.[2][3] The most significant effects were observed in hepatocellular carcinoma (HepG2) cells.

Comparative Data

While specific IC50 values for all cell lines require access to the full-text publications, it is reported that the alkaloid mixture was effective in inhibiting the proliferation of HepG2 cells.[2][3] Further studies are needed to isolate the individual contributions of (-)-cassine and (-)-spectaline to the observed cytotoxicity.

Mechanism of Action: Cell Cycle Arrest

The antiproliferative effect of the this compound alkaloids on HepG2 cells is attributed to their ability to induce cell cycle arrest at the G1/S transition.[2][3] This is achieved through the inactivation of the extracellular signal-regulated kinase (ERK) and the subsequent downregulation of cyclin D1 expression.[2][3]

Signaling Pathway: Antiproliferative Action of this compound Derivatives

G A This compound Derivatives B ERK A->B Inactivation C Cyclin D1 B->C Downregulation D G1/S Transition C->D Promotion (Inhibited) E Cell Cycle Arrest D->E

Caption: ERK/Cyclin D1 pathway inhibition by this compound derivatives.

Antimicrobial Activity

This compound has also been identified as having antimicrobial properties, demonstrating activity against both bacteria and fungi.

Comparative Data

The minimum inhibitory concentrations (MICs) of this compound against several microorganisms are summarized below.

MicroorganismMIC (mg/mL)
Staphylococcus aureus2.5[4][5]
Bacillus subtilis2.5[4][5]
Candida albicans5.0[4][5]
Structure-Activity Relationship Insights

The data indicates that this compound possesses moderate antibacterial and antifungal activity. Further studies with a broader range of derivatives are necessary to elucidate the specific structural features responsible for this antimicrobial action and to potentially enhance its potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity is typically determined using a broth microdilution method to find the minimum inhibitory concentration (MIC). This involves preparing serial dilutions of the compound in a liquid growth medium, inoculating with the test microorganism, and incubating under appropriate conditions. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

The current body of research highlights the potential of this compound derivatives as a versatile scaffold for the development of new therapeutic agents. The structure-activity relationship studies conducted so far have provided valuable insights into the structural requirements for anticholinesterase, antiproliferative, and antimicrobial activities. Future research should focus on the synthesis and evaluation of a wider array of analogues to build more comprehensive SAR models. This will enable the rational design of more potent and selective this compound-based drugs for a variety of clinical applications.

References

A Comparative Guide to the In Vitro and In Vivo Effects of (-)-Cassine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of (-)-cassine, a piperidine alkaloid primarily isolated from plants of the Senna (formerly Cassia) genus. The data presented herein is collated from multiple preclinical studies to offer an objective overview of its anti-inflammatory, analgesic, and cytotoxic properties, supported by experimental data and detailed methodologies.

In Vitro Effects of (-)-Cassine: A Focus on Cytotoxicity

(-)-Cassine has demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines. The primary mechanism of action involves the induction of cell cycle arrest at the G1/S transition phase and modulation of key signaling pathways.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of (-)-cassine and its combination with (-)-spectaline in different cancer cell lines. It is important to note that direct comparison between studies may be limited by variations in experimental conditions.

Compound/ExtractCell LineCell TypeIC50 (µg/mL)Duration of TreatmentCitation(s)
Mixture of (-)-cassine and (-)-spectalineHepG2Human Hepatocellular Carcinoma~2.572 hours
HeLaHuman Cervical Cancer~5.072 hours
A549Human Lung Carcinoma~10.072 hours
PC-3Human Prostate Cancer~12.572 hours

In Vivo Effects of (-)-Cassine: Anti-inflammatory and Analgesic Activity

In animal models, (-)-cassine exhibits potent anti-inflammatory and analgesic properties, comparable in some instances to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Anti-inflammatory Activity

The table below presents the inhibitory effects of (-)-cassine on carrageenan-induced paw edema in mice, a standard model for acute inflammation.

TreatmentDose (mg/kg, p.o.)Time Post-Carrageenan% Inhibition of EdemaAlternative Comparison (Indomethacin)Citation(s)
(-)-Cassine103 hours45%10 mg/kg showed 54% inhibition at 3 hours[1]
(-)-Cassine303 hours60%Not directly compared in the same study
Indomethacin 10 3 hours ~54% Standard Control [1]

Note: The data for (-)-cassine and indomethacin may be from different studies and are presented for comparative context. Direct head-to-head studies are limited.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the general procedure for determining the cytotoxic effects of (-)-cassine using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

  • Cell Seeding: Plate cancer cells (e.g., HepG2, HeLa, A549, PC-3) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of (-)-cassine (e.g., 0.1 to 100 µg/mL) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This protocol describes a standard method for evaluating the anti-inflammatory activity of (-)-cassine in a rodent model.[3][4]

  • Animal Acclimatization: Use adult male Swiss mice (20-25 g) and allow them to acclimatize for at least one week before the experiment.

  • Compound Administration: Administer (-)-cassine orally (p.o.) at different doses (e.g., 3, 10, 30 mg/kg) or a control vehicle. A positive control group should receive a standard anti-inflammatory drug such as indomethacin (10 mg/kg, p.o.).

  • Induction of Inflammation: One hour after treatment, inject 50 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is a general guideline for assessing the effect of (-)-cassine on the phosphorylation of ERK and the levels of NF-κB.[5][6][7]

  • Cell Treatment and Lysis: Treat cells with (-)-cassine for a specified time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK, total ERK, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the levels of the target proteins to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the steps to analyze the effect of (-)-cassine on cell cycle distribution.[8][9][10]

  • Cell Treatment: Seed cells and treat them with the desired concentrations of (-)-cassine for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Incubate the cells in the staining solution for 30 minutes in the dark at room temperature. Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathways Modulated by (-)-Cassine

The anti-inflammatory and anti-proliferative effects of (-)-cassine are mediated through the inhibition of key signaling pathways, including the MAPK/ERK and NF-κB pathways.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway Inhibition GF Growth Factors/ Inflammatory Stimuli Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., AP-1, ELK1) ERK->Transcription Response Cell Proliferation, Inflammation Transcription->Response Cassine (-)-Cassine This compound->ERK

Caption: Inhibition of the MAPK/ERK signaling pathway by (-)-cassine.

NFkB_Pathway NF-κB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB P NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibition NFkB_p65_p50_active Active NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_active Release Nucleus Nucleus NFkB_p65_p50_active->Nucleus Translocation Gene_Expression Gene Expression (COX-2, Cytokines) Inflammation Inflammation Gene_Expression->Inflammation This compound (-)-Cassine This compound->IKK

Caption: Inhibition of the NF-κB signaling pathway by (-)-cassine.

Mechanism of Cell Cycle Arrest

(-)-Cassine induces cell cycle arrest at the G1/S transition, preventing cancer cell proliferation. This is achieved by downregulating key proteins required for the progression from the G1 to the S phase.

Cell_Cycle_G1S Induction of G1/S Cell Cycle Arrest G1_Phase G1 Phase G1_S_Transition G1_Phase->G1_S_Transition S_Phase S Phase (DNA Replication) CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex (Inactive) CyclinD_CDK46->Rb_E2F P pRb p-Rb Rb_E2F->pRb E2F E2F (Active) pRb->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates CyclinE_CDK2->G1_S_Transition Promotes G1_S_Transition->S_Phase This compound (-)-Cassine This compound->CyclinD_CDK46 Downregulates Cyclin D1

Caption: Mechanism of G1/S cell cycle arrest induced by (-)-cassine.

References

Cassine: A Head-to-Head Comparison with Other Natural Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance necessitates the exploration of novel therapeutic agents from natural sources. Cassine, a piperidine alkaloid, has demonstrated notable antimicrobial properties. This guide provides a head-to-head comparison of this compound with other prominent natural antimicrobial compounds, supported by available experimental data. We delve into their efficacy, mechanisms of action, and the experimental protocols used for their evaluation, offering a resource for researchers in the field of antimicrobial drug discovery.

Comparative Antimicrobial Efficacy

The antimicrobial potential of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. While data on this compound is limited, this section presents its known MIC values alongside those of other well-researched natural antimicrobials for a comparative perspective.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Natural Antimicrobial Compounds

CompoundClassStaphylococcus aureus (μg/mL)Bacillus subtilis (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)Candida albicans (μg/mL)Aspergillus niger (μg/mL)
This compound Piperidine Alkaloid2500[1]2500[1]Not AvailableNot Available5000[1]Not Available
Berberine Isoquinoline Alkaloid16 - 128Not Available>64Not Available>64Not Available
Thymol Phenolic Monoterpenoid125 - 250Not Available125>1000[2]Not AvailableNot Available
Carvacrol Phenolic Monoterpenoid125Not Available125Not AvailableNot AvailableNot Available

Note: The provided MIC values are sourced from various studies and may not be directly comparable due to potential differences in experimental conditions.

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. The following are detailed protocols for the primary assays used to determine antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Workflow for Broth Microdilution MIC Assay

prep Prepare serial dilutions of the test compound in a 96-well microplate inoc Inoculate each well with a standardized microbial suspension prep->inoc Add inoculum inc Incubate the microplate under optimal growth conditions inoc->inc Incubate read Visually or spectrophotometrically assess microbial growth inc->read Observe det Determine the MIC as the lowest concentration with no visible growth read->det Analyze

Caption: Workflow of the broth microdilution MIC assay.

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the antimicrobial agent) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Agar Disc Diffusion Assay

This qualitative or semi-quantitative method assesses the susceptibility of a microorganism to an antimicrobial agent.

Workflow for Agar Disc Diffusion Assay

inoc Prepare a standardized microbial inoculum swab Evenly swab the inoculum onto an agar plate inoc->swab Prepare lawn disk Place antimicrobial-impregnated discs on the agar surface swab->disk Apply discs inc Incubate the plate under optimal growth conditions disk->inc Incubate measure Measure the diameter of the zone of inhibition inc->measure Observe

Caption: Workflow of the agar disc diffusion assay.

Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the MIC assay.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a suitable agar plate (e.g., Mueller-Hinton agar) to create a uniform lawn of bacteria.

  • Application of Discs: Sterile paper discs impregnated with a known concentration of the antimicrobial agent are placed on the surface of the inoculated agar.

  • Incubation: The plate is incubated under appropriate conditions.

  • Measurement of Zone of Inhibition: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Mechanism of Action and Signaling Pathways

Understanding how these natural compounds exert their antimicrobial effects is crucial for their development as therapeutic agents. While the specific mechanism of this compound is not yet fully elucidated, its classification as a piperidine alkaloid provides insights into its likely mode of action.

Piperidine Alkaloids: Potential Efflux Pump Inhibition

Piperidine alkaloids, such as the well-studied compound piperine, have been shown to act as efflux pump inhibitors (EPIs) in bacteria.[3][4][5][6][7] Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby conferring resistance. By inhibiting these pumps, piperidine alkaloids can restore the efficacy of conventional antibiotics and overcome multidrug resistance.

The primary mechanism of efflux pump inhibition by compounds like piperine is believed to be through competitive or non-competitive binding to the efflux pump proteins. This binding event interferes with the pump's ability to recognize and transport its substrates.

Proposed Mechanism of Piperidine Alkaloid as an Efflux Pump Inhibitor

cluster_cell Bacterial Cell pump Efflux Pump antibiotic_out Antibiotic (Extracellular) pump->antibiotic_out Efflux antibiotic_in Antibiotic (Intracellular) antibiotic_in->pump Substrate for target Bacterial Target (e.g., DNA, Ribosome) antibiotic_in->target Inhibits Growth antibiotic_out->antibiotic_in Enters Cell This compound This compound (Piperidine Alkaloid) This compound->pump Inhibits

Caption: Inhibition of bacterial efflux pumps by piperidine alkaloids.

The inhibition of efflux pumps leads to the intracellular accumulation of antimicrobial agents, allowing them to reach their targets and exert their therapeutic effect. This mechanism is a significant area of research for combating antibiotic resistance.

Impact on Bacterial Signaling

The inhibition of efflux pumps can have downstream effects on various bacterial signaling pathways. Efflux pumps are not only involved in antibiotic resistance but also play roles in bacterial virulence, biofilm formation, and quorum sensing.[8][9]

Potential Downstream Effects of Efflux Pump Inhibition

EPI Efflux Pump Inhibition Accumulation Intracellular Accumulation of Signaling Molecules EPI->Accumulation QS Disruption of Quorum Sensing Accumulation->QS Biofilm Reduced Biofilm Formation QS->Biofilm Virulence Attenuation of Virulence QS->Virulence

Caption: Potential impact on bacterial signaling pathways.

By disrupting the normal function of efflux pumps, EPIs can interfere with the transport of signaling molecules involved in these processes, leading to a reduction in bacterial pathogenicity.

Conclusion

This compound, a piperidine alkaloid, demonstrates antimicrobial activity, although the currently available data on its efficacy against a broad range of pathogens is limited. Its structural similarity to other piperidine alkaloids, such as piperine, suggests a potential mechanism of action as an efflux pump inhibitor, a promising strategy for overcoming antimicrobial resistance. Further research is warranted to fully elucidate the antimicrobial spectrum and mechanism of action of this compound and to explore its potential in combination therapies with existing antibiotics. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future investigations into this and other natural antimicrobial compounds.

References

Unveiling the Action of Cassine: A Molecular Docking and In Vitro Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutic agents for neurodegenerative diseases such as Alzheimer's, the inhibition of cholinesterases remains a cornerstone of treatment strategy. Cassine, a piperidine alkaloid derived from the plant Senna spectabilis, has emerged as a compound of interest due to its potential to inhibit acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. This guide provides a comparative analysis of this compound's mechanism of action, validated through molecular docking simulations and in vitro assays, against established AChE inhibitors.

Quantitative Comparison of Cholinesterase Inhibitors

The following tables summarize the binding affinities from molecular docking studies and the in vitro inhibitory concentrations of this compound's analogs and commercially available AChE inhibitors.

Table 1: Molecular Docking Performance Against Acetylcholinesterase

CompoundBinding Energy (kcal/mol)Interacting Amino Acid Residues
This compound Derivative (General) Data not available for this compound. Studies on derivatives suggest interaction with key residues in the active site.Tyr70, Trp84, Trp279, Phe330, Phe331, Tyr334, Asp72, Thr78, Tyr121
Donepezil -10.8 to -8.1263Trp84, Phe330, Tyr337, Asp72, Trp279
Galantamine -9.9 to -8.7Trp84, Phe330, His440, Ser200, Gly118
Rivastigmine -9.1 to -7.7Trp84, Phe330, His440, Ser200, Tyr130

Table 2: In Vitro Inhibitory Activity Against Acetylcholinesterase

CompoundIC50 (nM)Ki (nM)
This compound Data not availableData not available
Donepezil 6.7 - 322.3
Galantamine 4960 - 51308300
Rivastigmine 4.3 - 501,00031

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams, generated using the DOT language, illustrate the cholinergic signaling pathway and the workflows for molecular docking and in vitro inhibition assays.

cluster_0 Cholinergic Synapse cluster_1 Acetylcholine Breakdown cluster_2 Inhibitor Action A Presynaptic Neuron B Synaptic Vesicles (containing Acetylcholine) A->B Synthesis & Storage C Synaptic Cleft B->C Release E Acetylcholine Receptors C->E Binding D Postsynaptic Neuron E->D Signal Transduction F Acetylcholine (ACh) G Acetylcholinesterase (AChE) F->G Hydrolysis H Choline + Acetate G->H Products I This compound / Alternatives I->G Inhibition

Figure 1: Cholinergic signaling pathway and the inhibitory action of this compound.

start Start prep_protein Prepare Protein (e.g., AChE from PDB) start->prep_protein prep_ligand Prepare Ligand (e.g., this compound) start->prep_ligand grid_gen Define Binding Site (Grid Box Generation) prep_protein->grid_gen docking Perform Molecular Docking (e.g., AutoDock) prep_ligand->docking grid_gen->docking analysis Analyze Results (Binding Energy, Interactions) docking->analysis end End analysis->end

Figure 2: A generalized workflow for molecular docking studies.

start Start prepare_reagents Prepare Reagents (AChE, DTNB, Substrate, Inhibitor) start->prepare_reagents assay_setup Set up 96-well Plate (Control, Blank, Test Compound) prepare_reagents->assay_setup incubation Pre-incubation (Enzyme + Inhibitor) assay_setup->incubation reaction Initiate Reaction (Add Substrate) incubation->reaction measurement Measure Absorbance at 412 nm (Kinetic Reading) reaction->measurement calculation Calculate % Inhibition & IC50 measurement->calculation end End calculation->end

Figure 3: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the methodologies employed in the molecular docking and in vitro studies cited in this guide.

Molecular Docking Protocol

Molecular docking simulations are performed to predict the binding mode and affinity of a ligand to a target protein. A generalized protocol for docking a piperidine alkaloid like this compound to AChE is as follows:

  • Protein Preparation: The three-dimensional crystal structure of human acetylcholinesterase (e.g., PDB ID: 4EY7) is obtained from the Protein Data Bank. All water molecules and co-crystallized ligands are removed. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.

  • Ligand Preparation: The 2D structure of the ligand (this compound or its alternatives) is drawn using chemical drawing software and converted to a 3D structure. The geometry is optimized using a suitable force field, and Gasteiger charges are computed. Rotatable bonds are defined to allow for conformational flexibility.

  • Grid Generation: A grid box is centered on the active site of AChE, encompassing the catalytic triad and the peripheral anionic site. The grid dimensions are set to be large enough to allow the ligand to move freely within the binding pocket.

  • Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to perform the docking. A set number of docking runs (e.g., 100) are typically performed to ensure adequate sampling of the conformational space.

  • Analysis of Results: The docking results are clustered and ranked based on their binding energy. The lowest energy conformation is considered the most probable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the compounds is determined using a colorimetric method developed by Ellman.

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • Acetylthiocholine iodide (ATCI) substrate solution.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent).

    • Acetylcholinesterase (AChE) enzyme solution.

    • Test compound (this compound or alternatives) dissolved in a suitable solvent at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution.

    • Add the AChE enzyme solution to each well except for the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the ATCI substrate to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The yellow color produced from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB is proportional to the enzyme activity.

  • Data Analysis:

    • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated for each concentration of the test compound relative to the control (enzyme activity without the inhibitor).

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

A comparative study of the synthetic routes to (-)-Cassine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of (-)-Cassine

For researchers and professionals in the fields of organic synthesis and drug development, the alkaloid (-)-cassine presents a compelling target due to its biological activity. This guide provides a comparative analysis of four distinct total syntheses of (-)-cassine, offering an objective look at their efficiency and strategic differences. The routes discussed employ a range of key chemical transformations, including a diastereoselective palladium-catalyzed cyclization, a one-pot reductive alkylation of a lactam, an asymmetric aminohydroxylation, and an intramolecular N-H insertion reaction.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for each of the four synthetic routes to (-)-cassine, allowing for a direct comparison of their overall efficiency.

Synthetic RouteKey ReactionStarting MaterialLongest Linear SequenceOverall Yield (%)
Makabe, Kong, and Hirota (2003)[1]Diastereoselective Pd(II)-catalyzed cyclization1,5-hexadiyne16 steps~5.4
Huang and coworkers (2010)[2][3]Reductive alkylation of a lactamN-Boc-L-glutamic acid9 steps15.2
Kim and Kim (2007)[4]Asymmetric aminohydroxylation11-Bromo-1-undecene7 steps10.1
Leverett, Cassidy, and Padwa (2006)[5][6][7]Intramolecular N-H insertion(S)-N-tosyl-2-furylglycinol11 steps~11

Synthetic Strategies and Key Transformations

Each synthetic approach to (-)-cassine utilizes a unique strategy to construct the chiral piperidine core and install the requisite functional groups. The following sections detail the key reactions and provide a visual representation of the logical flow for each route.

Diastereoselective Pd(II)-Catalyzed Cyclization (Makabe, Kong, and Hirota)

This synthesis features a key palladium(II)-catalyzed intramolecular N-alkylation to form the cis-2,6-disubstituted piperidine ring with high diastereoselectivity.[1] The synthesis commences from the simple starting material 1,5-hexadiyne and proceeds through a 16-step linear sequence. The overall yield for this route is approximately 5.4%.

G 1,5-hexadiyne 1,5-hexadiyne Allylic Amino Alcohol Allylic Amino Alcohol 1,5-hexadiyne->Allylic Amino Alcohol Multistep synthesis cis-2,6-disubstituted piperidine cis-2,6-disubstituted piperidine Allylic Amino Alcohol->cis-2,6-disubstituted piperidine PdCl2-catalyzed cyclization Side chain elaboration Side chain elaboration cis-2,6-disubstituted piperidine->Side chain elaboration Hydroboration-oxidation, Wittig reaction (-)-Cassine (-)-Cassine Side chain elaboration->(-)-Cassine Deprotection

Caption: Pd(II)-Catalyzed Cyclization Route.

Reductive Alkylation of a Lactam (Huang and coworkers)

This approach employs a highly efficient one-pot reductive alkylation of an N-Boc-pyroglutaminol-derived lactam to introduce the C6 side chain.[2][3] Starting from N-Boc-L-glutamic acid, this synthesis is the most concise of the four, with a longest linear sequence of 9 steps and an overall yield of 15.2%.

G N-Boc-L-glutamic acid N-Boc-L-glutamic acid Lactam Lactam N-Boc-L-glutamic acid->Lactam Multistep synthesis Piperidine derivative Piperidine derivative Lactam->Piperidine derivative One-pot reductive alkylation Side chain modification Side chain modification Piperidine derivative->Side chain modification Further functionalization (-)-Cassine (-)-Cassine Side chain modification->(-)-Cassine Deprotection

Caption: Reductive Alkylation Route.

Asymmetric Aminohydroxylation (Kim and Kim)

This route utilizes a Sharpless asymmetric aminohydroxylation as the key step to introduce the C3 hydroxyl and C2 nitrogen stereocenters with the desired cis-relationship.[4] The synthesis starts from 11-bromo-1-undecene and is completed in 7 steps with an overall yield of 10.1%. A notable drawback of this route is the low regioselectivity in the key aminohydroxylation step.

G 11-Bromo-1-undecene 11-Bromo-1-undecene Diol Diol 11-Bromo-1-undecene->Diol Asymmetric aminohydroxylation Piperidinone Piperidinone Diol->Piperidinone Oxidation and cyclization Side chain introduction Side chain introduction Piperidinone->Side chain introduction Grignard reaction (-)-Cassine (-)-Cassine Side chain introduction->(-)-Cassine Reduction and Deprotection

Caption: Asymmetric Aminohydroxylation Route.

Intramolecular N-H Insertion (Leverett, Cassidy, and Padwa)

This synthesis is centered around an aza-Achmatowicz oxidative rearrangement of an (S)-N-tosyl-2-furylglycinol derivative to construct the dihydropyridone core. A subsequent intramolecular N-H insertion reaction of a diazoketone intermediate is a key transformation.[5][6][7] The synthesis proceeds in 11 steps with an overall yield of approximately 11%.

G (S)-N-tosyl-2-furylglycinol (S)-N-tosyl-2-furylglycinol Dihydropyridone Dihydropyridone (S)-N-tosyl-2-furylglycinol->Dihydropyridone Aza-Achmatowicz rearrangement Diazoketone Diazoketone Dihydropyridone->Diazoketone Functional group manipulation Tricyclic intermediate Tricyclic intermediate Diazoketone->Tricyclic intermediate Intramolecular N-H insertion (-)-Cassine (-)-Cassine Tricyclic intermediate->(-)-Cassine Side chain installation and reduction

Caption: Intramolecular N-H Insertion Route.

Experimental Protocols for Key Reactions

Detailed experimental procedures for the cornerstone reaction of each synthetic route are provided below to facilitate replication and further investigation.

Diastereoselective Pd(II)-Catalyzed Cyclization

To a solution of the amino allylic alcohol precursor in THF at room temperature is added PdCl2 (5 mol %).[1] The reaction mixture is stirred at room temperature until the starting material is consumed as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the cis-2,6-disubstituted piperidine.

One-Pot Reductive Alkylation of a Lactam

To a solution of the lactam and 2,6-di-tert-butyl-4-methylpyridine in CH2Cl2 at -78 °C is added triflic anhydride dropwise. After stirring for 45 minutes, a solution of the Grignard reagent in Et2O is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. A second Grignard reagent is then added, and the mixture is stirred for an additional 2 hours. The reaction is quenched with saturated aqueous NH4Cl, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is then reduced with NaBH4 in MeOH at 0 °C. After quenching with water and extraction with CH2Cl2, the combined organic layers are dried, filtered, and concentrated. The residue is purified by column chromatography to yield the desired piperidine derivative.

Asymmetric Aminohydroxylation

A mixture of (DHQ)2-PHAL (0.025 mmol), K2OsO2(OH)4 (0.02 mmol), and the olefin (1.0 mmol) in a t-BuOH-H2O (1:1) mixture is stirred at room temperature.[4] To this mixture is added AcNHBr (1.2 mmol) and K2CO3 (3.0 mmol). The reaction is stirred at room temperature for 24 hours. After completion, the reaction is quenched with Na2SO3, and the mixture is extracted with EtOAc. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to give the amino alcohol as a mixture of regioisomers.

Intramolecular N-H Insertion

To a solution of the α,β-unsaturated diazoketone in CH2Cl2 at 0 °C is added Rh2(OAc)4 (1 mol %).[5][7] The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the cyclized product.

References

Safety Operating Guide

Proper Disposal Procedures for (-)-Cassine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount for laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of (-)-Cassine, a piperidine alkaloid. Due to the limited availability of specific toxicity and disposal data for this compound, the following procedures are based on its Safety Data Sheet (SDS), general best practices for the disposal of piperidine alkaloids, and standard laboratory chemical waste management protocols.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle (-)-Cassine with appropriate care in a designated area, such as a chemical fume hood. The personal protective equipment (PPE) specified in the Safety Data Sheet must be worn at all times.

Personal Protective Equipment (PPE) Requirements:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[1]

First-Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Quantitative Data

PropertyValue
Molecular Formula C₁₈H₃₅NO₂
Molecular Weight 297.48 g/mol

Step-by-Step Disposal Protocol

The disposal of (-)-Cassine and its contaminated materials should be treated as hazardous chemical waste. Adherence to institutional, local, and national regulations is mandatory.

Step 1: Waste Identification and Segregation

  • Identify all waste containing (-)-Cassine. This includes:

    • Unused or expired pure (-)-Cassine.

    • Solutions containing (-)-Cassine.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated consumables (e.g., gloves, bench paper).

  • Segregate (-)-Cassine waste from other chemical waste streams to prevent potentially hazardous reactions. Incompatible wastes must be stored separately.[1][2]

Step 2: Waste Containment

  • Use a dedicated, properly labeled, and compatible waste container. The container should be in good condition with a secure, leak-proof cap.[2][3]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "(-)-Cassine".[4]

  • Do not overfill the container; leave adequate headspace for expansion.[2]

  • Keep the waste container closed at all times, except when adding waste.[1][5]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][6]

  • The SAA should be a well-ventilated area away from heat sources and direct sunlight.[7]

  • Ensure secondary containment is used to prevent spills from reaching drains.[1][5]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EH&S) or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the (-)-Cassine waste.[1][6]

  • Do not dispose of (-)-Cassine down the drain or as regular trash.[1][7]

  • Provide all necessary documentation, including the Safety Data Sheet, to the disposal professionals.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of (-)-Cassine.

CassineDisposalWorkflow start Start: Generation of (-)-Cassine Waste ppe Wear Appropriate PPE: Safety Goggles, Gloves, Impervious Clothing start->ppe identify_waste Identify and Segregate (-)-Cassine Waste ppe->identify_waste containerize Place in Labeled, Compatible, and Sealed Hazardous Waste Container identify_waste->containerize spill Spill or Exposure Occurs identify_waste->spill storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment containerize->storage containerize->spill contact_ehs Contact Environmental Health & Safety (EH&S) for Waste Pickup storage->contact_ehs storage->spill end End: Professional Disposal contact_ehs->end first_aid Follow First-Aid Procedures (Inhalation, Skin Contact, Ingestion) spill->first_aid Exposure report_spill Report Spill to Lab Supervisor and EH&S spill->report_spill Spill first_aid->report_spill report_spill->ppe Clean-up (if trained)

Caption: Workflow for the safe disposal of (-)-Cassine waste.

Disclaimer: The Safety Data Sheet for (-)-Cassine indicates that toxicological properties have not been fully investigated. Therefore, it is imperative to handle this compound with extreme caution. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, and when in doubt, contact your Environmental Health and Safety department for guidance.

References

Personal protective equipment for handling Cassine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols for handling the alkaloid Cassine (CAS No. 5227-24-7). The information herein is compiled to ensure the safety of laboratory personnel and to establish clear operational and disposal plans. Given the limited detailed toxicological data available for this compound, a cautious approach is paramount. Always consult your institution's safety officer and the most recent Safety Data Sheet (SDS) from your supplier before commencing any work.

I. Personal Protective Equipment (PPE)

While a comprehensive GHS classification for this compound is not fully established, its nature as a piperidine alkaloid necessitates stringent protective measures. The following PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesChemical-impermeable gloves (e.g., Nitrile).To prevent direct skin contact.[1]
Eye and Face Protection Safety Goggles or Face ShieldSnug-fitting safety goggles. A face shield should be used when there is a risk of splashing.To protect eyes and face from dust particles and splashes.[1]
Body Protection Laboratory CoatLong-sleeved, properly fastened lab coat.To protect skin and personal clothing from contamination.[1]
Respiratory Protection Dust Mask or RespiratorUse in a well-ventilated area. If dust formation is unavoidable, a dust mask or a fitted respirator is required.To prevent inhalation of airborne particles.[1]

Note: Always inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, and immediately if they become contaminated.

II. Operational Plan: Handling this compound Powder

Adherence to a strict, step-by-step procedure is critical when working with this compound.

A. Preparation and Weighing:

  • Designated Area: Conduct all handling of this compound powder in a designated area, such as a chemical fume hood or a glove box, to contain any dust.

  • Ventilation: Ensure the work area is well-ventilated.[1]

  • Decontamination: Before starting, ensure the work surface is clean and free of other chemicals. Have a spill kit readily accessible.

  • Weighing: Use a precision balance within the containment area. Handle with care to avoid creating dust. Use anti-static weighing dishes if necessary.

B. Dissolving and Transferring:

  • Solvent Addition: When dissolving, add the solvent to the this compound powder slowly to avoid splashing.

  • Sealed Containers: All solutions containing this compound should be stored in clearly labeled, sealed containers.

C. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Experimental Workflow for Handling this compound

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Workspace prep_ppe->prep_area prep_spill Assemble Spill Kit prep_area->prep_spill weigh Weigh this compound Powder prep_spill->weigh dissolve Dissolve in Solvent weigh->dissolve transfer Transfer to Reaction Vessel dissolve->transfer decontaminate_tools Decontaminate Equipment transfer->decontaminate_tools dispose_waste Segregate and Dispose of Waste decontaminate_tools->dispose_waste decontaminate_area Clean Work Area dispose_waste->decontaminate_area remove_ppe Remove PPE decontaminate_area->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

III. Emergency Procedures: First Aid

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

First Aid Response for this compound Exposure

G First Aid Response for this compound Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Accidental Exposure to this compound inhalation_1 Move to Fresh Air exposure->inhalation_1 skin_1 Remove Contaminated Clothing exposure->skin_1 eye_1 Flush Eyes with Water for 15 minutes exposure->eye_1 ingestion_1 Rinse Mouth exposure->ingestion_1 inhalation_2 Provide Oxygen if Breathing is Difficult inhalation_1->inhalation_2 inhalation_3 Seek Immediate Medical Attention inhalation_2->inhalation_3 skin_2 Wash with Soap and Water skin_1->skin_2 skin_3 Seek Medical Attention skin_2->skin_3 eye_2 Remove Contact Lenses eye_1->eye_2 eye_3 Seek Immediate Medical Attention eye_2->eye_3 ingestion_2 Do NOT Induce Vomiting ingestion_1->ingestion_2 ingestion_3 Seek Immediate Medical Attention ingestion_2->ingestion_3

Caption: Immediate first aid actions to be taken in case of accidental exposure to this compound.

IV. Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and solutions, must be treated as hazardous chemical waste.

A. Waste Segregation:

  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, weigh boats, paper towels) in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

B. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.

C. Final Disposal:

  • Arrange for the disposal of all this compound waste through your institution's EHS department or a licensed chemical waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.

Disclaimer: This document provides guidance based on available safety information and general laboratory best practices. It is not exhaustive and should be used in conjunction with the official Safety Data Sheet provided by the supplier and your institution's specific safety protocols. The user is solely responsible for ensuring a safe working environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cassine
Reactant of Route 2
Cassine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.